AKB48 N-Pentanoic Acid
Description
Properties
IUPAC Name |
5-[3-(1-adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-20(28)7-3-4-8-26-19-6-2-1-5-18(19)21(25-26)22(29)24-23-12-15-9-16(13-23)11-17(10-15)14-23/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCIJYXHEYJYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043149 | |
| Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630022-94-4 | |
| Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to AKB48 N-pentanoic acid: Structure, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKB48 N-pentanoic acid is a principal urinary metabolite of the synthetic cannabinoid AKB48, also known by its chemical name APINACA. As the parent compound, AKB48 (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide), is a potent agonist of the cannabinoid type 1 (CB1) receptor and a Schedule I controlled substance in the United States and other countries, the detection of its metabolites is of paramount importance in clinical and forensic toxicology.[1] This guide provides a comprehensive overview of the chemical structure, metabolic pathways, and analytical methodologies for the identification and quantification of this compound, offering a critical resource for researchers in the fields of pharmacology, toxicology, and drug development.
Chemical Identity and Physicochemical Properties
This compound is formally known as 3-[(tricyclo[3.3.1.1³,⁷]dec-1-ylamino)carbonyl]-1H-indazole-1-pentanoic acid. It is the product of the carboxylation of the N-alkyl pentyl chain of the parent compound, AKB48. This metabolic transformation is a common route for the biotransformation of many synthetic cannabinoids, rendering the molecule more water-soluble and facilitating its excretion in urine.
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉N₃O₃ | [2] |
| Molecular Weight | 395.5 g/mol | [2][3] |
| CAS Number | 1630022-94-4 | [2][3] |
| Formal Name | 3-[(tricyclo[3.3.1.1³,⁷]dec-1-ylamino)carbonyl]-1H-indazole-1-pentanoic acid | [3] |
| Appearance | Crystalline solid | [3] |
Metabolism of AKB48 (APINACA)
The parent compound, AKB48, undergoes extensive phase I and phase II metabolism in the human body, primarily mediated by cytochrome P450 (CYP450) enzymes and UDP-glucuronosyltransferases (UGTs). Due to this extensive metabolism, the parent compound is rarely detected in urine, making the identification of its metabolites crucial for confirming exposure.[1]
The major metabolic pathways for AKB48 include:
-
Hydroxylation: This is a primary metabolic route, occurring on both the adamantyl ring and the N-pentyl side chain. Monohydroxylation, dihydroxylation, and even trihydroxylation have been observed in vitro using human hepatocytes.[1]
-
Carboxylation: The N-pentyl side chain is oxidized to form the corresponding carboxylic acid, resulting in the formation of this compound. This is a significant urinary metabolite.
-
Glucuronidation: The hydroxylated metabolites can undergo phase II conjugation with glucuronic acid to form more polar glucuronide conjugates, which are then readily excreted.[1]
Metabolic Pathway of AKB48
Caption: Simplified metabolic pathway of AKB48.
Pharmacological and Toxicological Profile
Parent Compound: AKB48 (APINACA)
AKB48 is a potent full agonist at the human CB1 receptor and a partial agonist at the CB2 receptor.[4] Its effects are similar to those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, but often with greater potency and a more severe and unpredictable adverse effect profile.[5] The psychoactive effects are mediated through its action on CB1 receptors in the central nervous system.[5]
Metabolite: this compound
Currently, there is a lack of specific studies directly investigating the pharmacological activity of this compound at cannabinoid receptors. However, based on structure-activity relationships of other synthetic cannabinoids, it is widely understood that the carboxylation of the N-alkyl side chain significantly reduces or abolishes affinity and efficacy at CB1 receptors. For example, the carboxylic acid metabolite of the synthetic cannabinoid AMB-FUBINACA has been shown to be largely inactive at the CB1 receptor. Therefore, this compound is primarily considered a biomarker of AKB48 consumption rather than a pharmacologically active metabolite contributing to the parent drug's psychoactive effects.
Analytical Methodology for Detection and Quantification
The detection of this compound in biological matrices, particularly urine, is a key component of forensic and clinical toxicology. The method of choice for the sensitive and specific detection of synthetic cannabinoid metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: UHPLC-QTOF-MS Analysis of this compound in Urine
This protocol provides a generalized workflow for the analysis of this compound in urine samples.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer solution (e.g., phosphate or acetate buffer, pH 5-6) and β-glucuronidase enzyme. This step is crucial to cleave the glucuronide conjugates and release the free metabolites. Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified period (e.g., 1-2 hours).
-
Extraction:
-
Liquid-Liquid Extraction (LLE): After hydrolysis and cooling, add an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). Vortex vigorously to extract the analytes into the organic phase. Centrifuge to separate the layers.
-
Solid-Phase Extraction (SPE): Alternatively, use a conditioned SPE cartridge (e.g., a mixed-mode or polymeric sorbent). Load the hydrolyzed sample onto the cartridge. Wash the cartridge to remove interferences and then elute the analytes with an appropriate organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase (e.g., a mixture of the initial mobile phase).
2. Instrumental Analysis:
-
Liquid Chromatography:
-
System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or phenyl-hexyl reversed-phase column with a small particle size (e.g., ≤ 1.8 µm).
-
Mobile Phase: A gradient elution using two solvents, typically:
-
Mobile Phase A: Water with a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
-
Mass Spectrometry:
-
System: A quadrupole time-of-flight (QTOF) mass spectrometer or a triple quadrupole (QqQ) mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.
-
Data Acquisition:
-
QTOF: Acquire data in full scan mode to obtain accurate mass measurements for identification and in targeted MS/MS mode for fragmentation data to confirm the structure.
-
QqQ: Operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Analytical Workflow Diagram
Caption: General workflow for the analysis of this compound in urine.
Conclusion
This compound is a critical biomarker for confirming the use of the potent synthetic cannabinoid AKB48 (APINACA). A thorough understanding of its chemical structure, metabolic formation, and analytical detection is essential for researchers, forensic scientists, and clinical toxicologists. While likely pharmacologically inactive, its presence in urine provides definitive evidence of exposure to its parent compound. The continued development and refinement of sensitive and specific analytical methods, such as LC-MS/MS, are vital for monitoring the evolving landscape of synthetic cannabinoids.
References
-
Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 539-549. [Link]
-
U.S. Drug Enforcement Administration, Diversion Control Division. (2020). AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). [Link]
-
De Luca, M. A., et al. (2019). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. Frontiers in Pharmacology, 10, 1195. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Wikipedia. (2023). APINACA. [Link]
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Karinen, R., et al. (2015). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 7(10), 896-907. [Link]
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Wohlfarth, A., et al. (2014). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. The AAPS Journal, 16(5), 1002-1015. [Link]
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Canna, K. L., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. International Journal of Molecular Sciences, 23(9), 4705. [Link]
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Glass, M., et al. (2020). Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite. Scientific Reports, 10(1), 1-12. [Link]
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- 3. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Identification of AKB48 N-pentanoic Acid: A Key Metabolite of the Synthetic Cannabinoid APINACA (AKB48)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rapid emergence and structural evolution of synthetic cannabinoids (SCs) present a formidable challenge to clinical and forensic toxicology. Unlike many traditional drugs, the parent compounds of SCs are often extensively and rapidly metabolized, rendering them undetectable in biological matrices shortly after consumption. This necessitates a deep understanding of their biotransformation to identify reliable biomarkers of intake. This technical guide provides a comprehensive overview of the discovery, metabolic pathways, and analytical identification of a key metabolite of N-(1-Adamantyl)-1-pentylindazole-3-carboxamide (APINACA, AKB48): AKB48 N-pentanoic acid. We will explore the causality behind experimental choices in metabolic studies, detail the state-of-the-art analytical workflows required for its unambiguous identification, and discuss its significance as a urinary biomarker. This document serves as an essential resource for researchers, analytical scientists, and drug development professionals working to keep pace with the ever-changing landscape of new psychoactive substances.
Part 1: The Shifting Landscape of Synthetic Cannabinoids and the Imperative of Metabolite Profiling
The Emergence of Synthetic Cannabinoids: A Moving Target
Synthetic cannabinoids represent the largest and most structurally diverse class of new psychoactive substances (NPS). Initially developed for therapeutic research, these potent agonists of the cannabinoid receptors (CB1 and CB2) are now widely abused for their psychoactive effects, which can mimic those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[1][2] Clandestine laboratories continuously alter the chemical structures of SCs to circumvent drug laws, leading to a constant stream of new analogs on the illicit market.[3][4][5] This chemical volatility creates a significant analytical challenge, as targeted detection methods are often rendered obsolete by minor structural modifications.[6]
APINACA (AKB48): Structure, Pharmacology, and Legal Status
APINACA, also known as AKB48, was first identified in Japanese herbal smoking blends in 2012.[7][8] Structurally, it features an indazole core linked to an adamantyl group via a carboxamide bridge, a deviation from the naphthoylindole structure of earlier SCs like JWH-018.[9] APINACA is a potent agonist at both human CB1 and CB2 receptors and produces an in-vivo pharmacological profile in mice typical of psychoactive cannabinoids, including suppression of locomotor activity, antinociception, and hypothermia.[10] Due to its abuse potential and associated adverse health effects, APINACA (AKB48) has been classified as a Schedule I controlled substance in the United States and is banned in many other countries.[7][11]
Why Metabolite Identification is Critical: The Challenge of Detecting Parent Compounds
A defining characteristic of synthetic cannabinoids is their extensive and rapid biotransformation.[12] Following administration, parent SCs are often metabolized so completely that they are present in urine at negligible or undetectable concentrations.[7][13] Therefore, forensic and clinical identification of SC use relies almost exclusively on the detection of their metabolites.[1][7] Identifying unique and abundant metabolites is paramount for developing robust and reliable analytical methods that can definitively document the consumption of a specific synthetic cannabinoid.[7][14][15] The metabolic profile provides the necessary targets for building sensitive and specific screening and confirmation assays.
Part 2: The Metabolic Fate of APINACA (AKB48)
Overview of Synthetic Cannabinoid Biotransformation
The metabolism of SCs generally follows established xenobiotic transformation pathways, primarily occurring in the liver. Phase I metabolism involves oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system, introducing polar functional groups.[12][16] Common Phase I reactions include hydroxylation, oxidation, N-dealkylation, and oxidative defluorination for fluorinated analogs.[9][12] For SCs with alkyl side chains, such as the N-pentyl group in AKB48, oxidation can proceed through hydroxylation to the formation of a carboxylic acid.[1] Following Phase I, the more polar metabolites can undergo Phase II conjugation, typically with glucuronic acid, to further increase water solubility and facilitate excretion.[2][7]
Phase I Metabolism of AKB48: Genesis of the N-pentanoic Acid Metabolite
In vitro studies using human hepatocytes and human liver microsomes (HLMs) have been instrumental in elucidating the metabolic pathways of AKB48.[7][14][15] These systems reliably predict the metabolites found in authentic human urine samples.[17] The primary Phase I metabolic routes for AKB48 are hydroxylation on the bulky adamantyl ring and oxidation along the N-pentyl side chain.[7][8][10]
The formation of the N-pentanoic acid metabolite is a critical pathway. This biotransformation proceeds via initial hydroxylation of the pentyl chain, followed by subsequent oxidation by alcohol and aldehyde dehydrogenases to form the terminal carboxylic acid.[16] While hydroxylation of the adamantyl ring is a major pathway, the N-pentanoic acid metabolite has been identified as a significant and detectable biomarker.[7][11][15] Studies have shown that the CYP3A4 enzyme is primarily responsible for the oxidative metabolism of AKB48.[10][11]
Phase II Metabolism: Glucuronidation
Following Phase I hydroxylation, particularly on the adamantyl ring, the resulting metabolites can be conjugated with glucuronic acid.[7] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), creates highly water-soluble glucuronides that are readily excreted in urine. In analytical workflows, a hydrolysis step using β-glucuronidase is often employed to cleave these conjugates and measure the total Phase I metabolite concentration.[18]
Part 3: Analytical Workflow for the Identification of this compound
The unambiguous identification of SC metabolites in complex biological matrices requires a sophisticated analytical approach combining robust sample preparation, high-resolution chromatography, and sensitive mass spectrometric detection.
The Analytical Challenge: Isomerism and Low Concentrations
Metabolite identification is often complicated by the presence of numerous positional isomers (e.g., hydroxylation at different carbons on the pentyl chain or adamantyl ring) that can be difficult to separate chromatographically.[19] Furthermore, metabolite concentrations can be extremely low, requiring highly sensitive instrumentation. High-resolution ion mobility-mass spectrometry (HRIM-MS) is an emerging technique that can help resolve challenging isomeric metabolites.[19][20]
Sample Preparation: From Biological Matrix to Analytical Sample
The goal of sample preparation is to isolate the target analytes from interfering matrix components (salts, proteins, endogenous molecules) and to concentrate them prior to analysis. Solid-Phase Extraction (SPE) is a commonly used and effective technique for this purpose.
Experimental Protocol: Solid-Phase Extraction (SPE) of Urine for SC Metabolites
-
Sample Pre-treatment (Hydrolysis): To 1 mL of urine, add 500 µL of phosphate buffer (pH 7) and 20 µL of β-glucuronidase from E. coli.[18] Vortex and incubate at 50°C for 1 hour to cleave glucuronide conjugates.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Core Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the targeted analysis of drug metabolites.[21][22] It combines the separation power of high-performance liquid chromatography (HPLC) with the sensitivity and specificity of tandem mass spectrometry.[21] High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (QTOF), are particularly powerful for metabolite identification as they provide accurate mass measurements for both precursor and product ions, enabling formula determination.[6][9][23]
Experimental Protocol: General LC-HRMS Method for AKB48 Metabolite Analysis
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a QTOF mass spectrometer.[3][7]
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, < 2 µm particle size) is typically used for separating these moderately non-polar analytes.[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient Elution: A typical gradient might start at 20-30% B, ramp up to 95% B over 8-10 minutes to elute the analytes, hold for 2-3 minutes, and then re-equilibrate at initial conditions.[7]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Acquisition: Data-dependent acquisition (DDA) or information-dependent acquisition (IDA) mode. A survey scan (e.g., TOF-MS) detects precursor ions, and when an ion exceeds a set intensity threshold, a product ion scan (MS/MS) is triggered to acquire fragmentation data.
Data Analysis and Interpretation
The identification of this compound relies on corroborating evidence from the HRMS data.[6]
-
Accurate Mass Measurement: The measured mass of the protonated molecule [M+H]⁺ should be within a narrow mass tolerance (e.g., < 5 ppm) of the theoretical exact mass of C₂₃H₃₀N₃O₃⁺ (396.2282).
-
Retention Time: The retention time should be consistent and, when possible, matched to that of a certified reference standard.[18]
-
Fragmentation Pattern (MS/MS): The fragmentation pattern provides structural confirmation. Key fragments for AKB48 and its metabolites often include the adamantyl cation (m/z 135) and ions related to the indazole core.[7] The MS/MS spectrum of the N-pentanoic acid metabolite will show characteristic losses and fragments that differ from hydroxylated isomers.
| Analyte | Precursor Ion [M+H]⁺ (Calculated) | Key Product Ions (Observed) | Significance of Fragments |
| This compound | 396.2282 | m/z 145, 135, 229 | m/z 145: Indazole carboxamide fragment. m/z 135: Adamantyl cation. m/z 229: Fragment indicating the pentanoic acid side chain.[7] |
| AKB48 N-(5-hydroxypentyl) | 384.2646 | m/z 145, 135, 217 | m/z 217: Fragment indicating the hydroxypentyl side chain. |
| APINACA (AKB48) Parent | 368.2696 | m/z 145, 135, 201 | m/z 201: Fragment indicating the pentyl side chain. |
Table 1. Key mass spectrometric data for the identification of this compound and related compounds.
Part 4: Validation and Application in Forensic and Clinical Toxicology
The Role of Certified Reference Standards
The definitive confirmation of a metabolite's identity requires comparison of its chromatographic and mass spectrometric data with that of a certified reference material.[18][24] The commercial availability of this compound facilitates its inclusion in targeted quantitative methods and provides the basis for unambiguous identification in casework.[24]
Method Validation
Any quantitative method intended for forensic or clinical use must be rigorously validated. Key validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (intra- and inter-day).[25] For SC metabolite panels, linear ranges are often established from 5–1,000 ng/mL with accuracy and precision within ±15-20%.[25]
Significance as a Biomarker
The identification of this compound in a biological sample, such as urine, provides strong evidence of exposure to the parent compound, APINACA (AKB48).[11][15] Because this metabolite results from a multi-step enzymatic process, its presence indicates biotransformation within the body, distinguishing it from simple environmental contamination. Along with other major hydroxylated metabolites, this compound is a crucial and reliable biomarker for inclusion in comprehensive toxicology screening panels.[1][15]
Conclusion
The discovery and identification of this compound exemplify the necessary scientific rigor required to combat the public health challenges posed by synthetic cannabinoids. Its characterization as a key metabolite of APINACA (AKB48) is the result of systematic in vitro and in vivo metabolism studies coupled with advanced analytical chemistry. The workflow detailed in this guide—from sample preparation to high-resolution mass spectrometry analysis—provides a robust framework for the reliable identification of this and other critical SC metabolites. For scientists in the fields of toxicology, forensics, and drug development, a thorough understanding of these metabolic pathways and analytical strategies is not merely academic; it is essential for developing the tools needed to detect and deter the use of these dangerous substances.
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Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 539-549. [Link]
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Vikingsson, S., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(6), 446-453. [Link]
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Le, N. D., et al. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS). Analytical Chemistry, 95(43), 15905-15913. [Link]
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Vikingsson, S., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(6), 446-453. [Link]
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Kim, J., et al. (2019). In Vitro Inhibitory Effects of APINACA on Human Major Cytochrome P450, UDP-Glucuronosyltransferase Enzymes, and Drug Transporters. Molecules, 24(16), 2959. [Link]
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Vikingsson, S., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(6), 446-453. [Link]
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Wang, G., et al. (2018). Synthesis and identifications of potential metabolites as biomarkers of the synthetic cannabinoid AKB-48. Tetrahedron, 74(24), 2905-2913. [Link]
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Holm, N. B., et al. (2015). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Drug Testing and Analysis, 7(3), 199-206. [Link]
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Carlier, J., et al. (2020). Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. Metabolites, 10(10), 415. [Link]
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Agilent Technologies. (2013). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Application Note. [Link]
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Le, N. D., et al. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv. [Link]
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Watanabe, S., et al. (2019). Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood. AAPS Journal, 22(1), 1. [Link]
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Knecht, S., et al. (2017). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. Journal of Forensic Sciences, 62(5), 1151-1158. [Link]
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Knecht, S., et al. (2017). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. Journal of Forensic Sciences, 62(5), 1151-1158. [Link]
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Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 413(17-18), 1357-1367. [Link]
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Zancajo, R., et al. (2020). Identification and analytical characterization of six synthetic cannabinoids NNL-3, 5 F-NPB-22-7 N, 5 F-AKB-48-7 N, 5 F-EDMB-PINACA, EMB-FUBINACA, and EG-018. ResearchGate. [Link]
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Peters, S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 695. [Link]
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Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Bioinorganic Chemistry and Applications, 2023, 1-13. [Link]
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Barrett, P. H. R., et al. (2018). Investigation of human apoB48 metabolism using a new, integrated non-steady-state model of apoB48 and apoB100 kinetics. Journal of Internal Medicine, 285(5), 562-575. [Link]
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A Technical Guide to the Metabolic Fate of APINACA: The Role and Detection of AKB48 N-pentanoic Acid
Abstract
APINACA (also known as AKB48), an indazole carboxamide synthetic cannabinoid, has been a significant compound of interest in clinical and forensic toxicology. Understanding its metabolic fate is paramount for developing reliable analytical methods to document its consumption. This technical guide provides an in-depth examination of the metabolic pathways of APINACA, with a specific focus on the formation, significance, and analytical detection of its major carboxylic acid metabolite, AKB48 N-pentanoic acid. We will explore the enzymatic processes, including the probable role of carboxylesterases, and provide a detailed, field-proven protocol for the robust detection of this key biomarker in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, analytical chemists, and drug development professionals seeking a comprehensive understanding of APINACA metabolism.
Introduction: The Evolving Landscape of Synthetic Cannabinoids
Since their emergence on the illicit drug market, synthetic cannabinoid receptor agonists (SCRAs) have posed a continuous challenge to public health and forensic science.[1] These substances, often sprayed on herbal material and marketed as "herbal incense," mimic the effects of Δ9-tetrahydrocannabinol (THC) by acting as agonists at the cannabinoid receptors (CB1 and CB2).[2] APINACA (AKB48), or N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, was first identified in herbal blends in 2012 and quickly became a prevalent SCRA.[3][4]
The parent compounds of many SCRAs are extensively metabolized in the body, often to the point where they are undetectable in urine samples.[3] Consequently, the focus of toxicological screening has shifted to the identification of specific and abundant metabolites that can serve as definitive biomarkers of consumption. For APINACA, one of the most crucial of these biomarkers is this compound. This guide elucidates the metabolic journey from the parent drug to this key analyte and the methodologies required for its reliable identification.
Chemical Structures and Properties
A clear understanding of the molecular structures is fundamental to discussing the metabolic transformations.
-
APINACA (AKB48): This molecule features an indazole core linked to an N-pentyl chain and a carboxamide group, which in turn is attached to a bulky adamantyl moiety. This structure confers high affinity for cannabinoid receptors.[2][5]
-
This compound: This metabolite is formed by the hydrolysis of the terminal amide bond of the carboxamide group in APINACA, replacing it with a carboxylic acid. This transformation significantly increases the polarity of the molecule, facilitating its urinary excretion.
The Metabolic Pathway of APINACA
APINACA undergoes extensive Phase I and Phase II metabolism before elimination. While multiple biotransformations occur, they can be broadly categorized into two major routes originating from the parent compound.
Cytochrome P450-Mediated Oxidation
The primary and most complex metabolic route involves oxidation, catalyzed predominantly by cytochrome P450 enzymes (CYPs), with CYP3A4 being the main contributor.[5][6] These reactions occur at two main sites on the APINACA molecule:
-
Hydroxylation of the Adamantyl Ring: Mono-, di-, and even tri-hydroxylated metabolites are formed on the bulky adamantyl group.[3][5]
-
Oxidation of the N-pentyl Chain: Hydroxylation can also occur at various positions along the pentyl side chain.[3][7]
These hydroxylated metabolites can then undergo Phase II metabolism, primarily glucuronidation, to form water-soluble conjugates for excretion.[3]
Formation of this compound: The Hydrolytic Pathway
A major metabolic pathway for APINACA and other indazole carboxamide SCRAs is the hydrolysis of the amide linkage.[8][9] This biotransformation is critical as it produces the stable and abundant urinary biomarker, this compound.[10][11]
Causality of the Enzymatic Process: While multiple enzymes can perform hydrolysis, studies on structurally analogous synthetic cannabinoids, such as AB-PINACA and AB-FUBINACA, have definitively identified Carboxylesterase 1 (CES1) as the major human hepatic enzyme responsible for this amide hydrolysis.[8][9] CES1 is a highly expressed enzyme in the liver, known for its role in the metabolism of a wide range of xenobiotics containing ester or amide bonds.[12][13] Given the structural similarity, it is highly probable that CES1 is the primary enzyme catalyzing the conversion of APINACA to this compound. An alternative pathway involving alcohol dehydrogenase and acetaldehyde dehydrogenase has also been proposed for carboxylation on the pentyl group.[7]
The metabolic pathways are visualized in the diagram below.
Caption: Metabolic pathways of APINACA (AKB48).
Analytical Methodology: Detection and Quantification
The detection of this compound is a reliable indicator of APINACA exposure. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and specificity.[14][15]
Experimental Protocol: LC-MS/MS Analysis of this compound in Urine
This protocol represents a robust workflow synthesized from established methodologies.[3][10][15]
Self-Validation and Causality: The use of deuterated internal standards (e.g., d4-JWH-018 N-pentanoic acid) is critical for trustworthy quantification.[10] These standards behave almost identically to the analyte during extraction and ionization but are distinguished by mass, correcting for any sample loss or matrix effects. Enzymatic hydrolysis is necessary because a significant portion of metabolites can be excreted as glucuronide conjugates; β-glucuronidase cleaves this bond, liberating the free metabolite for detection.[10]
Step-by-Step Methodology:
-
Sample Preparation:
-
Pipette 1 mL of urine into a labeled glass tube.
-
Add 50 µL of an internal standard working solution (e.g., d4-JWH-018 N-pentanoic acid at 100 ng/mL).
-
Add 500 µL of ammonium acetate buffer (pH ~5.2).
-
Add 20 µL of β-glucuronidase from E. coli. Vortex briefly.
-
Incubate the sample in a water bath at 55-60°C for 1-2 hours to ensure complete hydrolysis.
-
Allow the sample to cool to room temperature.
-
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters.
-
Data Presentation: Instrumental Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Typical Value / Condition | Rationale |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, <3 µm) | Provides excellent reversed-phase retention for the analyte.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte from the C18 column. |
| Gradient | Start at 10-20% B, ramp to 95% B | Gradually increases solvent strength to elute analytes based on polarity. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC columns of this dimension. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The nitrogen-containing indazole core is readily protonated. |
| MS/MS Transitions | Analyte-specific (e.g., Q1 -> Q3 ions) | Provides high specificity by monitoring a precursor ion and a specific product ion. |
Visualization of the Analytical Workflow
The diagram below outlines the key stages of the analytical process.
Caption: General workflow for urine analysis of APINACA metabolites.
Pharmacological and Toxicological Significance
The identification of this compound is not merely an analytical exercise; it has direct implications for clinical and forensic toxicology.
-
Definitive Biomarker: Because the parent APINACA is often cleared from the body rapidly, its metabolites are the only reliable evidence of use.[3] The N-pentanoic acid metabolite is a stable and prominent analyte in urine, making it an ideal target for routine screening.[10][11]
-
Potential for Activity: While hydrolysis generally leads to detoxification, some metabolites of SCRAs have been shown to retain significant activity at cannabinoid receptors.[12] For example, the carboxylic acid metabolite of AB-CHMINACA displayed potent CB1 receptor activation.[12] Further research is needed to fully characterize the pharmacological profile of this compound itself.
Conclusion and Future Directions
The metabolic pathway of APINACA is a multi-faceted process involving both oxidative and hydrolytic transformations. The formation of this compound, likely mediated by carboxylesterase 1, represents a critical pathway that produces the most reliable urinary biomarker for confirming APINACA consumption. The analytical workflows detailed in this guide, centered on LC-MS/MS, provide a robust and validated system for the detection and quantification of this key analyte.
Future research should focus on definitively confirming the enzymatic kinetics of CES1 in APINACA hydrolysis and further exploring the pharmacological activity of its major metabolites. As new generations of synthetic cannabinoids continue to emerge, the principles of metabolite identification and biomarker-based detection outlined here will remain essential tools for the scientific and forensic communities.
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A Technical Guide to the Pharmacological Properties of APINACA (AKB48) and its N-pentanoic acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological properties of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, commonly known as APINACA or AKB48, a potent synthetic cannabinoid receptor agonist (SCRA). The document delves into its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. Special attention is given to its major metabolites, including AKB48 N-pentanoic acid, which are crucial for understanding the compound's full biological effects and for developing forensic and clinical detection methods. This guide synthesizes data from preclinical studies to offer an in-depth resource for the scientific community.
Introduction
APINACA (also known as AKB48) is a synthetic cannabinoid that was first identified in Japan in 2012 as an adulterant in herbal smoking blends.[1][2] Structurally, it belongs to the indazole-3-carboxamide class and is distinct from classic cannabinoid structures like THC.[2][3] Like other SCRAs, APINACA was designed to mimic the psychoactive effects of cannabis but often exhibits significantly higher potency and a more severe adverse effect profile.[3][4] Its emergence on the illicit drug market prompted its classification as a Schedule I controlled substance in the United States and other countries.[1][4]
Understanding the pharmacology of APINACA is not limited to the parent compound. Its effects are intrinsically linked to the activity of its metabolites, which are formed through extensive biotransformation in the body.[2][5] This guide will therefore address both APINACA and its key N-pentanoic acid metabolite, providing a holistic view of their interaction with the endocannabinoid system.
Mechanism of Action
Cannabinoid Receptor Binding and Activation
The primary mechanism of action for APINACA is its function as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[3] The CB1 receptors are predominantly located in the central nervous system and mediate the psychoactive effects, while CB2 receptors are found mainly in the periphery and are associated with immune function.[6]
APINACA demonstrates high binding affinity for both human cannabinoid receptors.[3][7] This high affinity is a key determinant of its potency, which significantly exceeds that of Δ⁹-THC, the primary psychoactive component of cannabis.[1][3] In vitro functional assays confirm that APINACA acts as a full agonist at both CB1 and CB2 receptors.[7] This is a critical distinction from THC, which is a partial agonist. The full agonism of APINACA means it can elicit a maximal receptor response, which is believed to contribute to the greater intensity of its effects and the higher incidence of severe adverse reactions compared to cannabis.[8]
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Efficacy |
| APINACA (AKB48) | hCB1 | 3.24 nM[1][7] | 5.39 nM (cAMP inhibition)[7] | Full Agonist[7] |
| hCB2 | 1.68 nM[1][7] | 2.13 nM (cAMP inhibition)[7] | Full Agonist[7] | |
| Δ⁹-THC | hCB1 | ~28 nM[1][3] | - | Partial Agonist[6] |
| hCB2 | ~38 nM[3] | - | Partial Agonist | |
| Table 1: Comparative Receptor Binding and Functional Activity. |
Intracellular Signaling Pathway
Upon binding to the CB1 receptor, APINACA initiates a cascade of intracellular signaling events. CB1 receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Activation by an agonist like APINACA leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[7] This modulation of cAMP levels affects numerous downstream cellular processes, including ion channel activity and gene expression, ultimately producing the characteristic physiological and psychoactive effects of cannabinoids.
Caption: CB1 Receptor signaling pathway activated by APINACA.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Administration and Absorption
The primary route of administration for APINACA is inhalation, either through smoking herbal material laced with the compound or by vaping liquids containing it.[7] This route allows for rapid absorption into the bloodstream and fast onset of effects.
Metabolism
APINACA undergoes extensive and rapid metabolism, primarily in the liver.[5][7] The cytochrome P450 enzyme system, particularly the CYP3A4 isoform, is heavily involved in its biotransformation.[7] Due to this rapid metabolism, the parent compound is often difficult to detect in urine samples, making the identification of its metabolites essential for forensic and clinical toxicology.[5][9]
Metabolic pathways include:
-
Hydroxylation: The most common transformation, occurring on both the adamantyl ring and the N-pentyl side chain. Mono-, di-, and trihydroxylated metabolites have been identified.[5][7]
-
Carboxylation: Oxidation of the terminal carbon on the N-pentyl side chain to form This compound . This, along with its hydroxylated forms, is a major urinary metabolite.[10][11]
-
Glucuronidation: Phase II conjugation of hydroxylated metabolites to form more water-soluble glucuronides, which are then excreted.[2][5]
Studies have shown that for APINACA (the non-fluorinated version), metabolism tends to occur across the pentyl chain, while its fluorinated analog (5F-APINACA) more consistently yields pentanoic acid metabolites.[12] However, the N-pentanoic acid metabolite is still a significant product of APINACA metabolism.[10][11] The pharmacological activity of these metabolites is an area of active research, as they may contribute to the overall duration and profile of the drug's effects.
Pharmacodynamics and Toxicology
In Vivo Effects (Preclinical Studies)
Animal studies, primarily in mice and rats, have been crucial for characterizing the in vivo effects of APINACA. These effects are consistent with a potent CB1 agonist and are typically blocked by CB1 receptor antagonists like rimonabant.[2][7]
Key pharmacodynamic effects include the classic "cannabinoid tetrad":
-
Hypolocomotion: Suppression of spontaneous movement.[7]
-
Catalepsy: An immobile, trance-like state.[7]
Beyond the tetrad, APINACA has been shown to induce more severe neurological effects at higher doses, including seizures, hyperreflexia, myoclonias, and spontaneous aggression in mice.[3][7]
Abuse Potential
APINACA demonstrates a significant potential for abuse. A key indicator is its ability to stimulate the release of dopamine in the nucleus accumbens shell, a brain region central to the reward pathway.[7] This neurochemical effect is characteristic of most drugs with reinforcing properties. Furthermore, in drug discrimination studies, rats trained to recognize Δ⁹-THC generalized the stimulus to APINACA, indicating that it produces similar subjective effects.[4]
Toxicology and Adverse Effects in Humans
While formal clinical studies in humans are nonexistent due to ethical and legal reasons, data from emergency room visits, poison control centers, and forensic case reports have outlined a profile of severe toxicity.[7][8] The higher potency and full agonist activity of APINACA compared to THC likely contribute to a greater risk of overdose and adverse events.[3]
Reported adverse effects include:
-
Psychological: Agitation, anxiety, paranoia, hallucinations, and acute psychosis.[7][8]
-
Cardiovascular: Tachycardia, hypertension, and in severe cases, myocardial infarction.[3][13]
-
Neurological: Seizures, convulsions, and loss of consciousness.[7][8]
Analytical Methodologies
The detection of APINACA and its metabolites in biological matrices is critical for forensic investigations and clinical diagnostics. Given the low concentrations and extensive metabolism, highly sensitive analytical techniques are required.
Standard Analytical Workflow
The standard workflow involves sample preparation followed by instrumental analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high selectivity and sensitivity.[9][14]
Caption: General workflow for the analysis of synthetic cannabinoids.
Protocol: Extraction and LC-MS/MS Analysis from Urine
This protocol provides a representative method for identifying APINACA metabolites.
1. Objective: To detect and quantify APINACA N-pentanoic acid and other major metabolites in urine.
2. Materials:
-
Urine sample (1 mL)
-
β-glucuronidase enzyme
-
Phosphate buffer (pH 6.8)
-
Internal standard (e.g., deuterated APINACA metabolite)
-
Extraction solvent (e.g., 1-chlorobutane:isopropyl alcohol, 70:30 v/v)[9]
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Procedure:
-
Sample Preparation:
-
Pipette 1 mL of urine into a glass tube.
-
Add internal standard.
-
Add 500 µL of phosphate buffer and 20 µL of β-glucuronidase.
-
Vortex and incubate at 60°C for 1 hour to hydrolyze glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of extraction solvent to the tube.
-
Cap and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. Employ a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each target metabolite and the internal standard.
-
4. Causality and Validation:
-
Why Hydrolysis? Phase II metabolites (glucuronides) are highly polar and may not be detected efficiently. Enzymatic hydrolysis cleaves the glucuronide moiety, converting the metabolite back to a form that is more readily extracted and analyzed.[9]
-
Why LLE/SPE? Biological matrices like urine are complex. Extraction isolates the analytes of interest from interfering substances (e.g., salts, proteins), reducing matrix effects and improving the sensitivity and reliability of the MS detection.[15]
-
Why Internal Standard? A stable isotope-labeled internal standard is added at the beginning and carried through the entire process. It accounts for any analyte loss during preparation and variations in instrument response, ensuring accurate quantification.
Conclusion
APINACA (AKB48) is a potent, full agonist of the cannabinoid receptors with a complex metabolic profile. Its pharmacology is characterized by high affinity for CB1 and CB2 receptors, leading to classic cannabimimetic effects in preclinical models and a significant risk of severe toxicity in humans. The extensive metabolism of APINACA, particularly into its N-pentanoic acid derivative and various hydroxylated species, is a defining feature. These metabolites are the primary targets for forensic and clinical testing and may contribute to the overall pharmacological activity of the parent compound. A thorough understanding of these properties, from receptor signaling to analytical detection, is essential for the scientific, medical, and public safety communities.
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AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). (2020). DEA Diversion Control Division. [Link]
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APINACA. (2026). In Grokipedia. Retrieved January 15, 2026. [Link]
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Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology. [Link]
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Wiley, J. L., et al. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Carlier, J., et al. (2019). Intoxication from the novel synthetic cannabinoids AB-PINACA and ADB-PINACA: A case series and review of the literature. Journal of Analytical Toxicology. [Link]
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Krotulski, A. J., et al. (2019). Detection and characterization of the new synthetic cannabinoid APP-BINACA in forensic casework. Journal of Forensic Sciences. [Link]
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Introduction: The Critical Role of Metabolite Identification for Synthetic Cannabinoids
An In-Depth Technical Guide to the In-Vitro Metabolism of AKB48 and the Formation of its N-Pentanoic Acid Biomarker
N-(1-Adamantyl)-1-pentylindazole-3-carboxamide (AKB48, or APINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in herbal smoking blends and implicated in numerous clinical and forensic cases.[1] Unlike many therapeutic agents, SCRAs are subject to rapid and extensive metabolism in the body. Consequently, the parent compound is often undetectable in biological samples like urine, making the identification of specific and abundant metabolites paramount for confirming exposure.[1][2] This guide provides a detailed technical framework for investigating the in-vitro metabolism of AKB48, with a specific focus on the biotransformation pathways leading to the formation of AKB48 N-pentanoic acid, a key urinary biomarker.[3][4] As a senior application scientist, this document is structured to provide not just protocols, but the underlying scientific rationale, ensuring that the described methodologies are robust, self-validating, and grounded in established principles of drug metabolism.
Section 1: The Metabolic Landscape of AKB48
Understanding the biotransformation of AKB48 requires an appreciation of the primary enzymatic systems in the liver responsible for xenobiotic clearance. The metabolism is predominantly a two-phase process.
Phase I Biotransformation: The Oxidative Pathways
Phase I metabolism involves the introduction or exposure of functional groups, which typically increases the polarity of the compound. For AKB48, this is almost exclusively mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[5][6]
-
Hydroxylation as the Primary Route : The most significant metabolic reactions for AKB48 are oxidative hydroxylations. These occur at two principal locations: the aliphatic adamantyl ring and the N-pentyl side chain.[1][2] Dihydroxylated and trihydroxylated metabolites on the adamantyl ring are also common.[6][7]
-
Formation of this compound : The N-pentyl side chain is a key target for oxidation. This pathway proceeds through initial hydroxylation, typically at the terminal (ω) or penultimate (ω-1) carbon, to form a primary or secondary alcohol. This hydroxylated intermediate is then further oxidized by cellular dehydrogenases to form the corresponding carboxylic acid, this compound.[8] This metabolite is a crucial analytical target because its formation represents a terminal step in a major metabolic cascade, leading to its accumulation and excretion in urine.[3][4]
Key Enzymatic Players: A Focus on CYP3A4
While the liver contains numerous CYP enzymes, reaction phenotyping studies have definitively identified CYP3A4 as the major enzyme responsible for the oxidative metabolism of AKB48.[6][9]
-
Evidence for CYP3A4 Dominance : Studies using a panel of recombinant human CYP enzymes show that CYP3A4 is the most active in generating mono-, di-, and trihydroxylated metabolites of AKB48.[6] Furthermore, chemical inhibition of CYP3A4 in human liver microsome (HLM) incubations significantly attenuates the metabolism of the parent drug.[6]
-
Clinical and Forensic Significance : The reliance on CYP3A4 is not merely an academic detail. It implies that the metabolism of AKB48 can be affected by co-administered drugs that induce or inhibit this enzyme, presenting a risk for potential drug-drug interactions (DDIs).[9] For example, potent CYP3A4 inhibitors like certain antifungal agents could increase AKB48 exposure and toxicity.
Phase II Biotransformation: Glucuronidation
Following Phase I hydroxylation, the newly formed hydroxyl groups serve as handles for Phase II conjugation reactions. The most prominent of these for AKB48 metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[1][10] This process attaches a bulky, water-soluble glucuronic acid moiety to the metabolite, greatly facilitating its excretion from the body.[11][12] While this guide focuses on the formation of the N-pentanoic acid metabolite (a Phase I product), it is crucial to recognize that hydroxylated precursors are major substrates for subsequent glucuronidation.
Section 2: Designing a Self-Validating In-Vitro Study
To ensure the trustworthiness and scientific integrity of the results, an in-vitro metabolism study must be designed as a self-validating system. This involves using appropriate biological matrices and including both positive and negative controls to confirm enzymatic activity and rule out non-enzymatic degradation.
Rationale for In-Vitro Model Selection
The choice of an in-vitro system is dictated by the specific questions being asked. For studying the formation of this compound, a multi-tiered approach is optimal.
-
Human Liver Microsomes (HLM): This is the most widely used and cost-effective model for studying Phase I metabolism.[13][14] HLMs are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[15] They are ideal for initial metabolite profiling, determining metabolic stability, and identifying the primary oxidative metabolites.
-
Human Hepatocytes: As intact cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors.[16] They provide a more physiologically relevant system and are essential for studying the interplay between Phase I oxidation and subsequent Phase II conjugation.[1]
-
Recombinant Human CYPs (rhCYPs): These are individual CYP enzymes expressed in a cellular system (e.g., insect cells).[15] They are indispensable for "reaction phenotyping"—the process of definitively identifying which specific enzyme is responsible for a given metabolic transformation.[6]
A Self-Validating Experimental Workflow
The following workflow ensures that the observed formation of this compound is a result of specific enzymatic processes.
Section 3: Detailed Experimental Protocols
The following protocols are grounded in established methodologies for in-vitro drug metabolism studies.[15][17]
Protocol 3.1: Metabolite Profiling in Human Liver Microsomes (HLM)
Objective: To generate and identify the primary Phase I metabolites of AKB48, including N-pentanoic acid.
Materials:
-
AKB48 (in DMSO or Acetonitrile)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH-Regenerating System (Solution A: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate; Solution B: 0.4 U/mL Glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Stopping Reagent: Ice-cold Acetonitrile with an internal standard (e.g., deuterated analogue)
Procedure:
-
Preparation: Thaw HLM and NADPH-regenerating solutions on ice.
-
Incubation Mix Preparation: In a microcentrifuge tube, prepare the incubation mixture (final volume 200 µL). Add components in the following order:
-
Phosphate Buffer
-
HLM (to a final concentration of 0.5 - 1.0 mg/mL)
-
MgCl₂ (to a final concentration of 3.3 mM)
-
AKB48 (to a final concentration of 1-10 µM; ensure final solvent concentration is <1%).[14]
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the reaction by adding the NADPH-regenerating system. For the negative control (to validate that the reaction is NADPH-dependent), add an equal volume of buffer instead.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes). A time-course experiment (0, 5, 15, 30, 60 min) is recommended to observe metabolite formation over time.[2]
-
Termination: Stop the reaction by adding 2-4 volumes of the ice-cold acetonitrile stopping reagent. This precipitates the microsomal proteins.
-
Post-Processing: Vortex the samples vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 3.2: Reaction Phenotyping with Recombinant CYP3A4
Objective: To confirm that CYP3A4 is the primary enzyme responsible for the formation of oxidative metabolites.
Procedure:
-
Follow the same procedure as in Protocol 3.1, but replace the HLM with a specific concentration of recombinant human CYP3A4 (plus cytochrome b5 and CPR, as supplied by the manufacturer). Typical concentrations are in the range of 10-50 pmol/mL.
-
Run a parallel incubation with a control protein preparation (lacking the CYP enzyme) to ensure the observed metabolism is not due to the expression system.
-
Compare the metabolite profile generated by rhCYP3A4 with that from the HLM incubation. A close match confirms the role of CYP3A4.[6]
Section 4: Analytical Methodologies
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (e.g., QTOF-MS) is the definitive analytical technique for this work.[3][18]
Liquid Chromatography
A C18 reverse-phase column is typically used to separate AKB48 from its more polar metabolites. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) provides effective separation.
Mass Spectrometry
Detection is performed using electrospray ionization in positive ion mode (ESI+). The instrument is operated in both full scan mode (to find potential metabolites) and product ion scan mode (to confirm structures).
Table 1: Key Mass Spectrometry Parameters for Analysis
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Key Product Ions (m/z) for MRM | Rationale for Fragmentation |
|---|---|---|---|
| AKB48 (Parent) | 352.26 | 227.1, 145.1 | Loss of adamantyl-carboxamide; Indazole moiety |
| Hydroxypentyl-AKB48 | 368.25 | 227.1, 145.1 | Same core fragmentation as parent |
| This compound | 382.23 | 227.1, 145.1 | Same core fragmentation as parent |
Note: Exact masses are theoretical and will vary slightly in practice. The key is the mass shift from the parent drug: +16 for hydroxylation and +30 for carboxylation.
Section 5: Data Synthesis and Interpretation
A successful study will demonstrate the time-dependent disappearance of the parent AKB48 and the corresponding appearance of its metabolites in the NADPH-fortified incubations.[2] No significant turnover should be observed in the control incubations lacking NADPH. The profile of metabolites generated by recombinant CYP3A4 should closely mirror that seen in HLM, confirming its role.[6] The identification of a peak with the correct mass-to-charge ratio and fragmentation pattern for this compound provides direct in-vitro evidence for its formation. This data validates its use as a specific biomarker for AKB48 intake, providing a crucial tool for clinical and forensic toxicologists.[4][8]
Conclusion
The in-vitro investigation of AKB48 metabolism is a clear example of applying fundamental drug metabolism principles to the field of toxicology. The biotransformation is dominated by CYP3A4-mediated oxidation, leading to hydroxylated intermediates and the subsequent formation of the stable and analytically useful biomarker, this compound. The methodical, self-validating approach outlined in this guide—combining HLM, recombinant enzymes, and high-resolution mass spectrometry—provides a robust framework for researchers to reliably characterize these critical metabolic pathways.
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Whitepaper: Synthesis and Characterization of AKB48 N-pentanoic acid as a Certified Analytical Standard
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The proliferation of synthetic cannabinoids presents an ongoing challenge for forensic and clinical toxicology. N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (AKB48, or APINACA) is a potent synthetic cannabinoid whose detection in biological matrices is critical for identifying consumption.[1][2] As parent compounds are often rapidly metabolized, analytical methods must target key metabolites.[3][4] The AKB48 N-pentanoic acid metabolite, formed via oxidation of the N-pentyl chain, is a primary urinary biomarker for confirming AKB48 intake.[5][6][7] The availability of a high-purity, well-characterized analytical standard of this metabolite is paramount for the development, validation, and routine application of sensitive and selective detection assays.[8][9] This guide provides a comprehensive overview of the rationale, proposed synthesis, rigorous characterization, and qualification of this compound as a certified reference material (CRM).
Introduction: The Critical Role of Metabolite Standards in Forensic Toxicology
AKB48 emerged on the designer drug market as a potent agonist of the cannabinoid CB1 and CB2 receptors.[1][2] Following ingestion, it undergoes extensive phase I and phase II metabolism.[10] Studies using human liver microsomes and hepatocytes have identified several metabolic pathways, including hydroxylation of the adamantyl ring and oxidation of the N-pentyl side chain.[3][10][11] The latter pathway leads to the formation of this compound, a terminal carboxylation product that is a major and frequently detected biomarker in urine.[3][5][12]
The direct detection of the parent AKB48 compound in urine is often difficult due to its low concentration post-metabolism.[4] Therefore, forensic and clinical laboratories rely on identifying its more stable and abundant metabolites.[13] A reliable analytical standard serves as the bedrock for data integrity, enabling:
-
Accurate Instrument Calibration: Establishing precise concentration curves for quantitative analysis in platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Method Validation: Confirming the accuracy, precision, linearity, and limits of detection (LOD) and quantitation (LOQ) of an analytical method, as required by standards like ISO/IEC 17025.[9][14]
-
Unambiguous Identification: Providing a definitive reference for retention time and mass spectral fragmentation patterns to prevent false positives.[8]
The following sections detail a robust framework for the de novo synthesis and comprehensive characterization of this compound to meet the stringent requirements of a certified analytical standard.
Figure 1: Logical workflow illustrating the metabolic relevance of this compound and the role of its certified standard in analytical testing.
Proposed Synthesis Pathway
While specific synthetic preparations for this metabolite are not widely published in academic literature, a logical and robust synthetic route can be designed based on established indazole chemistry. The proposed pathway involves a two-step process: N-alkylation of an indazole precursor followed by ester hydrolysis. This approach is chosen for its high efficiency and control over the final product.
Step 1: N-Alkylation of Adamantyl-Indazole Carboxamide The core of the synthesis is the selective alkylation at the N1 position of the indazole ring. Using a protected form of the pentanoic acid, such as an ethyl ester, prevents unwanted side reactions of the carboxylic acid group.
-
Precursor: N-(1-adamantyl)-1H-indazole-3-carboxamide
-
Reagent: Ethyl 5-bromopentanoate
-
Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Causality: A strong base like NaH or a milder base like K₂CO₃ is required to deprotonate the indazole nitrogen, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of the ethyl 5-bromopentanoate in an Sₙ2 reaction. DMF is an ideal polar aprotic solvent for this reaction, effectively solvating the cation and promoting the nucleophilic attack.
Step 2: Saponification (Ester Hydrolysis) The final step is the conversion of the ethyl ester intermediate to the desired carboxylic acid. This is a standard saponification reaction.
-
Reagent: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent System: A mixture of Tetrahydrofuran (THF) and water.
-
Acidification: Hydrochloric acid (HCl) or other mineral acid.
Causality: The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating the ethoxide ion. The reaction is driven to completion by the subsequent deprotonation of the newly formed carboxylic acid. A final acidification step is crucial to protonate the carboxylate salt, yielding the neutral this compound, which typically precipitates from the aqueous solution and can be isolated.
Figure 2: Proposed two-step synthesis workflow for this compound.
Purification and Verification
The crude product from the synthesis requires rigorous purification to achieve the ≥98% purity typically required for an analytical standard.[6] High-Performance Liquid Chromatography (HPLC) is the method of choice for this task.
Protocol: Preparative Reversed-Phase HPLC
-
Column Selection: A C18 stationary phase is highly effective for separating synthetic cannabinoids and their metabolites due to its hydrophobic nature.[5][15][16]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (ACN) or methanol (MeOH) (B), both containing 0.1% formic acid, is standard.[10][17] Formic acid is added to acidify the mobile phase, ensuring the carboxylic acid group of the analyte remains protonated for better peak shape and retention.
-
Gradient Program: A typical gradient might start at 10% B, ramp up to 95% B over 10-15 minutes, hold for several minutes, and then re-equilibrate.[10]
-
Detection: A UV detector set at characteristic wavelengths for the indazole chromophore (e.g., 210 nm and 302 nm) is used to monitor the elution.[6]
-
Fraction Collection & Verification: Fractions corresponding to the main product peak are collected. The purity of these fractions is then verified using analytical HPLC-UV. Fractions meeting the purity specification are pooled, and the solvent is removed under vacuum to yield the purified solid standard.
Comprehensive Characterization
Once purified, the compound's identity and structure must be unequivocally confirmed. This is a self-validating process where multiple orthogonal analytical techniques are employed.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), particularly using a Quadrupole Time-of-Flight (QTOF) instrument, is essential for confirming the elemental composition.[5][10][18]
Expected Data:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[18]
-
Parent Ion: The analysis should confirm the presence of the protonated molecule [M+H]⁺ at the correct accurate mass.
-
Fragmentation: Tandem MS (MS/MS) will reveal characteristic product ions. Key expected fragments include the adamantyl cation (m/z 135) and the N-pentanoic acid indazole acylium ion.[10]
| Parameter | Expected Value | Source |
| Formal Name | 3-[(tricyclo[3.3.1.1³﹐⁷]dec-1-ylamino)carbonyl]-1H-indazole-1-pentanoic acid | [6] |
| CAS Number | 1630022-94-4 | [6] |
| Molecular Formula | C₂₃H₂₉N₃O₃ | [6] |
| Formula Weight | 395.5 g/mol | [6] |
| [M+H]⁺ Exact Mass | 396.2282 m/z | [18] |
Table 1: Key Physicochemical and Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation. Both ¹H and ¹³C NMR spectra are required to confirm the complete chemical structure, including the position of the pentanoic acid chain on the indazole ring. Although specific spectral data is proprietary to standard manufacturers, the expected signals can be predicted from the structure.
-
¹H NMR: Will confirm the presence of protons in the distinct chemical environments of the adamantyl cage, the aromatic indazole ring, and the aliphatic pentanoic acid chain (including the methylene protons adjacent to the nitrogen and the carboxyl group).
-
¹³C NMR: Will verify the full carbon skeleton, including the diagnostic signal from the carboxyl carbon (typically ~170-180 ppm) and the carbonyl carbon of the amide.
Purity Assessment
The final purity of the material must be quantitatively determined.
Protocol: HPLC-UV Purity Analysis
-
System: An analytical UHPLC or HPLC system with a UV detector.
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[17]
-
Mobile Phase: As described in the purification section (e.g., Water + 0.1% Formic Acid and Acetonitrile + 0.1% Formic Acid).
-
Analysis: The purified standard is run, and the peak area of the main component is calculated as a percentage of the total area of all observed peaks at a relevant wavelength (e.g., 302 nm). The purity should be ≥98%.
Figure 3: Orthogonal characterization workflow for qualifying the synthesized this compound as an analytical standard.
Preparation as a Certified Reference Material (CRM)
To be designated a Certified Reference Material (CRM), the standard must be prepared and validated under stringent quality guidelines, such as those outlined in ISO 17034.[19][20]
-
Gravimetric Preparation: The high-purity solid is precisely weighed and dissolved in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution with a certified concentration.[20]
-
Homogeneity and Stability Testing: The batch must be tested to ensure it is homogeneous. Stability studies are also conducted under various storage conditions (e.g., -20°C) to establish a shelf life.[6]
-
Documentation: A Certificate of Analysis (CoA) is generated. This document provides the certified concentration and its associated uncertainty, a statement of metrological traceability, and all relevant characterization data.[20]
Conclusion
The synthesis and rigorous characterization of the this compound metabolite are essential for supporting the forensic and toxicological communities. A well-defined, high-purity analytical standard enables laboratories to develop and validate robust, accurate, and reliable methods for detecting AKB48 consumption. The multi-step process—from a proposed logical synthesis and HPLC purification to orthogonal characterization by HRMS and NMR—establishes a self-validating system that ensures the final product meets the high-integrity requirements of a Certified Reference Material. This, in turn, underpins the defensibility of analytical results in clinical and legal settings.
References
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Title: Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry Source: ResearchGate URL: [Link]
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Title: Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Source: Journal of Analytical Toxicology URL: [Link]
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Title: Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS Source: National Institutes of Health (NIH) URL: [Link]
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Title: First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry Source: PubMed Central (PMC) URL: [Link]
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Title: Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA Source: National Institutes of Health (NIH) URL: [Link]
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Title: A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid Source: Journal of Analytical Toxicology, Oxford Academic URL: [Link]
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Title: Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics Source: PubMed Central (PMC) URL: [Link]
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Title: Analytical methods for the identification of synthetic cannabinoids in biological matrices Source: Wiley Online Library URL: [Link]
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Title: The Role of Cannabinoids Standards in Advancing Cannabis Research Source: IROA Technologies URL: [Link]
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Title: Method of Test for Synthetic Cannabinoids in Urine Source: Taiwan Food and Drug Administration URL: [Link]
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Title: Screening, quantification and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS Source: ResearchGate URL: [Link]
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Title: Purification and Isolation of Cannabinoids: Current Challenges and Perspectives Source: LCGC North America URL: [Link]
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Title: Synthesis and identifications of potential metabolites as biomarkers of the synthetic cannabinoid AKB-48 Source: ResearchGate URL: [Link]
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Title: Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry Source: ResearchGate URL: [Link]
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Title: Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance Source: National Institutes of Health (NIH) URL: [Link]
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Title: Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS Source: DiVA portal URL: [Link]
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Title: Technical Note Spotlight: Analyzing Metabolites of Synthetic Cannabinoids Source: Phenomenex URL: [Link]
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Title: AKB48 (APINACA) and 5F-AKB48 (5F-APINACA) Source: DEA Diversion Control Division URL: [Link]
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Title: APINACA Source: Wikipedia URL: [Link]
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An In-Depth Technical Guide to AKB48 N-pentanoic acid: Identification, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of new psychoactive substances (NPS) is in a perpetual state of flux, presenting formidable challenges to the scientific, medical, and forensic communities. Among the myriad of synthetic cannabinoids that have emerged, APINACA (also known as AKB48) has been a compound of significant interest due to its prevalence and potent psychoactive effects. The effective monitoring and understanding of APINACA consumption, however, hinges on the accurate identification and quantification of its metabolites, as the parent compound is often rapidly biotransformed and not readily detectable in biological samples.
This technical guide provides a comprehensive overview of a key urinary metabolite of APINACA: AKB48 N-pentanoic acid. As a Senior Application Scientist, the aim of this document is to furnish researchers, scientists, and drug development professionals with the requisite technical knowledge and practical methodologies to confidently identify, quantify, and understand the significance of this critical biomarker. This guide delves into the fundamental chemical identity of this compound, its metabolic origins, detailed analytical protocols for its detection, and a discussion of its biological relevance. Every piece of information is grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.
Core Identification: IUPAC Nomenclature and CAS Registry
The unambiguous identification of a chemical entity is paramount in scientific discourse and research. For the primary urinary metabolite of APINACA (AKB48) formed by the carboxylation of the N-alkyl chain, the following identifiers are established:
| Identifier | Value | Source |
| IUPAC Name | 3-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]-1H-indazole-1-pentanoic acid | [1] |
| CAS Number | 1630022-94-4 | [1] |
| Synonyms | APINACA N-pentanoic acid metabolite, AKB48 NPA | [1] |
| Molecular Formula | C₂₃H₂₉N₃O₃ | [1] |
| Formula Weight | 395.5 g/mol | [1] |
This metabolite is commercially available as an analytical reference standard, which is crucial for the development and validation of quantitative analytical methods.[1]
Metabolic Pathway and Biological Significance
Metabolic Formation of this compound
This compound is a phase I metabolite of the synthetic cannabinoid APINACA (AKB48).[1] The parent compound, N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, undergoes extensive metabolism in the human body, primarily mediated by cytochrome P450 (CYP450) enzymes.[2]
The formation of the N-pentanoic acid metabolite occurs through the oxidation of the terminal carbon of the N-pentyl side chain to a carboxylic acid. This metabolic pathway is a common route for many synthetic cannabinoids possessing an N-alkyl chain.[2] The metabolic conversion of APINACA to its N-pentanoic acid derivative is a critical step in its detoxification and elimination from the body.
Sources
The Biological Activity of AKB48 N-pentanoic acid at Cannabinoid Receptors: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the biological activity of AKB48 N-pentanoic acid, a primary metabolite of the synthetic cannabinoid AKB48 (APINACA), at cannabinoid receptors (CB1 and CB2). While the parent compound, AKB48, is a potent agonist at both CB1 and CB2 receptors, this guide synthesizes the available scientific literature to evaluate the anticipated pharmacological profile of its N-pentanoic acid metabolite. Drawing upon structure-activity relationships of analogous synthetic cannabinoid metabolites, this document outlines the expected binding affinity and functional activity of this compound. Detailed, field-proven protocols for key in vitro assays, including radioligand binding, GTPγS binding, and cAMP accumulation assays, are provided to enable researchers to empirically determine the activity of this and other novel psychoactive substance metabolites. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids and their metabolic fate.
Introduction: The Evolving Landscape of Synthetic Cannabinoids
Synthetic cannabinoids (SCs) represent a dynamic and expanding class of new psychoactive substances (NPS). Initially developed for therapeutic research, these compounds have been diverted for illicit use, posing significant public health challenges.[1] AKB48, also known as APINACA (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide), is an indazole-based synthetic cannabinoid that has been identified in numerous herbal incense products.[2][3] Like many SCs, AKB48 exhibits high affinity and efficacy at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, often with greater potency than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][3]
The in vivo effects of SCs are not solely dictated by the parent compound but are also significantly influenced by their metabolites. The metabolism of AKB48 primarily involves oxidative processes, leading to the formation of various hydroxylated and carboxylated derivatives.[4] One of the major urinary metabolites identified is this compound.[5] Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the pharmacological and toxicological profile of the parent drug. This guide focuses specifically on the current understanding and experimental approaches to characterize the interaction of this compound with cannabinoid receptors.
AKB48 and its Metabolism to N-pentanoic acid
AKB48 is structurally characterized by an indazole core, a pentyl side chain, and an adamantyl group linked via a carboxamide bridge. This structure confers high affinity for cannabinoid receptors.[3] In vitro studies have demonstrated that AKB48 and its fluorinated analog, 5F-AKB48, are potent full agonists at both human and mouse CB1 and CB2 receptors, with affinities in the nanomolar range.[3] The in vivo effects of AKB48, including the classic cannabinoid tetrad (hypothermia, analgesia, catalepsy, and locomotor suppression), are mediated through the activation of CB1 receptors.[6]
The metabolic pathway of AKB48 involves Phase I and Phase II reactions. Phase I metabolism, primarily mediated by cytochrome P450 enzymes, results in the formation of hydroxylated metabolites on the adamantyl ring and the pentyl chain.[4] Subsequent oxidation of the terminal methyl group of the N-pentyl chain leads to the formation of this compound.
Figure 1. Simplified metabolic pathway of AKB48 to this compound.
Predicted Biological Activity of this compound at Cannabinoid Receptors
Generally, carboxylation of the alkyl side chain of synthetic cannabinoids leads to a dramatic decrease in binding affinity and functional efficacy at both CB1 and CB2 receptors.[1] For instance, the carboxylated metabolites of JWH-018 and JWH-073 are reported to be inactive at CB1 receptors.[1] This loss of activity is attributed to the introduction of a polar carboxyl group, which is unfavorable for the hydrophobic interactions within the binding pockets of the cannabinoid receptors.
However, it is important to note that this is a general trend and may not apply to all synthetic cannabinoid scaffolds. A study on the metabolites of the synthetic cannabinoid PB-22 found that its N-pentanoic acid metabolite exhibited significant activation of the CB2 receptor and some activity at the CB1 receptor.[7] This highlights the necessity for empirical testing to definitively determine the pharmacological profile of this compound.
Table 1: Comparison of Cannabinoid Receptor Activity of AKB48 and Predicted Activity of its N-pentanoic acid Metabolite
| Compound | CB1 Receptor Affinity (Ki) | CB1 Receptor Functional Activity | CB2 Receptor Affinity (Ki) | CB2 Receptor Functional Activity |
| AKB48 | Nanomolar range[3] | Full Agonist[3] | Nanomolar range[3] | Full Agonist[3] |
| This compound | Predicted to be significantly lower | Predicted to be inactive or have very low efficacy | Predicted to be significantly lower | Activity is uncertain; may retain some efficacy |
Experimental Protocols for Determining Cannabinoid Receptor Activity
To empirically determine the biological activity of this compound, a series of in vitro assays are required. The following protocols are standard, validated methods in the field of cannabinoid pharmacology.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist.
-
Procedure: a. In a 96-well plate, add assay buffer, cell membranes (20-40 µg of protein), and varying concentrations of this compound. b. Add a fixed concentration of [³H]CP55,940 (typically at its Kd value). c. To determine non-specific binding, add a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to a separate set of wells. d. Incubate at 30°C for 60-90 minutes. e. Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. f. Wash the filters with ice-cold assay buffer. g. Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 2. Workflow for the radioligand competition binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a ligand to activate G-protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Protocol:
-
Membrane Preparation: As described for the binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Reagents: GDP (10 µM), [³⁵S]GTPγS (0.1 nM).
-
Procedure: a. In a 96-well plate, add assay buffer, cell membranes, GDP, and varying concentrations of this compound. b. Pre-incubate for 15 minutes at 30°C. c. Initiate the reaction by adding [³⁵S]GTPγS. d. Incubate for 60 minutes at 30°C. e. Terminate the assay by rapid filtration. f. Wash the filters with ice-cold buffer. g. Quantify radioactivity by scintillation counting.
-
Data Analysis: Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the dose-response curve.
Figure 3. Workflow for the [³⁵S]GTPγS binding assay.
cAMP Accumulation Assay
This is another functional assay that measures the downstream effect of CB1 and CB2 receptor activation, which are Gi/o-coupled and thus inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Protocol:
-
Cell Culture: Use a cell line stably expressing the human CB1 or CB2 receptor.
-
Procedure: a. Seed cells in a 96-well plate and grow to confluency. b. Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add varying concentrations of this compound. d. Stimulate adenylyl cyclase with forskolin. e. Incubate for 15-30 minutes at 37°C. f. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.
Figure 4. CB1/CB2 receptor signaling pathway leading to inhibition of cAMP production.
Conclusion and Future Directions
The biological activity of this compound at cannabinoid receptors remains to be definitively characterized through empirical studies. Based on the established structure-activity relationships of other synthetic cannabinoid metabolites, it is hypothesized that this carboxylic acid derivative will exhibit significantly reduced or no affinity and functional activity at the CB1 receptor.[1] However, the possibility of retained activity at the CB2 receptor cannot be entirely dismissed without direct experimental evidence, as has been observed for metabolites of other SCs.[7]
The protocols detailed in this guide provide a robust framework for researchers to elucidate the pharmacological profile of this compound and other novel psychoactive substance metabolites. Such data are essential for a comprehensive understanding of the in vivo effects of synthetic cannabinoids and for informing public health and regulatory responses to this evolving class of drugs. Future research should focus on the systematic in vitro and in vivo characterization of the major metabolites of emerging synthetic cannabinoids to better predict their potential for psychoactivity and toxicity.
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Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. (n.d.). Retrieved from [Link]
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Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. (2018). Forensic Toxicology. Retrieved from [Link]
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Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics. (2020). Scientific Reports. Retrieved from [Link]
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New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. (2019). Frontiers in Pharmacology. Retrieved from [Link]
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Synthetic Cannabinoids Metabolism. (2019). Frontiers in Pharmacology. Retrieved from [Link]
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In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. (2021). Neuropharmacology. Retrieved from [Link]
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Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. (2016). Analytical Chemistry. Retrieved from [Link]
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In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4. (2022). Drug Testing and Analysis. Retrieved from [Link]
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AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). (n.d.). DEA Diversion Control Division. Retrieved from [Link]
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Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on "tetrad", sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies. (2016). Psychopharmacology. Retrieved from [Link]
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Native CB1 receptor affinity, intrisic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. (2016). Neuropharmacology. Retrieved from [Link]
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Metabolism, CB1 cannabinoid receptor binding and in vivo activity of synthetic cannabinoid 5F-AKB48: Implications for toxicity. (2020). Pharmacology Biochemistry and Behavior. Retrieved from [Link]
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Screening, quantification and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS. (2018). Journal of Chromatography B. Retrieved from [Link]
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Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. (2015). Journal of Analytical Toxicology. Retrieved from [Link]
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First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. (2013). Journal of Analytical Toxicology. Retrieved from [Link]
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Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. (2019). Frontiers in Pharmacology. Retrieved from [Link]
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (2011). British Journal of Pharmacology. Retrieved from [Link]
-
GTPγS Binding Assays. (2012). Assay Guidance Manual. Retrieved from [Link]
-
5F-APINACA (5F-AKB-48) Review Report. (2016). Expert Committee on Drug Dependence. Retrieved from [Link]
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Analysis Of In Vivo And In Vitro Metabolites Of Indazole Amide Synthetic Cannabinoids. (2022). Journal of Pharmaceutical Analysis. Retrieved from [Link]
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Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. (2023). Toxics. Retrieved from [Link]
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Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. (2015). Journal of Analytical Toxicology. Retrieved from [Link]
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Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. (2015). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. (2000). Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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An In-depth Technical Guide to the Toxicological Profile and Risk Assessment of AKB48 N-pentanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Evolving Landscape of Synthetic Cannabinoids
The emergence of Novel Psychoactive Substances (NPS) presents a continuous challenge to public health and forensic toxicology. Among these, synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] However, these synthetic analogues, including N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (AKB48, or APINACA), often exhibit pharmacological and toxicological profiles vastly different from their natural counterpart.[2] Unlike THC, which is a partial agonist at the cannabinoid type 1 (CB1) receptor, many SCRAs are full agonists, a property that significantly increases their potency and the potential for severe, unpredictable, and life-threatening toxicity.[1][3]
Understanding the human metabolism of these compounds is paramount, as the parent drug is often rapidly transformed and undetectable in biological samples.[4] Consequently, identifying major metabolites is crucial for confirming consumption and for comprehending the complete toxicological picture. This guide focuses on AKB48 N-pentanoic acid , a prominent urinary metabolite of AKB48, providing a comprehensive toxicological profile and a framework for its risk assessment.[5][6] We will delve into the underlying pharmacology of the parent compound, its metabolic fate, the methodologies for toxicological evaluation, and a structured approach to risk characterization, grounded in established scientific principles.
Section 1: Pharmacology and Metabolism of the Parent Compound, AKB48 (APINACA)
Mechanism of Action: Full Agonism at Cannabinoid Receptors
AKB48 exerts its psychoactive effects primarily through its interaction with the cannabinoid receptors, CB1 and CB2.[2] The CB1 receptor is densely expressed in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is found predominantly in the periphery and is associated with immune function. In vitro studies have demonstrated that AKB48 binds to CB1 receptors and functions as a potent agonist.[2] This potent, full agonism is a key differentiator from THC and is believed to be a primary driver of the severe adverse effects associated with synthetic cannabinoids, as it can lead to a more intense and overwhelming cellular response.[3]
Metabolic Pathway to this compound
Upon ingestion, AKB48 undergoes extensive Phase I and Phase II metabolism, primarily in the liver. The goal of metabolic studies is to replicate these processes in vitro to identify stable, long-lasting biomarkers of consumption for forensic and clinical analysis.[7][8] Studies utilizing human hepatocytes and human liver microsomes (HLMs) have successfully elucidated the metabolic fate of AKB48.[9][10]
The formation of this compound is a multi-step process. The primary metabolic routes for AKB48 involve oxidation of the adamantyl ring and the N-pentyl side chain.[9] The N-pentyl chain undergoes hydroxylation, often at the terminal (5th) carbon, to form AKB48 N-(5-hydroxypentyl).[11] This alcohol intermediate is then further oxidized to a carboxylic acid, yielding this compound.[6] This metabolite is highly polar, facilitating its excretion in urine, where it serves as a reliable biomarker for AKB48 exposure.[5][12]
Section 2: Toxicological Profile and Associated Risks
While toxicological data specific to the isolated this compound metabolite is limited, it is established that metabolites of some SCRAs can retain biological activity, contributing to the overall toxicity of the parent compound.[13] Therefore, the risk profile must be constructed from data on AKB48, its fluorinated analogue 5F-AKB48, and the well-documented effects of the broader SCRA class.
The adverse effects of SCRAs are multi-systemic and severe, far exceeding the typical effects of cannabis.[14] Emergency department visits related to SCRA use have risen dramatically, with reported symptoms ranging from agitation to death.[15]
| System | Reported Adverse Effects of Synthetic Cannabinoids | Citations |
| Cardiovascular | Tachycardia, hypertension, arrhythmia, myocardial infarction (heart attack), chest pain. | [14][16] |
| Neurological | Seizures, convulsions, tremors, strokes, delirium, loss of consciousness. | [1][3][14] |
| Psychiatric | Agitation, psychosis, hallucinations, paranoia, anxiety, violent behavior, suicidal thoughts. | [15][17] |
| Gastrointestinal | Nausea, vomiting. | [3] |
| Renal | Acute kidney injury. | |
| Other | Severe hyperthermia, dependence, and withdrawal symptoms (agitation, irritability). | [14][15][18] |
The high potency and full receptor agonism mean that even small doses can precipitate a medical crisis.[17] The danger is compounded by the unknown composition and concentration of active ingredients in illicitly sold products, making user self-titration impossible and overdose a significant risk.[14] Fatalities have been directly linked to SCRA use, often due to accidental drug toxicity or cardiovascular events.[14][19]
Section 3: A Framework for Toxicological Evaluation & Risk Assessment
A robust toxicological evaluation of a novel psychoactive substance like AKB48 and its metabolites follows a multi-tiered approach, integrating in vitro, in vivo, and analytical methodologies. This framework is essential for a comprehensive risk assessment.
Hazard Identification
This step involves identifying the potential adverse health effects. Based on extensive case reports and clinical studies, the primary hazards associated with AKB48 and related SCRAs are acute cardiotoxicity, neurotoxicity, and severe psychiatric disturbances.[1][14][16] The potential for dependence and withdrawal constitutes a significant long-term hazard.[18]
Dose-Response Assessment
Characterizing the dose-response relationship for SCRAs is exceptionally challenging. The potency of compounds like AKB48 can be up to 100 times greater than THC.[17] Illicit products lack standardization, leading to unpredictable dosing. The goal of preclinical studies is to establish a toxicity threshold, such as an LD50 (median lethal dose) in animal models, but extrapolating this to human users is fraught with uncertainty. The key takeaway for risk assessment is that the dose-response curve is steep, and the margin between a psychoactive dose and a toxic dose is dangerously narrow.
Exposure Assessment
Exposure primarily occurs through inhalation (smoking or vaping) of herbal mixtures sprayed with the synthetic cannabinoid.[17] This route provides rapid delivery to the brain. Assessing the exact dose consumed is nearly impossible in a real-world setting. For risk assessment, a "worst-case scenario" is often assumed, where a user may be exposed to a highly concentrated product.
Risk Characterization
This final step integrates the preceding information to conclude on the overall risk.
-
High Potency and Efficacy: Full agonism at CB1 receptors can lead to severe toxicity.[3]
-
Steep Dose-Response Curve: A narrow margin exists between desired and toxic effects.
-
Unregulated and Variable Products: Users cannot know the identity or quantity of the substance they are consuming.[14]
-
Severe Multi-System Toxicity: The potential for life-threatening cardiovascular, neurological, and psychiatric events is well-documented.[1][14]
Section 4: Key Experimental Protocols
The following protocols are foundational for the toxicological assessment of novel synthetic cannabinoids.
Protocol 1: In Vitro Metabolism Study using Human Liver Microsomes (HLMs)
-
Principle: To simulate Phase I hepatic metabolism and identify primary oxidative metabolites. HLMs contain a high concentration of cytochrome P450 (CYP450) enzymes responsible for drug metabolism.[20] This is a critical step for identifying stable biomarkers like this compound.[5]
-
Materials:
-
AKB48 reference standard
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction quenching
-
LC-MS/MS system
-
-
Methodology:
-
Preparation: Prepare a stock solution of AKB48 in a suitable solvent (e.g., methanol).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and HLMs. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add AKB48 stock solution to the pre-warmed mixture to initiate the metabolic reaction. A typical final concentration is 1-10 µM.
-
Incubation: Incubate the reaction at 37°C in a shaking water bath for a set time (e.g., 60 minutes). Time-course experiments (0, 15, 30, 60, 120 min) can be run to observe metabolite formation over time.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold ACN. This precipitates the microsomal proteins.
-
Sample Preparation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and tentatively quantify the formed metabolites.
-
-
Controls:
-
Negative Control 1: Incubate AKB48 with HLMs without the NADPH regenerating system. This confirms that metabolism is NADPH-dependent.
-
Negative Control 2: Incubate HLMs with the NADPH system without AKB48 to identify any background peaks.
-
Protocol 2: In Vitro Cytotoxicity Assessment using an MTT Assay
-
Principle: To assess the potential of a compound to cause cell death. The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be quantified spectrophotometrically. A decrease in formazan production indicates reduced cell viability or cytotoxicity. This is a rapid screening method for neurotoxicity using cell lines like SH-SY5Y.[21]
-
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
This compound (or parent AKB48)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Exposure: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) at the highest concentration used. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100) to ensure the assay is working correctly.
-
Protocol 3: Analytical Confirmation in Urine using LC-MS/MS
-
Principle: To develop a sensitive and specific method for the detection and quantification of this compound in urine, confirming human exposure. This involves enzymatic deconjugation, sample cleanup via solid-phase extraction (SPE), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Materials:
-
Urine sample
-
This compound analytical standard and a deuterated internal standard (IS)
-
β-glucuronidase enzyme
-
Phosphate or acetate buffer
-
Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system with a C18 column
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
-
Methodology:
-
Enzymatic Hydrolysis: To a urine sample, add the internal standard and buffer. Add β-glucuronidase enzyme to cleave any glucuronide conjugates (Phase II metabolites), freeing the target analyte. Incubate at an elevated temperature (e.g., 55°C) for 1-2 hours.[5]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and water. Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mix) to remove interferences.
-
Elution: Elute the target analyte and internal standard from the cartridge using a stronger solvent (e.g., high percentage methanol or ACN).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a gradient elution with a mobile phase of water and acetonitrile (both with formic acid). Monitor specific precursor-to-product ion transitions (MRM mode) for the analyte and the internal standard for definitive identification and quantification.
-
-
Validation: The method must be fully validated according to established guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), matrix effect, and extraction recovery.[5]
References
-
National Drug and Alcohol Research Centre (NDARC), UNSW Sydney. (2019). New study highlights risks of synthetic cannabis. [Link]
-
Palamar, J. J., & Acosta, P. (2019). Risk management strategies of synthetic cannabis users. Substance Use & Misuse, 54(1), 134-144. Published by PMC, NIH. [Link]
-
Gatch, M. B., & Forster, M. J. (2020). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Metabolites, 10(7), 284. Published by MDPI. [Link]
-
Cooper, Z. D. (2016). Adverse Effects of Synthetic Cannabinoids: Management of Acute Toxicity and Withdrawal. Current Psychiatry Reports, 18(5), 52. [Link]
-
Holm, N. B., Nielsen, L. M., & Linnet, K. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 641-649. [Link]
-
Cunha, D. L., & Silva, J. P. (2022). Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review. Toxics, 10(7), 353. Published by MDPI. [Link]
-
American Addiction Centers. (2024). Effects of Spice, K2 and Synthetic Marijuana Abuse. [Link]
-
Vikingsson, S., Josefsson, M., & Kronstrand, R. (2017). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 9(10), 1495-1506. Published by NIH. [Link]
-
Holm, N. B., Nielsen, L. M., & Linnet, K. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 641-649. Published by Oxford Academic. [Link]
-
Gandhi, A. S., et al. (2020). Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity. Pharmacology Biochemistry and Behavior, 195, 172949. Published by NIH. [Link]
-
Vikingsson, S., et al. (2015). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 29(12), 1137-1147. [Link]
-
Meyer, M. R., & Maurer, H. H. (Eds.). (2021). Drugs of Abuse and New Psychoactive Substances – Toxicokinetics Revealed by In Vitro / In Vivo Tools. Special Issue in Metabolites. Published by MDPI. [Link]
-
Helfer, A. G., et al. (2020). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. Journal of Analytical Toxicology, 45(2), 195-202. [Link]
-
Biogem. In Vivo and in Vitro Toxicity Studies. [Link]
-
Helfer, A. G., et al. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. Journal of Analytical Toxicology, 45(2), 195-202. Published by PubMed. [Link]
-
World Health Organization. (2016). 5F-APINACA (5F-AKB-48) Review Report. Expert Committee on Drug Dependence Thirty-eighth Meeting. [Link]
-
Gandhi, A. S., et al. (2020). Metabolism, CB1 cannabinoid receptor binding and in vivo activity of synthetic cannabinoid 5F-AKB48: Implications for toxicity. Pharmacology Biochemistry and Behavior, 195, 172949. Published by PubMed. [Link]
-
Gandhi, A. S., et al. (2013). Synthesis and identifications of potential metabolites as biomarkers of the synthetic cannabinoid AKB-48. Bioorganic & Medicinal Chemistry Letters, 23(21), 5848-5851. [Link]
-
Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 537-545. Published by PubMed Central. [Link]
-
World Health Organization. (2016). 5F-APINACA (5F-AKB-48) Review Report. ECDD Repository. [Link]
-
Al-Shareef, S., et al. (2023). Two Fatal Cases Involving Synthetic Cannabinoid, 5F-AKB-48. Journal of Analytical Toxicology, 47(5), 488-492. [Link]
-
De Luca, M. A., et al. (2018). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. Frontiers in Pharmacology, 9, 775. Published by PMC. [Link]
-
Drug Enforcement Administration (DEA). (n.d.). AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). DEA Diversion Control Division. [Link]
-
Vikingsson, S., et al. (2015). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 29(12), 1137-1147. Published by PubMed. [Link]
-
Trecki, J., Gerona, R. R., & Schwartz, M. D. (2015). Intoxication from the novel synthetic cannabinoids AB-PINACA and ADB-PINACA: A case series and review of the literature. Journal of Medical Toxicology, 11(1), 106-115. [Link]
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Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of AKB48 N-pentanoic acid in Human Urine
Abstract
This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of AKB48 N-pentanoic acid, the primary urinary metabolite of the synthetic cannabinoid AKB48 (APINACA). Given the widespread abuse of synthetic cannabinoids, robust analytical methods are crucial for clinical and forensic toxicology. This protocol employs enzymatic hydrolysis to account for conjugated metabolites, followed by a streamlined Solid-Phase Extraction (SPE) for sample cleanup and concentration. The method has been rigorously validated according to forensic toxicology guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for routine high-throughput analysis.
Introduction
AKB48, or APINACA, is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous forensic cases worldwide. Like many SCRAs, the parent compound is extensively metabolized in the body, making its detection in urine rare.[1][2] The primary metabolic pathway involves oxidation of the N-pentyl side chain to form this compound.[3][4][5] This carboxylated metabolite is a reliable biomarker for confirming AKB48 exposure. Furthermore, a significant portion of this metabolite is excreted in urine as a glucuronide conjugate.[1][3]
Therefore, a crucial step in the analytical process is the cleavage of this conjugate to measure the total concentration of the target metabolite, which increases the detection window and sensitivity of the assay.[1][6] LC-MS/MS is the analytical gold standard for this application due to its superior selectivity and sensitivity, allowing for accurate quantification at trace levels typically found in biological matrices.[4][7][8]
This guide provides a comprehensive, step-by-step protocol for the quantification of this compound, grounded in established toxicological principles and validated to meet stringent performance criteria.
Method Overview
The analytical workflow is designed for efficiency and robustness. It begins with the enzymatic hydrolysis of urine samples to deconjugate the glucuronidated metabolite. This is followed by sample purification and concentration using Solid-Phase Extraction (SPE). The final extract is then analyzed using a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
Caption: Overall workflow for this compound analysis.
Materials and Reagents
-
Standards: this compound, AKB48-d4 N-pentanoic acid (Internal Standard, IS).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (99%+), Ammonium acetate, β-glucuronidase (from E. coli or similar).[9][10]
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or Mixed-Mode Strong Anion Exchange (SAX) polymeric SPE cartridges.[11][12]
-
Equipment: LC-MS/MS system, analytical balance, centrifuges, SPE manifold, nitrogen evaporator.
Detailed Experimental Protocol
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of this compound and AKB48-d4 N-pentanoic acid in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare working solutions for calibration standards and quality controls (QCs).
-
Calibration Standards & QCs: Spike appropriate volumes of the working standard solutions into drug-free blank human urine to prepare a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of QCs (low, medium, high).
Causality: Using a matrix-matched calibration curve (spiking into blank urine) is essential to compensate for matrix effects—ion suppression or enhancement—that can occur during electrospray ionization, ensuring accurate quantification.[13]
Sample Preparation
Caption: Detailed Solid-Phase Extraction (SPE) workflow.
Step-by-Step Procedure:
-
Aliquoting: To a 1 mL urine sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (e.g., at 1 µg/mL).
-
Enzymatic Hydrolysis: Add 500 µL of phosphate or acetate buffer (pH ~6.8) and a sufficient activity of β-glucuronidase (e.g., 2000-5000 units).[9] Vortex and incubate at an optimized temperature (e.g., 37-60°C) for an optimized time (e.g., 2-16 hours).[9][14]
-
Expertise Note: The choice of enzyme source, temperature, and time is a critical optimization step. Recombinant enzymes can offer higher purity and efficiency.[15] The goal is to achieve >90% hydrolysis of the glucuronide conjugate without degrading the analyte.
-
-
Protein Precipitation (Optional but Recommended): After cooling, add 1 mL of cold acetonitrile, vortex, and centrifuge at high speed for 10 minutes to pellet proteins, which can clog the SPE cartridge.
-
Solid-Phase Extraction (SPE):
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load: Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute: Elute the analytes with 1 mL of acidified methanol (e.g., methanol with 2% formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following tables summarize the recommended starting parameters, which should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][5] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 - 10 µL |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, re-equilibrate |
Rationale: A C18 column provides excellent retention for moderately nonpolar molecules like this compound. The acidic mobile phase (formic acid) ensures the carboxylic acid group is protonated, leading to better retention and peak shape.
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | This compound |
| Precursor Ion (m/z) | 370.2 |
| Product Ion 1 (m/z) | 145.1 (Quantifier) |
| Product Ion 2 (m/z) | 227.1 (Qualifier) |
| Internal Standard | AKB48-d4 N-pentanoic acid |
| Precursor Ion (m/z) | 374.2 |
| Product Ion (m/z) | 145.1 |
Rationale: MRM mode provides unparalleled selectivity by monitoring a specific precursor-to-product ion transition. Using two transitions for the analyte (a quantifier for concentration and a qualifier for identity confirmation) is a standard practice in forensic toxicology to prevent false positives.[13] The deuterated internal standard is the ideal choice as it co-elutes and experiences similar ionization effects, providing the most accurate correction for matrix effects and extraction variability.
Method Validation
The method was validated according to the Standard Practices for Method Validation in Forensic Toxicology.[13] The performance characteristics must meet established acceptance criteria.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Linearity | Establish the quantifiable range. | R² ≥ 0.99; calibrators within ±20% of target. |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise ≥ 3. |
| Limit of Quant. (LOQ) | Lowest concentration that can be accurately quantified. | Signal-to-Noise ≥ 10; Accuracy ±20%; Precision ≤20% CV. |
| Accuracy (Bias) | Closeness of measured value to the true value. | Within ±20% of nominal concentration for QCs. |
| Precision | Repeatability of measurements (intra- & inter-day). | Coefficient of Variation (CV) ≤15% (≤20% at LOQ). |
| Matrix Effect | Measures ion suppression or enhancement from urine. | CV ≤15% across different urine sources. |
| Recovery | Efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Stability | Analyte stability in matrix under various conditions. | Concentration within ±20% of initial after storage. |
Conclusion
This application note presents a complete, validated LC-MS/MS workflow for the quantification of this compound in urine. By incorporating a crucial enzymatic hydrolysis step and a clean, efficient SPE protocol, the method achieves the sensitivity and specificity required for forensic and clinical applications. The detailed validation parameters confirm its robustness, accuracy, and reliability for routine use, providing a trustworthy tool for monitoring exposure to the synthetic cannabinoid AKB48.
References
-
ResearchGate. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Available at: [Link]
-
Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Available at: [Link]
-
Vikingsson, S., et al. (2015). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. National Institutes of Health. Available at: [Link]
-
Desrosiers, N. A., et al. (2017). Optimization of Recombinant β-glucuronidase Hydrolysis and Quantification of Eight Urinary Cannabinoids and Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PubMed. Available at: [Link]
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American National Standards Institute/American Society of Boadies (ANSI/ASB). (2019). Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. Available at: [Link]
-
Walterscheid, J. P., et al. (2007). Comparison of Species-Specific β-Glucuronidase Hydrolysis of Cannabinoid Metabolites in Human Urine. Federal Aviation Administration. Available at: [Link]
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Ghosh, M., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. National Institutes of Health. Available at: [Link]
-
Grigoryev, A., et al. (2013). LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective. ResearchGate. Available at: [Link]
-
ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. Available at: [Link]
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Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Available at: [Link]
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Agilent. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Available at: [Link]
-
Holm, N. B., et al. (2014). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. PubMed. Available at: [Link]
-
McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Royal Society of Chemistry. Available at: [Link]
-
Marti, M., et al. (2023). LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. MDPI. Available at: [Link]
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Solid-phase extraction (SPE) for AKB48 N-pentanoic acid from serum.
An Application Note and Protocol for the Solid-Phase Extraction of AKB48 N-pentanoic acid from Human Serum
Introduction
The rise of synthetic cannabinoids presents a significant challenge for clinical and forensic toxicology. AKB48 (also known as APINACA) is a potent synthetic cannabinoid that has been identified in illicit products.[1] For accurate toxicological assessment, analytical methods must target not only the parent compound but also its primary metabolites. This compound is a major urinary and blood metabolite of AKB48, formed by the carboxylation of the N-alkyl chain.[2][3][4] Its detection provides crucial evidence of AKB48 exposure.
However, the analysis of this compound in complex biological matrices like serum is analytically demanding. Serum is rich in proteins, lipids, and other endogenous substances that can interfere with sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), causing matrix effects and compromising data quality.[5][6] A robust sample preparation method is therefore essential to isolate the analyte and remove interferences.
This application note details a highly selective and efficient solid-phase extraction (SPE) protocol for the extraction of this compound from human serum. The method leverages a mixed-mode SPE sorbent, which provides a dual retention mechanism for superior cleanup compared to traditional single-mechanism SPE phases.
Principle of Mixed-Mode Solid-Phase Extraction
The chosen methodology employs a mixed-mode solid-phase extraction sorbent that combines two distinct retention mechanisms: reversed-phase and anion exchange.[7] This dual functionality is ideal for isolating an analyte like this compound, which possesses both a large, non-polar adamantyl structure and an ionizable carboxylic acid group.[8]
-
Reversed-Phase Interaction: The hydrophobic adamantyl and indazole moieties of the analyte are retained by van der Waals forces on the non-polar component of the SPE sorbent (e.g., a polymeric backbone).
-
Anion-Exchange Interaction: At a pH above its pKa (~4-5), the analyte's carboxylic acid group is deprotonated, carrying a negative charge (-COO⁻). This allows for strong ionic retention by the positively charged functional groups on the anion-exchange sorbent.[9]
By carefully manipulating the pH and solvent strength during the loading, washing, and elution steps, it is possible to selectively retain the analyte while thoroughly washing away both polar and non-polar interferences, resulting in a much cleaner final extract.[10]
Materials and Reagents
| Item | Description |
| SPE Cartridge | Mixed-Mode Polymeric Weak Anion Exchange (WAX), 30 mg / 1 mL |
| Analyte Standard | This compound reference standard |
| Internal Standard | Deuterated this compound (or similar analog) |
| Solvents | Methanol (MeOH), Acetonitrile (ACN) - LC-MS Grade |
| Water | Deionized Water, 18 MΩ·cm or higher |
| Reagents | Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Ammonium Acetate |
| Equipment | SPE Vacuum Manifold, Nitrogen Evaporator, Centrifuge, Vortex Mixer |
Experimental Protocol
Sample Pre-treatment
Effective pre-treatment is critical to prevent clogging of the SPE cartridge and to ensure efficient extraction. This step uses protein precipitation to remove the majority of macromolecules from the serum sample.[11]
-
Pipette 500 µL of human serum into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1.5 mL of ice-cold acetonitrile (ACN) to the serum sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:1 with 25 mM ammonium acetate buffer (pH 6.0) to ensure the analyte and sorbent are in the correct ionization state for loading.
Solid-Phase Extraction (SPE) Procedure
The following protocol is optimized for a 30 mg mixed-mode WAX cartridge. Flow rates should be maintained at 1-2 mL/minute unless otherwise specified.
| Step | Reagent | Volume | Purpose |
| Condition | Methanol | 1 mL | To wet the sorbent and activate the functional groups. |
| Equilibrate | 25 mM Ammonium Acetate (pH 6.0) | 1 mL | To prime the sorbent with the loading buffer pH, ensuring proper ionic interaction. |
| Load | Pre-treated Sample Supernatant | Entire Volume | To apply the sample to the sorbent. The analyte is retained by both reversed-phase and anion-exchange mechanisms. |
| Wash 1 | 25 mM Ammonium Acetate (pH 6.0) | 1 mL | To remove polar, unretained interferences. |
| Wash 2 | 20% Methanol in Water | 1 mL | To remove moderately non-polar, ionically unbound interferences. The dual retention mechanism prevents analyte loss.[12] |
| Elute | 5% Ammonium Hydroxide in Methanol | 1 mL | The high pH neutralizes the WAX sorbent and ensures the analyte is charged, breaking the ionic bond. The methanol disrupts the hydrophobic interactions, releasing the analyte.[10] |
Post-Elution Processing
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
Workflow Diagram
Caption: Workflow for the extraction of this compound from serum.
Discussion
The success of this protocol hinges on the precise control of pH and solvent composition at each step.
-
Sample Loading (pH 6.0): At this pH, the carboxylic acid of the analyte (pKa ~4-5) is negatively charged, enabling strong retention on the weak anion exchanger. The sorbent's primary/secondary amine groups (pKa ~6-9) are positively charged, facilitating the ionic bond.[9]
-
Washing Steps: The initial aqueous wash removes hydrophilic matrix components. The subsequent organic wash (20% Methanol) is strong enough to elute compounds bound only by weak hydrophobic forces but is not sufficient to disrupt the dual ionic and stronger hydrophobic retention of the target analyte. This step is crucial for removing lipids and other non-polar interferences.[12]
-
Elution Step: The use of a basic organic solvent (5% NH₄OH in Methanol) is the key to selective elution. The ammonium hydroxide raises the pH significantly, which deprotonates the WAX sorbent, breaking the ionic interaction. Simultaneously, the high concentration of methanol disrupts the reversed-phase interaction, allowing the analyte to be eluted with high efficiency.[10]
This mixed-mode approach provides significantly cleaner extracts compared to simple reversed-phase SPE, which can suffer from co-elution of other acidic, hydrophobic compounds, or protein precipitation alone, which does little to remove matrix components other than proteins.[9][13] The resulting reduction in matrix effects leads to improved accuracy, precision, and sensitivity in subsequent LC-MS/MS analyses.
Conclusion
This application note provides a robust and reliable protocol for the solid-phase extraction of the key synthetic cannabinoid metabolite, this compound, from human serum. By utilizing a mixed-mode weak anion exchange sorbent, the method achieves excellent sample cleanup through a dual retention mechanism. This protocol is ideally suited for researchers and toxicologists requiring a sensitive and selective method for the quantification of this compound in complex biological matrices, ensuring high-quality data for clinical and forensic applications.
References
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Chen, X. et al. (2000). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of Analytical Toxicology, 24(5), 349–354. Available at: [Link]
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LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Spectroscopy Online. Available at: [Link]
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Saito, K. et al. (2019). Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS. Japanese Journal of Forensic Science and Technology, 24(1), 49-56. Available at: [Link]
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Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. (2012). American Laboratory. Available at: [Link]
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Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. Available at: [Link]
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Holm, N. B. et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 623–633. Available at: [Link]
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This compound. PubChem. National Center for Biotechnology Information. Available at: [Link]
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Kneisel, S., & Auwärter, V. (2012). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid–liquid extraction. Journal of Mass Spectrometry, 47(7), 825–835. Available at: [Link]
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Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. DiVA portal. Available at: [Link]
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Kneisel, S., & Auwärter, V. (2012). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction. Journal of Mass Spectrometry, 47(7), 825-35. Available at: [Link]
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A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. PubMed. Available at: [Link]
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Musah, R. A. et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6675. Available at: [Link]
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Jang, M. et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Analytical Chemistry, 87(24), 12247–12254. Available at: [Link]
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Analysis of Cannabinoids in Serum by GC-MS/MS. CUNY Academic Works. Available at: [Link]
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Gandhi, A. S. et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 539–549. Available at: [Link]
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Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. Available at: [Link]
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Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity. National Institutes of Health. Available at: [Link]
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The Use of Internal Surface Reversed-Phase Packing for the Solid Phase Extraction of Drugs from Serum. Journal of Liquid Chromatography, 14(20), 3859-3874. Available at: [Link]
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Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction. ResearchGate. Available at: [Link]
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Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. National Institutes of Health. Available at: [Link]
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Sample Preparation Guide. Phenomenex. Available at: [Link]
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AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). DEA Diversion Control Division. Available at: [Link]
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Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. PubMed. Available at: [Link]
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Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the effect of four different storage temperatures. Forensic Science International, 327, 110978. Available at: [Link]
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Identification and analytical characterization of six synthetic cannabinoids. ResearchGate. Available at: [Link]
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Development and validation of a solid-phase extraction method using anion exchange sorbent for the analysis of cannabinoids in plasma and serum by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
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Recent Advances in Solid-Phase Extraction as a Platform for Sample Preparation in Biomarker Assay. ResearchGate. Available at: [Link]
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Dispersive magnetic solid-phase extraction for capsaicinoid compounds in human serum using LC-HRMS. PubMed Central. Available at: [Link]
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Quantitative Analysis of the AKB48 Metabolite, N-pentanoic acid, in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated method for the determination of AKB48 N-pentanoic acid, a major urinary metabolite of the potent synthetic cannabinoid N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA, AKB48). Due to the rapid metabolism of the parent compound, urinary detection of metabolites is a critical strategy for confirming intake in clinical and forensic toxicology.[1] This protocol employs enzymatic hydrolysis, liquid-liquid extraction (LLE), and silylation derivatization for sample preparation, followed by analysis using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS). The methodology provides the necessary selectivity and sensitivity for the definitive identification and quantification of this key biomarker. The causality behind each procedural step is explained to provide a framework for adaptation and troubleshooting.
Introduction: The Rationale for Metabolite Targeting
Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of new psychoactive substances (NPS). AKB48 (also known as APINACA) was one of the first adamantyl-containing indazole carboxamide SCRAs to emerge on the illicit drug market.[2] Like many SCRAs, AKB48 is extensively and rapidly metabolized in the human body, making the parent compound often undetectable in urine samples collected more than a few hours post-ingestion.[1]
Metabolic profiling studies have identified that oxidation of the N-pentyl side chain is a major biotransformation pathway, leading to the formation of this compound.[2][3][4] This terminal carboxylated metabolite is more polar, has a longer detection window, and serves as a reliable biomarker for confirming AKB48 exposure.
Gas chromatography-mass spectrometry (GC-MS) remains a gold standard technique in forensic laboratories due to its high chromatographic resolution, structural elucidation capabilities through standardized electron ionization (EI) libraries, and robust performance.[5][6] However, the analysis of polar, non-volatile metabolites like carboxylic acids by GC requires a critical derivatization step to enhance thermal stability and chromatographic performance. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established forensic chemistry principles.[7][8]
Experimental Workflow
Principle of the Method
The analytical workflow is a multi-stage process designed to isolate the target analyte from a complex biological matrix (urine), prepare it for gas-phase analysis, and perform definitive identification and quantification.
Materials and Reagents
-
Standards: this compound, this compound-d4 (Internal Standard). (Cayman Chemical, Ann Arbor, MI, or equivalent).
-
Reagents: β-glucuronidase (from Helix pomatia), phosphate buffer (0.1 M, pH 4), Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Methanol (HPLC grade), Acetonitrile (HPLC grade).[9]
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Sample Matrix: Drug-free human urine for calibrators and controls.
Instrumentation
-
Gas chromatograph coupled to a single quadrupole mass spectrometer (e.g., Agilent 5975/7890 GC/MSD system or equivalent).[10]
-
GC Column: HP-5MS Ultra Inert (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[9]
-
Laboratory vortex mixer, centrifuge, heating block, and nitrogen evaporator.
Detailed Protocols
Preparation of Calibrators and Controls
Rationale: The use of matrix-matched calibrators is essential to compensate for matrix effects that can suppress or enhance the analytical signal, ensuring accurate quantification.[11][12] An isotopically labeled internal standard (IS) is used to correct for analyte loss during sample preparation and variability in injection volume.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a working solution (e.g., 10 µg/mL) by diluting the stock solution in methanol.
-
Spike appropriate volumes of the working solution into 1 mL aliquots of drug-free human urine to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner using a separate stock solution.
-
Prepare an internal standard working solution (e.g., 1 µg/mL this compound-d4) in methanol.
Sample Preparation Protocol
-
Aliquot and Fortify: To a 1 mL urine sample (calibrator, control, or unknown), add 25 µL of the internal standard working solution. Vortex briefly.
-
Enzymatic Hydrolysis: Add 200 µL of phosphate buffer (pH 4) and 20 µL of β-glucuronidase solution. Vortex and incubate in a heating block at 60°C for 2 hours.[9]
-
Liquid-Liquid Extraction (LLE): After cooling, add 3 mL of a hexane/ethyl acetate (9:1 v/v) mixture. Vortex vigorously for 2 minutes, then centrifuge at 3,000 rpm for 5 minutes.
-
Expert Insight: The 9:1 hexane/ethyl acetate solvent system provides sufficient polarity to extract the moderately polar carboxylic acid from the aqueous urine while minimizing the co-extraction of highly polar, interfering matrix components.
-
-
Isolate and Evaporate: Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Ensure no water droplets are present, as they will quench the derivatization reagent.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the dried residue. Cap the tube tightly and heat at 70°C for 30 minutes.[9]
-
Expert Insight: This is the most critical step for GC analysis. The silylating reagent (BSTFA) replaces the acidic proton on the carboxylic acid with a non-polar trimethylsilyl (TMS) group. This conversion to a TMS-ester drastically increases the analyte's volatility and thermal stability, preventing peak tailing and decomposition in the hot GC inlet and column.[9]
-
-
Final Transfer: After cooling, transfer the derivatized sample to a GC vial with a micro-insert for analysis.
GC-MS Instrumental Parameters
Rationale: The following parameters are optimized for the separation and detection of the TMS-derivatized analyte. The temperature program provides a good balance between chromatographic resolution and analysis time, while the MS parameters ensure high sensitivity and generation of a characteristic fragmentation pattern.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow | Inert carrier gas, provides optimal efficiency. |
| Flow Rate | 1.2 mL/min | Standard flow rate for a 0.25 mm i.d. column. |
| Injection Volume | 1 µL | |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | Focuses analytes at the head of the column. |
| Ramp 1 | 25 °C/min to 250 °C | Separates the analyte from early-eluting matrix components. |
| Ramp 2 | 10 °C/min to 310 °C | Elutes the target analyte. |
| Hold | Hold at 310 °C for 5 min | Ensures elution of all analytes and cleanses the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization and minimize source contamination. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Transfer Line Temp. | 290 °C | Prevents analyte condensation between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 40-550) | Used for initial identification and confirmation of fragmentation patterns. |
| Selected Ion Monitoring (SIM) | Used for quantification to enhance sensitivity and selectivity. |
Results and Discussion
Chromatography
Under the specified conditions, the TMS-derivatized this compound is expected to elute at approximately 12-14 minutes. A symmetrical peak shape should be observed, which is a direct result of the successful derivatization process.
Mass Spectrometry and Fragmentation
Electron ionization of the derivatized metabolite will produce a characteristic mass spectrum. The molecular ion (M+) is expected at m/z 499 . Key diagnostic fragment ions are crucial for positive identification.
-
m/z 135: This is the base peak for many adamantyl-containing cannabinoids, corresponding to the stable adamantyl carbocation [C₁₀H₁₅]⁺.[2][13] Its presence is a strong indicator of an AKB48-related compound.
-
m/z 215: This fragment corresponds to the N-pentylindazole acylium ion, formed by cleavage of the amide bond to the adamantane group.[2]
-
m/z 364: Represents the loss of the adamantyl group ([M - 135]⁺).
-
m/z 145: Represents the core indazole acylium ion.[14]
-
m/z 260: A key fragment resulting from McLafferty rearrangement of the TMS-esterified pentanoic acid side chain, a common pathway for such structures.[15]
Table 2: Key Mass Fragments for Identification and Quantification
| Ion (m/z) | Proposed Identity | Mode |
|---|---|---|
| 499 | [M]⁺ (TMS-derivative) | Identification |
| 364 | [M - Adamantyl]⁺ | Identification |
| 260 | McLafferty Rearrangement Product | Identification/Quantification |
| 215 | [Indazole-pentyl-acylium]⁺ | Identification/Quantification |
| 135 | [Adamantyl]⁺ | Identification/Quantification |
For quantitative analysis using SIM mode, ions such as m/z 260, 215, and 135 are recommended. For the d4-IS, the corresponding mass-shifted ions would be monitored.
Conclusion
This application note provides a comprehensive and reliable GC-MS method for the analysis of this compound in urine. The detailed protocol, which includes enzymatic hydrolysis and essential silylation derivatization, is designed for high sensitivity and specificity. By explaining the scientific principles behind each step, this guide equips researchers and forensic scientists with the necessary tools to implement this method effectively for the routine monitoring of AKB48 consumption. The method's adherence to established forensic principles ensures that the data generated is both accurate and defensible.[16]
References
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Shanks, K. G., Dahn, T., Behonick, G., & Terrell, A. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 517–525. [Link]
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United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
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Al-Hourani, L. A., Al-Sawalha, N. A., & Al-Massarweh, A. H. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4166–4174. [Link]
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Zhang, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Metabolites, 13(3), 421. [Link]
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United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
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Grabenauer, M., Krol, W. L., & Wiley, J. L. (2017). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. Journal of Forensic Sciences, 62(6), 1530-1536. [Link]
-
Al-Asmari, A. I., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO942. [Link]
-
Gürler, M. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica, 48(3), 161-169. [Link]
-
LCGC Staff. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. [Link]
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Giorgetti, A., et al. (2021). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Medicina, 57(9), 963. [Link]
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Øiestad, E. L., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(6), 944-959. [Link]
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Karinen, R., Tuv, S. S., & Øiestad, E. L. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(6), 944-959. [Link]
-
Grabenauer, M., Krol, W. L., & Wiley, J. L. (2017). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. Journal of Forensic Sciences, 62(6), 1530-1536. [Link]
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United Nations Office on Drugs and Crime (UNODC). (2020). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
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Romm, M., & Miller, V. P. (n.d.). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies, Inc. [Link]
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Wallgren, J., et al. (2017). Synthesis and identification of an important metabolite of AKB-48 with a secondary hydroxyl group on the adamantyl ring. Tetrahedron Letters, 58(15), 1456-1458. [Link]
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Wallgren, J., et al. (2018). Synthesis and identifications of potential metabolites as biomarkers of the synthetic cannabinoid AKB-48. Tetrahedron, 74(24), 2905-2913. [Link]
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Karinen, R., Tuv, S.S., & Øiestad, E.L. (2018). Screening, quantification and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS. Drug Testing and Analysis, 10(6), 944-959. [Link]
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Center for Forensic Science Research & Education. (2020). ADB-BINACA. [Link]
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Vikingsson, S., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 612–622. [Link]
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Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]
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Dybowski, M. P., et al. (2021). Fragmentation pathways of MDMB-4en-PINACA by electrospray ionization mass spectrometry. Forensic Toxicology, 39(2), 433-444. [Link]
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Application Note: High-Resolution Mass Spectrometry for the Confident Identification of AKB48 N-pentanoic acid (APINACA Metabolite)
Abstract
The proliferation of synthetic cannabinoid receptor agonists (SCRAs) presents a significant challenge to clinical and forensic toxicology. These novel psychoactive substances (NPS) are rapidly metabolized, often making the parent compound undetectable in biological samples. Therefore, robust analytical methods targeting key metabolites are essential for confirming exposure. This application note details a definitive workflow for the identification of AKB48 N-pentanoic acid, a major urinary metabolite of the potent synthetic cannabinoid APINACA (also known as AKB48).[1][2] By leveraging the power of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), this protocol provides the mass accuracy and specificity required for unambiguous identification in complex matrices like urine.
Introduction: The Analytical Imperative for Metabolite Detection
APINACA (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide) is a highly potent SCRA first identified in 2012.[3][4] Due to its rapid and extensive metabolism in the human body, the parent compound is rarely detected in urine. Instead, analytical methods must focus on its biotransformation products.[5][6] The N-pentanoic acid metabolite, formed by oxidation of the N-pentyl side chain, is a crucial and frequently detected marker of APINACA consumption.[1][7]
Traditional screening methods like immunoassays often lack the specificity to distinguish between the ever-growing number of SCRA structures, leading to potential false positives or negatives.[8][9] Chromatographic methods coupled to nominal mass spectrometry can also be challenged by isobaric interferences from endogenous matrix components or other drugs.[10][11] High-Resolution Mass Spectrometry (HRMS), particularly techniques like Orbitrap and Time-of-Flight (TOF), overcomes these limitations by providing exact mass measurements, enabling the determination of elemental composition and confident compound identification.[12][13][14]
This guide provides a comprehensive, field-proven protocol for the extraction and analysis of this compound from urine, establishing a self-validating system for trustworthy and defensible results.
The Power of High-Resolution Accurate Mass (HRAM) Spectrometry
The cornerstone of this method is the use of HRAM instrumentation. Unlike nominal mass instruments that measure mass-to-charge ratios (m/z) as integers, HRMS systems provide mass measurements to four or more decimal places.[11] This capability is critical for two primary reasons:
-
Mass Accuracy & Elemental Composition: By measuring the mass of an ion with high accuracy (typically < 5 ppm error), it is possible to calculate its unique elemental formula.[15] This drastically reduces the number of potential candidate structures for an unknown peak, moving beyond simple mass matching to elemental confirmation. For example, it allows the analyst to confidently distinguish the target metabolite from an endogenous urinary compound with the same nominal mass but a different elemental formula.
-
High Resolving Power: Resolution is the ability to separate two ions of very similar m/z. In complex biological matrices like urine, the target analyte signal can be obscured by co-eluting matrix components. High resolving power (e.g., > 60,000 FWHM) allows the instrument to resolve the analyte peak from these interferences, ensuring a clean signal for accurate mass measurement and preventing false negatives.[12]
By combining these features, an LC-HRMS workflow provides multiple points of identification—retention time, precursor ion accurate mass, isotopic pattern, and fragmentation pattern—that together offer the highest level of analytical confidence.[16][17]
Experimental Workflow and Protocols
The entire analytical process, from sample receipt to final data interpretation, is designed to be robust and reliable.
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Application Note & Protocol: High-Confidence Sample Preparation for the Quantification of AKB48 N-pentanoic acid in Biological Matrices
Abstract: This document provides a comprehensive guide to the sample preparation of AKB48 N-pentanoic acid, a major urinary metabolite of the synthetic cannabinoid AKB48 (also known as APINACA).[1][2] The protocols detailed herein are designed for researchers, forensic toxicologists, and drug development professionals requiring robust and reproducible methods for the extraction and clean-up of this acidic metabolite from complex biological matrices such as urine, whole blood, and oral fluid. The methodologies are grounded in established principles of bioanalytical chemistry and are structured to ensure high recovery, minimization of matrix effects, and compatibility with downstream analytical instrumentation, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction: The Analytical Imperative for AKB48 Metabolites
The proliferation of synthetic cannabinoids presents a continuous challenge for forensic and clinical toxicology. Unlike many parent synthetic cannabinoids, which are rapidly metabolized and may only be present in low concentrations in biological fluids, their metabolites offer a longer detection window.[3] this compound is a key metabolite of AKB48, formed by the carboxylation of the N-alkyl chain.[2] Its detection is crucial for confirming the intake of the parent compound.[1]
The physicochemical properties of this compound, particularly its carboxylic acid moiety, necessitate specific considerations during sample preparation. This functional group imparts increased polarity compared to the parent drug, influencing the choice of extraction technique and pH conditions. Effective sample preparation is paramount, as it serves to isolate the analyte from endogenous interferences, concentrate it to detectable levels, and ensure the resulting extract is compatible with the analytical instrument, thereby enhancing method sensitivity, accuracy, and precision.[4]
This guide will detail two primary extraction methodologies: Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE), followed by a discussion on Liquid-Liquid Extraction (LLE) and derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Foundational Principles: Ensuring Methodological Integrity
The reliability of any analytical data is fundamentally dependent on a validated methodology.[4] All protocols presented herein are designed with the principles of bioanalytical method validation in mind, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6] Key validation parameters to consider when implementing these methods include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7]
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.[7][8]
-
Recovery: The efficiency of the extraction process in recovering the analyte from the matrix.[9]
-
Matrix Effects: The alteration of ionization efficiency by co-eluting matrix components.[7][9]
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte.[4]
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[7]
Adherence to these validation principles is not merely a regulatory formality but a prerequisite for generating trustworthy and legally defensible results.[8][10]
Core Protocols: Extraction from Biological Matrices
The choice of sample preparation technique is often a balance between recovery, cleanliness of the extract, sample throughput, and cost.[9] For this compound, its acidic nature is a key consideration in method development.
Solid-Phase Extraction (SPE) for Urine and Blood/Plasma
SPE is a highly effective technique for cleaning and concentrating analytes from complex matrices. A mixed-mode SPE sorbent, combining non-polar (e.g., C8) and anion exchange functionalities, is ideal for extracting acidic compounds like this compound.[11]
Rationale for SPE: The mixed-mode sorbent allows for a robust cleanup. The non-polar phase retains the molecule's carbon skeleton, while the anion exchanger strongly retains the negatively charged carboxylate group at the appropriate pH. This dual retention mechanism permits rigorous washing steps to remove neutral and basic interferences.
Experimental Protocol: Mixed-Mode Anion Exchange SPE
-
Sample Pre-treatment (Urine):
-
To 1 mL of urine, add 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Add an appropriate volume of a deuterated internal standard (e.g., this compound-d4).
-
Vortex for 10 seconds. The sample pH should be approximately 6.0.
-
-
Sample Pre-treatment (Blood/Plasma):
-
To 1 mL of blood or plasma, add 2 mL of 100 mM phosphate buffer (pH 6.0) and the internal standard.
-
Vortex and allow to stand for 5 minutes.
-
For whole blood, centrifuge to pellet cellular debris and process the supernatant.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify II or similar) with:
-
1 x 3 mL Methanol
-
1 x 3 mL Deionized Water
-
1 x 1 mL 100 mM Phosphate Buffer (pH 6.0)
-
-
Critical Step: Do not allow the sorbent bed to dry between these steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE column at a slow, steady flow rate (1-2 mL/minute).
-
-
Washing:
-
Wash the column sequentially with:
-
1 x 3 mL Deionized Water
-
1 x 1 mL 100 mM Acetic Acid
-
-
Dry the column thoroughly under high vacuum or positive pressure for 5-10 minutes. This step is crucial to remove water before the final elution with an organic solvent.
-
Wash with 1 x 3 mL Hexane or Dichloromethane to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte with 3 mL of a freshly prepared mixture of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v). The basic modifier neutralizes the anionic site, releasing the analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in 100 µL of a suitable mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) for LC-MS/MS analysis.
-
Diagram: SPE Workflow for this compound
Caption: Workflow for Mixed-Mode Solid-Phase Extraction.
Supported Liquid Extraction (SLE) for Blood and Oral Fluid
SLE offers a faster and more automated alternative to traditional LLE, functioning like an LLE but in a column format.[12][13] It is particularly effective for cleaner sample matrices like plasma or oral fluid.
Rationale for SLE: The high surface area of the diatomaceous earth support ensures efficient extraction. The technique is less labor-intensive than LLE and avoids issues like emulsion formation. For this compound, acidifying the sample prior to extraction ensures the analyte is in its neutral, more organic-soluble form.
Experimental Protocol: SLE
-
Sample Pre-treatment:
-
To 200 µL of plasma, oral fluid, or diluted whole blood, add the internal standard.
-
Add 20 µL of 1% formic acid to acidify the sample.
-
Vortex for 10 seconds.
-
-
Loading:
-
Load the entire pre-treated sample onto an SLE cartridge (e.g., ISOLUTE SLE+).
-
Allow the sample to absorb into the support for 5 minutes.
-
-
Elution:
-
Apply 2 x 900 µL of a suitable water-immiscible solvent (e.g., Ethyl Acetate or Methyl-tert-butyl ether (MTBE)).
-
Allow the solvent to flow through under gravity. A small amount of positive pressure can be applied after the initial gravity elution to ensure complete solvent collection.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined eluate to dryness under nitrogen at <40°C.
-
Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
-
Diagram: SLE Workflow for this compound
Caption: Workflow for Supported Liquid Extraction.
Alternative and Complementary Techniques
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids.[13] For this compound, an acidic pH is required to neutralize the carboxylate group, rendering it more soluble in an organic solvent.
Protocol Outline:
-
pH Adjustment: Acidify the aqueous sample (e.g., urine) to a pH < 4 with a strong acid.
-
Extraction: Add a water-immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate).[9]
-
Mixing & Separation: Vortex thoroughly and then separate the layers, typically by centrifugation.
-
Collection & Evaporation: Collect the organic layer and evaporate to dryness.
-
Reconstitution: Reconstitute in mobile phase.
While effective, LLE can be labor-intensive and prone to emulsion formation, and may result in dirtier extracts compared to SPE.[9]
Derivatization for GC-MS Analysis
While LC-MS/MS is the preferred platform for this analyte, GC-MS analysis is also possible but requires derivatization to increase the volatility and thermal stability of the carboxylic acid.[14][15]
Rationale for Derivatization: The polar carboxylic acid group makes the native molecule unsuitable for GC analysis. Esterification, a common alkylation method, converts the -COOH group into a less polar, more volatile ester.[16][17] Silylation is another common approach.[14]
Derivatization Protocol (Esterification Example):
-
Extract Preparation: Perform one of the extraction methods above and evaporate the eluate to complete dryness. The presence of water will interfere with the derivatization reaction.
-
Reagent Addition: Add 50 µL of an alkylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or an acidic solution of methanol for esterification).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 20-30 minutes.
-
Analysis: Cool to room temperature and inject directly into the GC-MS system.
Quantitative Data Summary & Performance Expectations
The following table summarizes expected performance characteristics when using the detailed SPE and SLE protocols. These values are illustrative and must be determined during in-house method validation.[18]
| Parameter | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) | Justification / Comment |
| Applicable Matrices | Urine, Blood, Plasma | Plasma, Oral Fluid, Diluted Blood | SPE is more rigorous for complex matrices like urine. |
| Expected Recovery | > 80% | > 65% | SPE offers more targeted elution. SLE recovery is highly dependent on solvent choice.[12] |
| Relative Matrix Effects | Low to Moderate | Moderate | SPE provides superior cleanup due to specific wash steps. |
| Sample Throughput | Moderate | High | SLE is faster and more amenable to automation.[12] |
| Relative Cost | Moderate | Low to Moderate | SLE cartridges can be more cost-effective per sample. |
| Method Validation | Required | Required | All methods for regulated or forensic use must be fully validated per guidelines.[5][8] |
Conclusion
The successful analysis of this compound hinges on a well-designed and validated sample preparation strategy. The choice between Solid-Phase Extraction and Supported Liquid Extraction will depend on the specific matrix, required throughput, and desired cleanliness of the final extract. For urine and complex blood samples, the selectivity of a mixed-mode SPE protocol is highly recommended. For cleaner matrices like plasma or oral fluid, SLE provides a rapid and efficient alternative. By understanding the chemical properties of the analyte and applying the robust protocols detailed in this guide, researchers and scientists can achieve reliable and high-confidence quantification of this critical synthetic cannabinoid metabolite.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Boyle, S. E. (2020). Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabinoids, and metabolites by LC-MS/MS in human whole blood and urine. OpenBU. [Link]
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American Academy of Forensic Sciences Standards Board. (2019). Standard Practices for Method Validation in Forensic Toxicology. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Peters, F. T., et al. (2014). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 20(34), 5487-5500. [Link]
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De Brabanter, N., et al. (2009). Bioanalytical method validation and its implications for forensic and clinical toxicology-A review. Accreditation and Quality Assurance, 14(7), 393-404. [Link]
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Odongo, G. A., & Onyango, M. S. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. [Link]
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ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. [Link]
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American Academy of Forensic Sciences Standards Board. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. [Link]
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Biotage. (n.d.). Synthetic Cannabinoids: how to extract them from whole blood?[Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Li, X., & Li, J. (2017). Extraction and Analysis of Tetrahydrocannabinol, A Cannabis Compound in Oral Fluid. International Journal of Biology, 9(1), 29. [Link]
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ResearchGate. (2016). Extraction and Analysis of Tetrahydrocannabinol, A Cannabis Compound in Oral Fluid. [Link]
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Al-Saffar, Y., et al. (2021). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Separations, 8(10), 173. [Link]
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ResearchGate. (2016). Synthetic cannabinoids in biological specimens: A review of current analytical methods and sample preparation techniques. [Link]
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ResearchGate. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. [Link]
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Wang, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655. [Link]
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ResearchGate. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. [Link]
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Lai, C. K., et al. (1997). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Clinical Chemistry, 43(2), 312-325. [Link]
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Gorziza, R. P., et al. (2021). Study of Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) extraction FROM dried oral fluid spots (DOFS) and LC–MS/MS detection. Journal of Pharmaceutical and Biomedical Analysis, 205, 114316. [Link]
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Chemistry LibreTexts. (2023). Derivatization. [Link]
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Kumar, P., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(3), 332–336. [Link]
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Carlier, J., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Drug Metabolism and Disposition, 43(10), 1491-1501. [Link]
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National Institute of Standards and Technology. (2021). A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids. [Link]
-
Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. [Link]
-
Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 539-549. [Link]
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Application Note: Quantification of AKB48 N-pentanoic acid in Urine as a Biomarker for AKB48 Consumption
Introduction
The emergence of synthetic cannabinoids represents a significant challenge to clinical and forensic toxicology. AKB48 (APINACA, N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in herbal smoking mixtures.[1] Due to extensive metabolism, the parent compound is often undetectable in urine, necessitating the identification of reliable biomarkers for confirming consumption.[1] This application note describes a robust and validated methodology for the quantification of AKB48 N-pentanoic acid, a key urinary metabolite, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The metabolic pathway of AKB48 involves oxidation of the N-pentyl side chain to form a carboxylic acid derivative, this compound.[2] Studies have confirmed the presence of this metabolite in authentic human urine samples, establishing it as a suitable biomarker for AKB48 intake.[3][4] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to accurately and reliably measure this biomarker, supporting clinical diagnostics, forensic investigations, and pharmacokinetic studies.
Scientific Rationale for Biomarker Selection
The selection of this compound as a biomarker is based on several key factors:
-
Metabolic Specificity: The formation of the N-pentanoic acid metabolite is a specific metabolic pathway for AKB48 and its analogs.[2] Its presence in urine is a strong indicator of exposure to the parent compound.
-
Improved Detection Window: Metabolites, particularly polar ones like carboxylic acids, are often excreted in urine for a longer duration than the parent drug. This provides a wider window for detection following consumption.
-
Chemical Properties: The carboxylic acid moiety provides a distinct chemical handle for selective extraction and sensitive detection by LC-MS/MS.
The metabolic conversion of AKB48 to its N-pentanoic acid metabolite is a critical step in its detoxification and elimination from the body.
Caption: Metabolic pathway of AKB48 to this compound.
Experimental Protocol
This protocol details the materials, sample preparation, LC-MS/MS conditions, and data analysis for the quantitative determination of this compound in human urine.
Materials and Reagents
-
This compound certified reference material
-
This compound-d4 (or other suitable isotope-labeled internal standard)
-
LC-MS/MS grade water, acetonitrile, methanol, and formic acid
-
Human urine (drug-free) for calibration standards and quality controls
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode or polymeric)
-
Phosphate buffer (pH 6.8)
-
β-glucuronidase enzyme
Sample Preparation: Solid-Phase Extraction (SPE)
This SPE protocol is designed to efficiently extract acidic metabolites like this compound from the urine matrix.
-
Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 65°C for 1-2 hours to cleave any glucuronide conjugates.[5] Allow the sample to cool to room temperature.
-
Sample Pre-treatment: Add the internal standard solution to the hydrolyzed urine sample. Acidify the sample with formic acid to a pH of approximately 3-4 to ensure the carboxylic acid group is protonated.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 5% methanol in water to remove less polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent, such as acetonitrile or a mixture of ethyl acetate and isopropanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Caption: Workflow for the extraction of this compound from urine.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | Optimize for signal |
| This compound-d4 (IS) | To be determined empirically | To be determined empirically | Optimize for signal |
Note: The exact m/z values for the precursor and product ions should be determined by infusing a standard solution of this compound into the mass spectrometer.
Method Validation
A comprehensive method validation should be performed according to established guidelines (e.g., FDA, CLSI).[6] Key validation parameters include:
-
Linearity: A calibration curve should be established using at least five non-zero standards over the expected concentration range in urine. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: The accuracy (percent deviation from the nominal concentration) and precision (coefficient of variation, CV) should be assessed at multiple concentration levels (low, medium, and high QC samples). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).[6]
-
Selectivity and Specificity: The method's ability to differentiate the analyte from endogenous matrix components and other structurally similar compounds should be evaluated.
-
Matrix Effect: The influence of the urine matrix on the ionization of the analyte should be investigated to ensure that it does not adversely affect quantification.
-
Stability: The stability of this compound in urine under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term frozen) should be assessed.
Data Interpretation and Reporting
The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve. The results should be reported in ng/mL. A positive finding of this compound above the established limit of detection (LOD) and limit of quantification (LOQ) is indicative of AKB48 consumption.
Conclusion
This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in urine. The use of this specific metabolite as a biomarker offers a reliable approach for confirming AKB48 use in clinical and forensic settings. Adherence to the described protocol and rigorous method validation will ensure the generation of high-quality, defensible data.
References
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Biotage. (n.d.). Extraction of THC and metabolites from Urine and Plasma using Supported Liquid Extraction (SLE) prior to LC-MS/MS Analysis. Retrieved from [Link]
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- D'Elia, V., et al. (2021). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 193, 113717.
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-
Shimadzu. (n.d.). Detection of THC Metabolites in Urine by LCMS-8050 with Supported Liquid Extraction Method. Retrieved from [Link]
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- Krotulski, A. J., et al. (2020). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. Journal of Analytical Toxicology, 44(5), 447-455.
- Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.
- Chen, X., et al. (2022). MRM transitions and conditions of each analyte.
- Lesiak, A. D., et al. (2017). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. Journal of Forensic Sciences, 62(5), 1335-1342.
- Holm, N. B., et al. (2015). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Drug Testing and Analysis, 7(3), 199-206.
- Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 528-535.
- Dahn, T., et al. (2012). LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective.
Sources
- 1. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
- 6. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Forensic Detection of AKB48 N-pentanoic Acid in Urine by LC-MS/MS
A Validated Method for High-Throughput Toxicological Screening
Abstract
This application note details a robust and sensitive method for the quantitative analysis of AKB48 N-pentanoic acid, a primary urinary metabolite of the synthetic cannabinoid AKB48 (APINACA). Given that parent synthetic cannabinoids are often extensively metabolized and rarely detected in urine, monitoring for specific metabolites is crucial for confirming exposure in clinical and forensic toxicology.[1][2] This protocol utilizes a simple and rapid "dilute-and-shoot" sample preparation technique coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for definitive identification and quantification. The method is designed for high-throughput forensic laboratories, offering excellent specificity, a broad linear dynamic range, and adherence to rigorous forensic validation standards.
Introduction: The Forensic Imperative
AKB48 (also known as APINACA) is a potent N-(adamantan-1-yl)indazole-based synthetic cannabinoid receptor agonist (SCRA) that has been identified in seized herbal products and implicated in driving impairment and death investigations.[1][3] Like many SCRAs, AKB48 undergoes rapid and extensive phase I and phase II metabolism in the human body.[4] The parent compound is often undetectable in urine specimens, making the identification of unique and abundant metabolites essential for providing evidence of drug intake.[1]
Metabolic studies using human liver microsomes and analysis of authentic urine samples have identified this compound as a major urinary metabolite, formed through the oxidation of the N-pentyl side chain.[5][6] Its prevalence and persistence in urine make it a reliable and crucial biomarker for confirming the consumption of AKB48.[7] This guide provides a complete workflow, from sample preparation to data analysis, for the forensic detection of this key metabolite.
Principle of the Method
The methodology is based on a streamlined "dilute-and-shoot" approach, which minimizes sample manipulation, reduces the potential for analyte loss, and is amenable to automation. Urine samples are first fortified with a stable isotope-labeled internal standard (this compound-d4) to account for matrix effects and variations in instrument response. The sample is then diluted with a solvent, vortexed, and directly injected into the LC-MS/MS system.
Chromatographic separation is performed on a reversed-phase C18 column, which resolves the target analyte from endogenous matrix components. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The high selectivity of tandem mass spectrometry is leveraged by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. Quantification is performed using an internal standard calibration curve.
Experimental Workflow
Figure 1: High-level workflow for the detection of this compound.
Materials and Methods
Reagents and Materials
-
This compound certified reference material (CRM).[8]
-
This compound-d4 certified reference material (Internal Standard, IS).
-
LC-MS grade methanol, acetonitrile, and water.
-
LC-MS grade formic acid.
-
Certified drug-free human urine for calibrators and controls.
-
Autosampler vials and caps.
Instrumentation
-
Liquid Chromatograph: UHPLC system capable of binary gradient delivery.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Preparation of Standards
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and internal standard in methanol.
-
Working Standard Solution (1 µg/mL): Prepare a working standard solution of the analyte by diluting the stock solution in 50:50 methanol:water.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare the IS spiking solution by diluting the IS stock in 50:50 methanol:water.
-
Calibrators and Controls: Prepare calibrators and quality control (QC) samples by spiking appropriate volumes of the working standard solution into drug-free human urine. A typical calibration range is 0.5–100 ng/mL.
Sample Preparation Protocol
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample, calibrator, or QC.
-
Add 20 µL of the Internal Standard Spiking Solution (100 ng/mL) to each tube.
-
Add 400 µL of methanol.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 10% B to 95% B over 8 min; hold 2 min; re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) |
|---|---|---|---|---|
| This compound (Quantifier) | 400.2 | 145.1 | 50 | 30 |
| This compound (Qualifier) | 400.2 | 213.1 | 50 | 22 |
| This compound-d4 (IS) | 404.2 | 145.1 | 50 | 30 |
Note: Collision Energies (CE) are instrument-dependent and require optimization.
Method Validation and Quality Control
This method must be fully validated according to established guidelines for forensic toxicology, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) or ANSI/ASB Standard 036.[9][10] The goal is to demonstrate the method is fit for its intended purpose.[10]
Key Validation Parameters:
-
Selectivity: Analysis of multiple drug-free urine sources to ensure no endogenous interferences.
-
Matrix Effects: Evaluation of ionization suppression or enhancement from the urine matrix.[11]
-
Calibration Model (Linearity): Assessment of the linear dynamic range and weighting model.
-
Accuracy and Precision: Determined at multiple QC levels (low, medium, high) with acceptance criteria typically within ±20% of the target value.[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Stability: Analyte stability in processed samples and under freeze-thaw conditions.
-
Carryover: Assessed by injecting a blank sample after the highest calibrator.[9]
Data Analysis and Interpretation
Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is generated by performing a linear regression of the peak area ratios versus the known concentrations of the calibrators. The concentration of this compound in unknown samples is then calculated from this curve. The presence of the qualifier ion, with an ion ratio consistent with that of the calibrators, provides confirmation of the analyte's identity. A positive result for this compound is a definitive indicator of exposure to AKB48.
Conclusion
The described LC-MS/MS method provides a fast, sensitive, and specific tool for the routine screening and confirmation of AKB48 use in forensic and clinical settings. The simple "dilute-and-shoot" protocol is well-suited for laboratories with high sample throughput. Proper method validation is essential to ensure that the data generated is reliable and defensible for its intended forensic purpose.[12]
References
-
Title: Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry Source: Journal of Analytical Toxicology URL: [Link]
-
Title: AKB48 (APINACA) and 5F-AKB48 (5F-APINACA) Source: DEA Diversion Control Division URL: [Link]
-
Title: First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry Source: Journal of Analytical Toxicology URL: [Link]
-
Title: Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods Source: Journal of Analytical Toxicology URL: [Link]
-
Title: Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry Source: MDPI URL: [Link]
-
Title: Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data Source: National Institute of Justice URL: [Link]
-
Title: Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry Source: PubMed URL: [Link]
-
Title: Update of Standard Practices for New Method Validation in Forensic Toxicology Source: PubMed URL: [Link]
-
Title: A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples Source: Journal of Forensic Sciences URL: [Link]
-
Title: Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Source: Annex Publishers URL: [Link]
-
Title: Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology Source: Journal of Analytical Toxicology URL: [Link]
-
Title: Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics Source: ACS Omega URL: [Link]
-
Title: Analysis of Cannabinoids and their Metabolites in Human Urine Using the Agilent Chem Elut S Plate by LC/MS/MS Source: Agilent Technologies URL: [Link]
-
Title: Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: Bioanalytical method validation and its implications for forensic and clinical toxicology-A review Source: ResearchGate URL: [Link]
-
Title: Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS Source: DiVA portal URL: [Link]
-
Title: Synthesis and identifications of potential metabolites as biomarkers of the synthetic cannabinoid AKB-48 Source: ResearchGate URL: [Link]
-
Title: ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology Source: AAFS Standards Board URL: [Link]
Sources
- 1. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-MS Urinalysis: Synthetic Cannabinoid 5F-AKB-48 Metabolites [thermofisher.com]
- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 4. Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. diva-portal.org [diva-portal.org]
- 8. caymanchem.com [caymanchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. aafs.org [aafs.org]
- 11. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Protocol for enzymatic hydrolysis of AKB48 N-pentanoic acid glucuronide.
Application Note & Protocol
A Validated Protocol for the Efficient Enzymatic Hydrolysis of AKB48 N-pentanoic acid Glucuronide in Biological Matrices
Abstract
This document provides a comprehensive guide and a detailed protocol for the enzymatic hydrolysis of this compound glucuronide, a critical urinary metabolite of the synthetic cannabinoid AKB48 (also known as APINACA).[1][2] The detection of synthetic cannabinoid metabolites is a cornerstone of forensic toxicology and clinical drug monitoring. Since these metabolites are primarily excreted in urine as polar glucuronide conjugates to enhance water solubility, direct analysis is often challenging.[3][4] Effective hydrolysis is necessary to cleave the glucuronic acid moiety, liberating the parent metabolite for sensitive and accurate detection by analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5] This guide explains the critical scientific principles behind enzyme selection, reaction optimization, and workflow validation to ensure reliable and reproducible quantification.
Introduction: The Rationale for Hydrolysis
Synthetic cannabinoids such as AKB48 undergo extensive Phase I and Phase II metabolism in the body.[6][7] Phase I metabolism often involves oxidation, forming metabolites like this compound.[1][8] Subsequently, Phase II metabolism, specifically glucuronidation, conjugates a glucuronic acid molecule to the metabolite.[3] This process significantly increases the polarity of the compound, facilitating its excretion from the body via urine.[3][9]
For analytical testing, the presence of the glucuronide conjugate presents a challenge for typical reversed-phase chromatography methods and can lead to underestimation of analyte concentration if not addressed. Enzymatic hydrolysis utilizes the β-glucuronidase enzyme to catalytically cleave the bond between the metabolite and the glucuronic acid, converting the analyte back to its unconjugated form.[10] This step is crucial for increasing the sensitivity of detection and provides a more accurate picture of the individual's exposure to the parent drug.[11][12]
Principle of Enzymatic Hydrolysis
The core of the protocol is the enzymatic cleavage of a glucuronide bond. β-glucuronidase enzymes are hydrolases that selectively target the glycosidic bond linking glucuronic acid to another substance (the aglycone), in this case, the this compound metabolite. The reaction releases the free, de-glucuronidated metabolite, which is more amenable to extraction and chromatographic analysis.[3]
Figure 1: Conceptual diagram of the enzymatic hydrolysis reaction.
Critical Experimental Parameters & Method Validation
The success of enzymatic hydrolysis is not merely procedural; it depends on the careful optimization of several interdependent variables. A self-validating protocol incorporates controls to ensure the reaction has proceeded to completion.
Enzyme Selection: A Comparative Overview
The source of β-glucuronidase significantly impacts its efficiency, optimal pH, and thermal stability.[11][13] While numerous sources exist, including bovine liver and various mollusks (Helix pomatia, limpets), enzymes derived from abalone and recombinant E. coli are most common in forensic applications.[3][14]
-
Abalone-derived enzymes are cost-effective and have been widely used, but may require longer incubation times and specific pH conditions (typically acidic, around pH 4.0-5.0).[12][15]
-
Recombinant enzymes (e.g., from E. coli) often offer higher purity, greater specific activity, and the ability to perform rapid hydrolysis at or near room temperature.[11][16] Some formulations are supplied as "all-in-one" solutions with optimized buffers, simplifying the workflow.[16][17]
Causality: The choice of enzyme dictates the subsequent optimization of pH and temperature. Recombinant enzymes are often preferred for high-throughput labs due to their speed and efficiency, which can reduce sample preparation time and minimize potential degradation of thermally labile analytes.[11][18]
pH Optimization: The Key to Enzyme Activity
Enzymatic activity is critically dependent on pH, as it affects the ionization state of amino acid residues in the enzyme's active site. Of all variables, incubation pH often has the most significant impact on hydrolysis effectiveness.[15]
-
Abalone and Patella vulgata (limpet) enzymes generally exhibit optimal activity at an acidic pH of 4.0-5.0 .[12]
-
E. coli-derived enzymes often perform best in a slightly acidic to neutral range, typically pH 6.0-7.0 .[13]
-
Some modern recombinant formulations are optimized for rapid hydrolysis at neutral or slightly alkaline pH.[15]
Trustworthiness: To ensure complete hydrolysis, the pH of the sample (e.g., urine) must be adjusted to the optimal range for the chosen enzyme using an appropriate buffer (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH).[12][13] Failure to control pH is a primary cause of incomplete hydrolysis and inaccurate results.
Temperature and Incubation Time
These two parameters are inversely related; higher temperatures generally reduce the required incubation time. However, excessive heat can denature the enzyme and degrade the target analyte.
-
Traditional methods often use incubation at 37°C to 65°C for times ranging from 30 minutes to 16 hours .[12][13][19]
-
Highly active recombinant enzymes can achieve complete hydrolysis in as little as 10-20 minutes at room temperature or slightly elevated temperatures (e.g., 55°C).[10][11]
Expertise: The optimal time and temperature must be empirically determined for the specific analyte and enzyme used. A time-course experiment is recommended during method development. For routine analysis, it is wise to use conditions known to be effective for a broad range of glucuronides to ensure the protocol is robust.[3]
Quality Control: Ensuring Complete Hydrolysis
A trustworthy protocol must include controls to verify the efficiency of the hydrolysis step in every batch.[10]
-
Hydrolysis Control: A fortified urine sample containing a known concentration of the target glucuronide (this compound glucuronide). This sample is processed alongside the unknown samples. The measured concentration of the free metabolite should match the expected concentration upon complete cleavage.[10][14]
-
Negative Control: A blank matrix (e.g., drug-free urine) processed to ensure no contamination or interference.
-
Positive Control (Unconjugated): A blank matrix fortified with a known concentration of the unconjugated metabolite. This helps assess extraction efficiency and matrix effects, separate from the hydrolysis step.
Summary of Optimized Hydrolysis Conditions
The following table summarizes typical conditions for commonly used β-glucuronidase enzymes. These should be considered starting points for method development.
| Enzyme Source | Optimal pH Range | Optimal Temperature (°C) | Typical Incubation Time | References |
| Abalone (Haliotis rufescens) | 4.0 - 5.0 | 55 - 65°C | 30 min - 16 hours | [12][15][19] |
| E. coli (recombinant) | 6.0 - 7.0 | 37 - 60°C | 30 min - 4 hours | [13] |
| B-One™ (recombinant) | Buffer included | Room Temp - 55°C | 5 - 15 minutes | [11][16][17] |
| Helix pomatia | ~4.5 | 37 - 55°C | >18 hours | [11][13] |
Detailed Experimental Protocol
This protocol is designed for the hydrolysis of this compound glucuronide in urine using a rapid recombinant β-glucuronidase.
Materials and Reagents
-
Urine samples, calibrators, and quality controls
-
This compound metabolite analytical standard
-
This compound glucuronide analytical standard (for hydrolysis control)
-
Deuterated internal standard (e.g., this compound-d4)
-
Recombinant β-glucuronidase enzyme (e.g., Kura Biotec B-One™ or equivalent)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic Acid, LC-MS grade
-
Deionized Water
-
Microcentrifuge tubes or 96-well deep-well plates
-
Incubator or heating block (if required)
-
Vortex mixer and centrifuge
-
Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) cartridges/plates for sample cleanup
Workflow Diagram
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. covachem.com [covachem.com]
- 4. Determination of Enzymatic Hydrolysis Efficiency in Detection of Cannabis Use by UPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pjoes.com [pjoes.com]
- 10. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 11. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 12. norlab.com [norlab.com]
- 13. faa.gov [faa.gov]
- 14. biotage.com [biotage.com]
- 15. imcstips.com [imcstips.com]
- 16. kurabiotech.com [kurabiotech.com]
- 17. lcms.cz [lcms.cz]
- 18. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Ultrasensitive Detection of AKB48 N-Pentanoic Acid in Hair
Welcome to the technical support center for the advanced analytical detection of synthetic cannabinoids. This guide is specifically designed for researchers, scientists, and drug development professionals to address the nuanced challenges of detecting AKB48 N-pentanoic acid in hair samples. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your analytical methods effectively.
Hair analysis for drug consumption offers a wide window of detection, making it an invaluable tool in forensic toxicology and clinical research.[1] However, the detection of synthetic cannabinoid metabolites like this compound presents a unique set of analytical hurdles due to their low concentrations in this complex biological matrix. This guide is structured to anticipate and resolve the common and complex issues you may encounter, ensuring the scientific integrity and trustworthiness of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and fundamental concepts in the analysis of this compound in hair.
Q1: Why is detecting the N-pentanoic acid metabolite of AKB48 in hair a better indicator of consumption than the parent compound?
A1: Detecting the metabolite, this compound, is crucial for distinguishing between active consumption and passive exposure or external contamination.[2][3] While the parent compound, AKB48, can be present on the hair surface due to environmental contact, the N-pentanoic acid metabolite is a product of the body's metabolism of AKB48.[4][5] Its presence within the hair shaft is strong evidence that the drug was ingested and metabolized by the individual. The Society of Hair Testing (SoHT) recommends the detection of metabolites to differentiate between ingestion and passive exposure.[6]
Q2: What are the primary challenges in achieving high sensitivity for this compound in hair analysis?
A2: The primary challenges include:
-
Low Concentrations: The concentration of metabolites incorporated into hair is often very low, typically in the picogram per milligram (pg/mg) range.[7]
-
Matrix Effects: The complex hair matrix, composed of keratin and other endogenous compounds, can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[8][9][10][11]
-
External Contamination: Differentiating between incorporated drug and external contamination is a significant hurdle.[2][3]
-
Analyte Properties: As a carboxylic acid, this compound can exhibit poor ionization efficiency in mass spectrometry, especially in positive ion mode.[12]
Q3: What is the typical limit of detection (LOD) and limit of quantification (LOQ) for synthetic cannabinoids in hair?
A3: The LOD and LOQ can vary depending on the specific compound, the analytical method, and the instrumentation used. However, for sensitive LC-MS/MS methods, LODs are often in the low picogram to femtogram per milligram range.
| Analyte Class | Typical LOD (pg/mg) | Typical LOQ (pg/mg) | Reference |
| Synthetic Cannabinoids | 0.5 - 10 | 1 - 50 | [7][13] |
| AB-PINACA | 0.5 | 1 | [14][15] |
Q4: How does the incorporation of this compound into hair occur?
A4: Drug incorporation into hair is a complex process. It is believed to occur through multiple mechanisms, including:
-
From Blood: During hair formation, the drug and its metabolites can diffuse from the bloodstream into the actively growing hair follicle.[16]
-
From Glandular Secretions: Sebaceous and apocrine glands can secrete the drug and its metabolites, which are then incorporated into the hair shaft.[16] The physicochemical properties of the drug, such as its basicity and lipophilicity, can also influence its incorporation rate. For instance, basic drugs tend to incorporate more readily into pigmented hair due to interactions with melanin.[17][18][19]
Section 2: Troubleshooting Guide
This section provides a question-and-answer-based troubleshooting guide for common issues encountered during the analytical workflow.
Sample Preparation and Extraction
Q: I am experiencing low recovery of this compound from my hair samples. What could be the cause and how can I improve it?
A: Low recovery can stem from several factors in your sample preparation and extraction protocol. Here's a systematic approach to troubleshooting:
-
Inefficient Hair Pulverization: The keratin matrix of hair is robust. Incomplete pulverization will limit the solvent's access to the analytes within the hair shaft.
-
Troubleshooting: Ensure your hair samples are finely pulverized. A ball mill is highly effective for this purpose.[20] The increased surface area allows for more efficient solvent penetration and extraction.
-
-
Suboptimal Extraction Solvent: The choice of extraction solvent is critical and depends on the chemical properties of the analyte.
-
Troubleshooting: this compound is a carboxylic acid, making it more polar than its parent compound. While organic solvents like methanol are commonly used, a buffered solution or a mixture of organic and aqueous solvents might be more effective. Experiment with different solvent systems, such as methanol with a small percentage of formic acid or a phosphate buffer, to optimize the extraction of this polar metabolite.
-
-
Inadequate Extraction Conditions: Time, temperature, and agitation all play a role in extraction efficiency.
-
Troubleshooting: Increase the extraction time and consider using ultrasonication or heating to enhance the extraction process.[21] However, be mindful of potential analyte degradation at high temperatures. An overnight incubation at a moderate temperature (e.g., 40-50°C) with gentle shaking can significantly improve recovery.
-
dot
Caption: Troubleshooting workflow for low analyte recovery.
LC-MS/MS Analysis
Q: I am observing significant ion suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?
A: Ion suppression is a common manifestation of matrix effects in hair analysis.[22] Here’s how to address it:
-
Improve Chromatographic Separation: Co-elution of matrix components with your analyte is a primary cause of ion suppression.
-
Troubleshooting:
-
Optimize your LC gradient: A longer, shallower gradient can improve the separation of your analyte from interfering matrix components.
-
Select a different column chemistry: Consider a column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) phase) that may offer different selectivity for your analyte and the interfering compounds.
-
-
-
Enhance Sample Clean-up: A more rigorous clean-up procedure can remove a larger portion of the interfering matrix components before analysis.
-
Troubleshooting:
-
Solid-Phase Extraction (SPE): Implement an SPE step after your initial extraction. A mixed-mode or polymeric SPE cartridge can be effective for cleaning up complex samples.
-
Liquid-Liquid Extraction (LLE): An LLE step can also be used to partition your analyte into a cleaner solvent, leaving many interfering compounds behind.
-
-
-
Utilize an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.
-
Troubleshooting: If not already in use, incorporate a SIL internal standard for this compound. The SIL internal standard will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification.
-
dot
Caption: Strategies for mitigating ion suppression.
Q: My signal intensity for this compound is very low, even in my calibration standards. How can I boost the signal?
A: Low signal intensity for a carboxylic acid is often due to poor ionization efficiency. Chemical derivatization is a powerful technique to overcome this.[23][24]
-
Principle of Derivatization: Derivatization involves chemically modifying the analyte to improve its analytical properties. For LC-MS, this often means adding a group that is easily ionizable.[23]
-
Recommended Approach for Carboxylic Acids: Derivatizing the carboxylic acid group of this compound with a reagent that introduces a permanently positive charge will significantly enhance its ionization efficiency in positive ion mode electrospray ionization (ESI).
-
Example Derivatization Reagents: Reagents such as 2-picolylamine or tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) derivatives can be used.[12] These reagents react with the carboxylic acid to form an amide or ester linkage, respectively, with a readily ionizable moiety.
Experimental Protocol: Derivatization with 2-Picolylamine
-
Evaporate the hair extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 50 µL) of aprotic solvent like acetonitrile.
-
Add the derivatization cocktail: This typically includes 2-picolylamine, a coupling agent (e.g., a carbodiimide like EDC), and a catalyst (e.g., DMAP). The exact concentrations and ratios should be optimized.
-
Incubate the reaction mixture at a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a small amount of water or an acidic solution.
-
Analyze the derivatized sample by LC-MS/MS in positive ion mode.
This derivatization strategy can lead to a significant increase in signal intensity, thereby improving the sensitivity of your assay.[12]
Section 3: Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the analysis of this compound in hair, incorporating best practices for enhanced sensitivity.
Protocol 1: Hair Sample Decontamination and Preparation
-
Washing: Wash a 20 mg hair sample sequentially with 5 mL of dichloromethane, 5 mL of isopropanol, and 5 mL of deionized water. Vortex each wash for 2 minutes and discard the solvent. This step is critical for removing external contaminants.[20]
-
Drying: Dry the washed hair sample at room temperature overnight or in an oven at 40°C for 1 hour.
-
Pulverization: Pulverize the dry hair sample into a fine powder using a ball mill.
Protocol 2: Extraction
-
Incubation: To the pulverized hair sample, add 1 mL of methanol containing 1% formic acid and the SIL internal standard.
-
Sonication: Sonicate the sample for 2 hours in a water bath at 45°C.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Protocol 3: Solid-Phase Extraction (SPE) Clean-up
-
Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol in water.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Protocol 4: LC-MS/MS Analysis
-
Reconstitution: Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Injection: Inject 10 µL onto the LC-MS/MS system.
-
LC Conditions:
-
Column: A C18 or PFP column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Transitions: Optimize at least two SRM transitions for both the analyte and the SIL internal standard for confident identification and quantification.
-
dot
Caption: Overview of the analytical workflow.
References
-
Chang, S. C., et al. (2020). Sample preparation methods for determination of drugs of abuse in hair samples: A review. Journal of Food and Drug Analysis, 28(4), 573-587. [Link]
-
Chiarotti, M., & Strano-Rossi, S. (1996). Preparation of Hair Samples for Drug Analysis. Forensic Science Review, 8(2), 111-128. [Link]
-
Kim, J., et al. (2020). Simultaneous determination of synthetic cannabinoids and their metabolites in human hair using LC-MS/MS and application to human hair. Forensic Science International, 306, 110058. [Link]
-
Al-Rubaei, T. (2015). Optimisation of analytical methods for the detection of cannabinoids and nicotine in hair. Queensland University of Technology. [Link]
-
Emídio, E. S., Prata, V. M., & Dórea, H. S. (2010). Validation of an analytical method for analysis of cannabinoids in hair by headspace solid-phase microextraction and gas chromatography-ion trap tandem mass spectrometry. Analytica Chimica Acta, 670(1-2), 63-71. [Link]
-
Scholz, C., et al. (2022). Single sample preparation for the simultaneous extraction of drugs, pharmaceuticals, cannabinoids and endogenous steroids in hair. Analytical Methods, 14(42), 4259-4269. [Link]
-
Kikura-Hanajiri, R. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Journal of Health Science, 57(5), 383-395. [Link]
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Gunnar, T. (2012). Hair Sample Preparation, Extraction, and Screening Procedures for Drugs of Abuse and Pharmaceuticals. In Hair Analysis in Clinical and Forensic Toxicology. Academic Press. [Link]
-
Longo, V., et al. (2014). Development and Validation of a Rapid Method for Identification of New Synthetic Cannabinoids in Hair Based on High-Performance Liquid Chromatography–Ion Trap Mass Spectrometry Using a Simplified User Interface. Journal of Analytical Toxicology, 38(8), 528-534. [Link]
-
News-Medical.Net. (2020). How to Detect Synthetic Cannabinoids in Hair. [Link]
-
Salomone, A., et al. (2014). Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers. Drug Testing and Analysis, 6(1-2), 126-134. [Link]
-
Jones, J. (2014). A Review of “Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers.” USDTL. [Link]
-
Stocchero, G. (2024). Hair analysis in a snip with simplified sample preparation. Wiley Analytical Science. [Link]
-
Shimadzu. (n.d.). Drugs of abuse in hair: high speed and sensitivity demands for LC-MS/MS. LabRulez LCMS. [Link]
-
Mano, B. R. S., et al. (2023). Validation of analytical method of cannabinoids: Novel approach using turbo-extraction. Talanta, 254, 124108. [Link]
-
van der Loo, T. J. F., et al. (2019). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 411(22), 5769-5779. [Link]
-
Johnson, D. W. (2006). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(13), 2039-2045. [Link]
-
Higashi, T. (2002). A new strategy for ionization enhancement by derivatization for mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 439-450. [Link]
-
Patrick, M. E. (2023). On the challenges of hair testing to detect underreported substance use in research settings. The American Journal of Drug and Alcohol Abuse, 49(1), 1-5. [Link]
-
Higashi, T., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(7), 1276-1284. [Link]
-
Kneisel, S., & Auwärter, V. (2014). Hair analysis of synthetic cannabinoids: does the handling of herbal mixtures affect the analyst's hair concentration? Analytical and Bioanalytical Chemistry, 406(20), 4921-4927. [Link]
-
Santa, T. (2011). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Biomedical Chromatography, 25(1-2), 1-17. [Link]
-
Sporkert, F., & Pragst, F. (2015). The Challenges In Hair Analysis From The Perspective Of An Analytical Chemist. Current Pharmaceutical Analysis, 11(3), 164-175. [Link]
-
Kneisel, S., & Auwärter, V. (2014). Hair analysis of synthetic cannabinoids: does the handling of herbal mixtures affect the analyst's hair concentration? springermedizin.de. [Link]
-
Li, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7(1), 1-9. [Link]
-
Majors, R. E. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 626-633. [Link]
-
Pfau, G., et al. (2019). Development of a sensitive untargeted liquid chromatography–high resolution mass spectrometry screening devoted to hair analysis through a shared MS2 spectra database: A step toward early detection of new psychoactive substances. Drug Testing and Analysis, 11(5), 697-708. [Link]
-
Al-Asmari, A. I., et al. (2014). Hair-based rapid analyses for multiple drugs in forensics and doping: application of dynamic multiple reaction monitoring with LC-MS/MS. Chemistry Central Journal, 8(1), 1-11. [Link]
-
Van Eeckhaut, A., et al. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Current Pharmaceutical Analysis, 5(2), 148-160. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques, 14(3), 1-3. [Link]
-
Chambers, E., et al. (2007). Matrix effects and selectivity issues in LC-MS-MS. Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
Salomone, A., et al. (2016). Hair Testing for Drugs of Abuse and New Psychoactive Substances in a High-Risk Population. Journal of Analytical Toxicology, 40(7), 505-510. [Link]
-
Taylor, P. J. (2005). Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. The Clinical Biochemist Reviews, 26(2), 49-56. [Link]
-
Psychemedics. (n.d.). Synthetic Cannabinoids Drug Test. [Link]
-
Pogarell, O., et al. (2024). Routine Hair Testing Unmasks Hidden Synthetic Cannabinoid Use in Forensic Psychiatric Patients: A 10-Year Comparative Study in Two Bavarian Clinics. Toxics, 12(1), 48. [Link]
-
Carlier, J., et al. (2014). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 38(7), 384-393. [Link]
-
Carlier, J., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(6), 448-457. [Link]
-
Ameline, A., et al. (2019). Testing for AB-PINACA in human hair: Distribution in head hair versus pubic hair. Drug Testing and Analysis, 11(8), 1264-1269. [Link]
-
Henderson, G. L. (1993). Mechanisms of drug incorporation into hair. Forensic Science International, 63(1-3), 19-29. [Link]
-
Borges, C. R., et al. (2001). Amphetamine and N-acetylamphetamine incorporation into hair: an investigation of the potential role of drug basicity in hair color bias. Journal of Analytical Toxicology, 25(4), 221-227. [Link]
-
Ameline, A., et al. (2019). Testing for AB-PINACA in human hair: Distribution in head hair versus pubic hair. Drug Testing and Analysis, 11(8), 1264-1269. [Link]
-
Pirogov, S. A., et al. (2022). Amphetamine and N-Acetylamphetamine Incorporation into Hair: An Investigation of the Potential Role of Drug Basicity in Hair Color Bias. International Journal of Molecular Sciences, 23(19), 11288. [Link]
-
Verplaetse, R., & Tytgat, J. (2023). Advances in testing for sample manipulation in clinical and forensic toxicology—part B. Analytical and Bioanalytical Chemistry, 415(12), 2289-2300. [Link]
-
Borges, C. R., et al. (2001). Amphetamine and N-Acetylamphetamine Incorporation into Hair: An Investigation of the Potential Role of Drug Basicity in Hair Color Bias. Journal of Analytical Toxicology, 25(4), 221-227. [Link]
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Technical Support Center: Stability of AKB48 N-pentanoic acid in Stored Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of AKB48 N-pentanoic acid in stored biological samples. Ensuring the integrity of your analytes from collection to analysis is paramount for generating reliable and reproducible data. This resource is designed to help you navigate the potential challenges of sample storage and handling.
Troubleshooting Guide: Overcoming Common Stability Issues
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions based on established scientific principles.
Issue 1: Significant Decrease in this compound Concentration in Frozen Plasma Samples Stored for an Extended Period.
Question: I am observing a significant loss of this compound in my plasma samples that have been stored at -20°C for over six months. What could be the cause, and how can I mitigate this?
Answer:
Several factors can contribute to the degradation of synthetic cannabinoid metabolites like this compound, even under frozen conditions.
-
Potential Causes:
-
Enzymatic Degradation: Even at -20°C, some enzymatic activity from esterases present in the blood can persist, leading to the degradation of certain metabolites.[1] While freezing significantly slows down enzymatic processes, it may not completely halt them over long storage durations.
-
Adsorption to Container Surfaces: this compound, like other cannabinoids, can be lipophilic and may adsorb to the surface of storage containers, particularly those made of plastic such as polystyrene.[1][2] This loss is more pronounced with lower sample volumes, as the surface area to volume ratio is higher.[1]
-
pH Shifts: The pH of the biological sample can influence the stability of carboxylic acid metabolites.[3][4][5] Although freezing minimizes pH changes, subtle shifts can still occur over time, potentially affecting the analyte's stability.
-
-
Recommended Solutions:
-
Optimal Storage Temperature: For long-term storage (beyond six months), it is highly recommended to store plasma samples at -80°C.[6] This ultra-low temperature is more effective at inhibiting enzymatic activity and preserving the integrity of the analyte.
-
Container Selection: Whenever possible, use glass vials for long-term storage of cannabinoid-containing samples to minimize adsorptive loss.[1][6] If plastic containers are necessary for safety or other reasons, polypropylene is generally preferred over polystyrene.[1]
-
Use of Preservatives: Consider using collection tubes containing preservatives like sodium fluoride, which can inhibit enzymatic activity.[1][7] A combination of Fluoride Oxalate (FX) and Ascorbic acid has been shown to prevent significant cannabinoid loss for up to 5 months, even with freeze-thaw cycles.[1][8]
-
Prompt Analysis: The most reliable approach is to analyze samples as soon as possible after collection to minimize the impact of storage-related degradation.[1]
-
Issue 2: Inconsistent Results After Multiple Freeze-Thaw Cycles of Urine Samples.
Question: My quantitative results for this compound in urine are inconsistent when I re-analyze samples that have been frozen and thawed multiple times. Why is this happening?
Answer:
Repeated freeze-thaw cycles can significantly impact the stability of synthetic cannabinoids and their metabolites in biological samples.
-
Potential Causes:
-
Analyte Degradation: While some studies suggest that certain synthetic cannabinoids in serum may be relatively stable through a few freeze-thaw cycles, this is not universally true for all compounds or matrices.[9][10] The process of freezing and thawing can accelerate degradation reactions.
-
Precipitation of Matrix Components: Repeated freezing and thawing can cause the precipitation of salts and other endogenous components in the urine matrix. The analyte of interest, this compound, may co-precipitate with these components, leading to a lower concentration in the supernatant that is collected for analysis.
-
Increased Adsorption: Changes in the sample matrix upon thawing can potentially increase the adsorption of the analyte to the container surface.
-
-
Recommended Solutions:
-
Aliquot Samples: Before the initial freezing, it is best practice to aliquot the urine sample into smaller, single-use volumes. This allows you to thaw only the amount needed for each analysis, avoiding repeated freeze-thaw cycles for the entire sample.
-
Thorough Mixing After Thawing: If you must re-use a previously frozen sample, ensure it is completely thawed and thoroughly vortexed before taking an aliquot for analysis. This will help to re-dissolve any precipitates and ensure a homogenous sample.
-
Re-validation for Thawed Samples: If your experimental design requires multiple analyses of the same sample, it is advisable to perform a stability study to specifically assess the impact of freeze-thaw cycles on this compound in your specific urine matrix and storage conditions.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and storage of biological samples containing this compound.
Q1: What is the optimal temperature for short-term and long-term storage of blood and urine samples containing this compound?
A1:
-
Short-Term Storage (up to a few weeks): Refrigeration at 4°C is generally acceptable for short-term storage.[1] However, for some less stable synthetic cannabinoids, significant degradation can occur even at this temperature.[11][12]
-
Long-Term Storage: For storage periods exceeding a few weeks, freezing at -20°C is the minimum requirement.[7][11][12] For optimal long-term stability, especially for periods longer than six months, storage at -80°C is strongly recommended.[6]
| Storage Condition | Blood/Plasma/Serum | Urine |
| Room Temperature (20-25°C) | Not Recommended (Significant degradation possible within hours to days)[7][11] | Not Recommended (Significant degradation observed)[1] |
| Refrigerated (4°C) | Up to 3-4 months for some cannabinoids[1] | Up to several weeks, but degradation is possible[1] |
| Frozen (-20°C) | Stable for at least 6-12 months for many cannabinoids[1][11] | Generally stable for extended periods (e.g., >20 weeks with ~85% recovery)[1] |
| Ultra-Low (-80°C) | Recommended for long-term archival storage to minimize degradation[6] | Recommended for long-term archival storage |
Q2: Does the type of collection tube and storage container affect the stability of this compound?
A2: Yes, the container material can have a significant impact due to the potential for adsorptive loss of lipophilic compounds like cannabinoids.[1]
-
Glass: Glass vials are generally preferred for long-term storage as they exhibit less analyte adsorption compared to plastic.[1][6]
-
Plastic: If plastic containers must be used, polypropylene is often a better choice than polystyrene.[1] It's important to be aware that significant losses (60-100%) of some cannabinoids have been observed in plastic containers during frozen storage.[1]
-
Preservatives: The use of blood collection tubes containing preservatives like sodium fluoride can help inhibit enzymatic degradation.[1]
Q3: How does the pH of the urine sample affect the stability of this compound?
A3: The pH of urine is a critical factor influencing the stability of carboxylic acid metabolites.[3][4] Acidic urine (lower pH) can lead to increased adsorptive loss of cannabinoid carboxylic acids to container surfaces.[3] For some compounds, stability is significantly better in acidic urine at low temperatures.[4] It is advisable to measure and record the pH of urine samples upon collection and consider adjusting the pH to a neutral or slightly basic range if significant adsorptive loss is a concern and the analytical method allows for it.
Q4: What are the primary degradation pathways for this compound in biological samples?
A4: this compound is a metabolite of the synthetic cannabinoid AKB48. The primary degradation pathways in stored biological samples are likely to involve:
-
Hydrolysis: The amide linkage in the molecule could be susceptible to hydrolysis, especially if there is microbial contamination or extreme pH conditions.
-
Further Oxidation: Although it is already a carboxylic acid, further oxidative processes could potentially occur, though this is less likely to be a primary concern during storage.
-
Conjugation: In vivo, the carboxylic acid group can be a site for glucuronidation. While this is a metabolic process, the stability of the glucuronide conjugate itself can be an issue in stored samples, with potential for deconjugation.[3]
Below is a conceptual workflow for assessing the stability of this compound in stored biological samples.
Caption: Experimental workflow for stability testing.
Below is a diagram illustrating the key factors that can influence the stability of this compound during sample storage.
Caption: Factors affecting analyte stability.
References
-
Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. (2022). National Institutes of Health. [Link]
-
Fort, C. (2014). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. [Link]
-
Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. (2023). MDPI. [Link]
-
Long-term Stability of Synthetic Cannabinoids in Biological Matrices. (n.d.). U.S. Department of Justice. [Link]
-
Urine pH, Container Composition, and Exposure Time Influence Adsorptive Loss of 11-nor-Δ9-Tetrahydrocannabinol-9-Carboxylic Acid. (2018). ResearchGate. [Link]
-
Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. (2022). ResearchGate. [Link]
-
Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. (2017). ResearchGate. [Link]
-
Freeze-and-thaw stability and long-term-stability of 84 synthetic cannabinoids in serum. (2017). ResearchGate. [Link]
-
Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum. (2016). PubMed. [Link]
-
Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. (2017). PubMed. [Link]
-
Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (2024). PubMed. [Link]
-
Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. (2018). ResearchGate. [Link]
-
Surface adsorption of cannabinoids in LC–MS/MS applications. (2019). ResearchGate. [Link]
-
Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. (2022). Frontiers. [Link]
-
Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. (2016). ResearchGate. [Link]
-
In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and its Detection in Human Urine Samples. (2020). PubMed. [Link]
-
Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. (n.d.). U.S. Department of Justice. [Link]
-
Stability of cannabinoids in urine in three storage temperatures. (2013). Semantic Scholar. [Link]
-
Stability of Synthetic Cathinones in Urine. (2017). Journal of Analytical Toxicology. [Link]
-
Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. (2016). ACS Publications. [Link]
-
THC Adsorption Final Version Plain Format. (n.d.). OPUS at UTS. [Link]
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Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. (2022). National Institutes of Health. [Link]
-
Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. (2022). PubMed Central. [Link]
-
Duration of storage stability for cannabinoids in plasma based on temperature and collec- tion container. (2022). ResearchGate. [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. (2023). MDPI. [Link]
-
Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. (2024). ResearchGate. [Link]
-
Detection of Marijuana Components Adsorbed on Dust. (n.d.). Diva-portal.org. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (n.d.). Ibis Scientific, LLC. [Link]
-
Mesoporous Activated Carbon Shows Superior Adsorption Affinity for 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Water. (2021). ResearchGate. [Link]
-
A review on biological matrices and analytical methods used for determination of drug of abuse. (2011). Journal of Applied Pharmaceutical Science. [Link]
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Technical Support Center: Optimization of Chromatographic Separation for AKB48 N-Pentanoic Acid Isomers
Welcome to the technical support center dedicated to the analytical challenges of AKB48 N-pentanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chromatographic separation for these critical metabolites. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in scientific principles and practical expertise.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline separation of this compound isomers so challenging?
The primary challenge lies in the structural similarity of the isomers. AKB48 undergoes extensive metabolism, leading to various positional isomers of the N-pentanoic acid metabolite, primarily through hydroxylation on the adamantyl ring followed by oxidation to a carboxylic acid.[1][2][3] These isomers often exhibit very similar physicochemical properties, such as polarity and molecular weight, making them difficult to resolve using standard chromatographic techniques. Furthermore, if the parent compound or a metabolic intermediate possesses a chiral center, enantiomers may be present, which are indistinguishable in achiral chromatographic systems.[4][5][6]
Q2: What are the most common isomers of this compound I should be concerned about?
Metabolism of AKB48 primarily involves oxidation of the N-pentyl side chain to form the N-pentanoic acid metabolite.[3][7] Concurrently, the adamantyl ring is often hydroxylated at various positions.[2][3] Subsequent oxidation of these hydroxyl groups can also occur. Therefore, you are most likely dealing with a mixture of positional isomers where the pentanoic acid moiety is constant, but the position of other functional groups (like hydroxyls) on the adamantyl ring varies.
Q3: When is chiral chromatography necessary for the analysis of this compound isomers?
While AKB48 itself is not chiral, metabolic processes can potentially introduce chiral centers. However, the more common issue is the separation of positional isomers. Chiral chromatography is specifically required when you need to separate enantiomers—non-superimposable mirror images of a molecule.[4][5][6] For this compound, unless a specific metabolic pathway creating a chiral center is confirmed and relevant to your research, focusing on high-resolution achiral separation for positional isomers is the typical starting point. If enantiomeric separation is required, specialized chiral stationary phases (CSPs) are necessary.[4][8][9]
Troubleshooting Guide
Problem 1: Poor Resolution and Peak Tailing
Symptoms:
-
Co-eluting or overlapping peaks for different isomers.
-
Asymmetrical peak shapes (fronting or tailing).
Potential Causes & Solutions:
-
Inadequate Stationary Phase Selectivity: The default C18 column may not provide sufficient selectivity for closely related isomers.
-
Solution: Explore alternative stationary phases. Phenyl-Hexyl or biphenyl columns can offer different selectivity through pi-pi interactions. For highly similar isomers, consider columns with shape selectivity.[10]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving resolution.
-
Solution:
-
Optimize Organic Modifier: If using acetonitrile, try methanol or a combination of both. Methanol can alter selectivity for polar compounds.
-
Adjust pH: The pentanoic acid moiety is ionizable. Adjusting the mobile phase pH with additives like formic acid or ammonium formate can significantly impact retention and peak shape.[11][12] For LC-MS applications, ensure the additives are volatile.[11]
-
Gradient Optimization: A shallow gradient can improve the separation of closely eluting compounds. Experiment with the gradient slope and duration.[12]
-
-
-
Secondary Interactions: Interactions between the analyte and the stationary phase or column hardware can cause peak tailing.
-
Solution: Use a column with high-purity silica and end-capping. Adding a small amount of a competing base to the mobile phase can sometimes mitigate these interactions, but this is less common for acidic analytes.
-
Experimental Protocols
Protocol 1: General Method Development for Isomer Separation
This protocol outlines a systematic approach to developing a robust chromatographic method for this compound isomers using LC-MS/MS.
1. Initial Column and Mobile Phase Screening:
- Columns:
- C18 (e.g., Acquity UPLC HSS T3)[13]
- Phenyl-Hexyl
- Biphenyl
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Initial Gradient: 40% B to 98% B over 5-10 minutes.[13]
- Flow Rate: 0.4 - 0.6 mL/min for UHPLC.
- Column Temperature: 40-50 °C to improve efficiency and reduce viscosity.[2][14]
2. Mobile Phase Optimization:
- If initial screening shows poor resolution, switch the organic modifier (Mobile Phase B) to methanol with 0.1% formic acid and repeat the screening.
- Evaluate different additives such as ammonium formate or ammonium acetate, which can alter selectivity and improve ionization in the mass spectrometer.[11][15]
3. Gradient Optimization:
- Once the best column and mobile phase combination is identified, refine the gradient.
- If isomers are eluting very close together, decrease the gradient slope in that region of the chromatogram.
Table 1: Example Gradient Programs for Optimization
| Time (min) | %B (Standard Gradient) | %B (Shallow Gradient) |
| 0.0 | 40 | 40 |
| 1.0 | 40 | 40 |
| 8.0 | 95 | 70 |
| 10.0 | 95 | 95 |
| 12.0 | 95 | 95 |
| 12.1 | 40 | 40 |
| 15.0 | 40 | 40 |
Protocol 2: Sample Preparation from Biological Matrices
Ensuring the stability and clean extraction of this compound isomers from biological samples is crucial for reliable analysis.
1. Sample Stability:
- Synthetic cannabinoids and their metabolites can be unstable in biological matrices.[16][17][18][19][20] Store samples at -20°C or lower for long-term stability.[17][18]
2. Extraction from Urine:
- Enzymatic Hydrolysis: Many metabolites are glucuronidated.[2] It is often necessary to hydrolyze the sample with β-glucuronidase to free the analytes.[21][22]
- Mix 1 mL of urine with internal standard and 1 mL of 0.1 M sodium acetate buffer.
- Add 500 µL of β-glucuronidase solution and incubate at 56°C for 15 minutes.[21]
- Solid-Phase Extraction (SPE):
- Use a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB).[13]
- Condition the cartridge with methanol followed by water.
- Load the hydrolyzed sample.
- Wash with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
- Elute with methanol or acetonitrile.
- Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute in the initial mobile phase composition to ensure good peak shape.[23]
3. Extraction from Blood/Plasma:
- Protein Precipitation:
- Add 3 volumes of cold acetonitrile to 1 volume of plasma/blood.
- Vortex and centrifuge to pellet the precipitated proteins.
- The supernatant can be directly injected or further purified by SPE.
- Liquid-Liquid Extraction (LLE):
- An alternative to protein precipitation, offering a cleaner extract.
- Use a non-polar solvent like hexane or a slightly more polar solvent like methyl-tert-butyl ether (MTBE).
Visualizations
Workflow for Method Optimization
Caption: A systematic workflow for optimizing the chromatographic separation of isomers.
Troubleshooting Decision Tree for Poor Resolution
Caption: A decision tree for troubleshooting poor chromatographic resolution.
References
-
Long-term Stability of Synthetic Cannabinoids in Biological Matrices. (n.d.). U.S. Department of Justice. Retrieved from [Link]
-
The Chiral Separation of the (+) and (-) Enantiomers of Cannabidiol. (2022). Cannabis Science and Technology. Retrieved from [Link]
-
Fort, C. E., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 360-366. Retrieved from [Link]
-
Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. (2016). Waters Corporation. Retrieved from [Link]
-
Vikingsson, S., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Chromatography B, 985, 12-20. Retrieved from [Link]
-
Fort, C. E., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 360-366. Retrieved from [Link]
-
Akbaba, M., et al. (2025). The stability of novel synthetic cannabinoids in blood samples in different storage conditions. ResearchGate. Retrieved from [Link]
-
Fort, C. E. (2014). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. Thesis, University of Central Oklahoma. Retrieved from [Link]
-
Holm, N. B., et al. (2015). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Drug Testing and Analysis, 7(3), 199-206. Retrieved from [Link]
-
Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 539-548. Retrieved from [Link]
-
Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases. (2022). Molecules, 27(11), 3505. Retrieved from [Link]
-
Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. (2023). Molecules, 28(13), 5183. Retrieved from [Link]
-
Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. (2025). Preprint. Retrieved from [Link]
-
Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. (2023). PubMed. Retrieved from [Link]
-
The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases. (2022). Molecules, 27(19), 6549. Retrieved from [Link]
-
The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. (2016). Waters Corporation. Retrieved from [Link]
-
Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes. (2015). Diva-portal.org. Retrieved from [Link]
-
Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. Retrieved from [Link]
-
Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. (2015). ResearchGate. Retrieved from [Link]
-
Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards. (2013). NIH. Retrieved from [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. Retrieved from [Link]
-
Method of Test for Synthetic Cannabinoids in Urine. (2022). Hong Kong Government. Retrieved from [Link]
-
Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. (2017). NIH. Retrieved from [Link]
-
Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. (2016). Analytical Chemistry, 88(22), 11046-11054. Retrieved from [Link]
-
Detection Times of Carboxylic Acid Metabolites of the Synthetic Cannabinoids JWH-018 and JWH-073 in Human Urine. (2012). ResearchGate. Retrieved from [Link]
-
Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. (n.d.). Diva-portal.org. Retrieved from [Link]
-
Analysis of synthetic cannabinoid JWH-018 in blood and urine by gas chromatography with mass spectrometry. (2012). ResearchGate. Retrieved from [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI. Retrieved from [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (2014). Forensic Toxicology, 32(1), 1-17. Retrieved from [Link]
-
Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. (2018). Drug Testing and Analysis, 10(11-12), 1735-1745. Retrieved from [Link]
-
Screening, quantification and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS. (2018). ResearchGate. Retrieved from [Link]
-
Your Guide to Cannabis Testing by Liquid Chromatography. (2020). Chromservis. Retrieved from [Link]
-
Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. (2017). PubMed. Retrieved from [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2014). PubMed. Retrieved from [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2023). MDPI. Retrieved from [Link]
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Troubleshooting low recovery of AKB48 N-pentanoic acid during extraction.
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high recovery during the extraction of analytes is critical for the accuracy and reliability of your research. This guide is designed to provide in-depth troubleshooting assistance for researchers experiencing low recovery of AKB48 N-pentanoic acid during liquid-liquid extraction (LLE).
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound is a common issue that can often be resolved by systematically evaluating and optimizing your extraction protocol. This guide will walk you through the most probable causes and their solutions, grounded in the principles of analytical chemistry.
Core Issue: Why is My Recovery of this compound So Low?
The most frequent cause of low recovery for an acidic compound like this compound is improper pH control of the aqueous phase. The state of the carboxylic acid functional group—whether it is protonated (neutral) or deprotonated (anionic)—is dictated by the pH of the solution and is the single most important factor determining its solubility in the organic versus aqueous layers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound into an organic solvent?
Answer: The optimal pH for extracting this compound from an aqueous sample into an organic solvent is a pH that is at least 2 units below its pKa.
The Scientific Rationale (E-E-A-T): this compound is a carboxylic acid. For it to be soluble in an organic solvent, it must be in its neutral, protonated form (R-COOH). If the pH of the aqueous solution is above its pKa, the compound will be deprotonated into its anionic carboxylate form (R-COO⁻). This charged state makes it highly soluble in the polar aqueous phase and poorly soluble in the non-polar organic phase.[1]
While the exact pKa of this compound is not readily published, the pKa for similar aliphatic carboxylic acids is typically around 4.8. To ensure complete protonation, you should adjust the pH of your aqueous sample to pH 2-3 before shaking it with the organic solvent.[2][3] This ensures the equilibrium shown below is shifted strongly to the left, maximizing the concentration of the neutral, organic-soluble species.
Figure 1. Effect of pH on the ionization and partitioning of this compound.
Q2: I've adjusted the pH, but my recovery is still low. What solvent should I be using?
Answer: The choice of organic solvent is critical. For a moderately polar compound like this compound, solvents like ethyl acetate or a mixture of dichloromethane and isopropanol are often effective. Avoid highly non-polar solvents like hexane or highly polar, water-miscible solvents like methanol.
The Scientific Rationale (E-E-A-T): The principle of "like dissolves like" is paramount in solvent selection.[4] The ideal solvent should readily dissolve the neutral form of your analyte while being immiscible with water. This compound has both non-polar (adamantyl group) and polar (indazole, carboxylic acid) features.
| Solvent | Polarity Index | Density (g/mL) | Key Considerations |
| Hexane | 0.1 | 0.655 | Not Recommended: Too non-polar. May not efficiently solvate the target analyte. |
| Diethyl Ether | 2.8 | 0.713 | Good choice, but highly volatile and prone to peroxide formation. Tends to form emulsions. |
| Dichloromethane (DCM) | 3.1 | 1.33 | Good: Higher density than water (bottom layer). Can form emulsions. Often used with a more polar modifier like isopropanol. |
| Ethyl Acetate (EtOAc) | 4.4 | 0.902 | Highly Recommended: Good balance of polarity. Less dense than water (top layer). Generally less prone to stable emulsions than DCM. |
| Methanol/Ethanol | 5.1 / 4.3 | ~0.79 | Not for LLE: Miscible with water. Cannot be used as the extraction solvent in a two-phase system. |
Data compiled from various chemical supplier specifications.
Experimental Protocol: Solvent Selection Test
-
Prepare small, identical aliquots of your acidified aqueous sample.
-
Extract each aliquot with a different solvent (e.g., Ethyl Acetate, DCM, Diethyl Ether).
-
Process and analyze the organic extracts for analyte concentration.
-
Compare the recovery rates to determine the optimal solvent for your matrix.
Q3: I'm seeing a thick, stable emulsion between the two layers. How can I break it?
Answer: Emulsion formation is a common problem, especially with complex biological matrices like plasma or urine, which contain lipids and proteins that act as surfactants.[5] It is generally easier to prevent an emulsion than to break it.
The Scientific Rationale (E-E-A-T): Emulsions are colloidal suspensions of one liquid in another. Vigorous shaking increases the surface area between the two immiscible phases, and endogenous surfactants can stabilize the resulting droplets, preventing them from coalescing.[5][6]
Troubleshooting Steps:
-
Prevention (Modify Agitation): Instead of vigorous shaking, gently invert the separatory funnel 10-20 times. This reduces the energy put into the system, minimizing emulsion formation while still allowing for analyte partitioning.[5]
-
"Salting Out": Add a small amount of saturated sodium chloride (brine) solution to the separatory funnel and swirl gently. The increased ionic strength of the aqueous phase can help force the organic components out and destabilize the emulsion.[5][6]
-
Centrifugation: Transfer the entire mixture to a centrifuge tube and spin at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes. The physical force will compel the layers to separate.[7][8]
-
Filtration: Pass the mixture through a phase separation filter paper or a glass wool plug. This can physically disrupt the emulsion layer.[5]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help break the emulsion.[5]
Figure 2. Troubleshooting workflow for low LLE recovery.
Q4: How can I be sure my extraction is complete? Should I do more than one extraction?
Answer: A single extraction is almost never sufficient for quantitative recovery. It is standard practice to perform 2 to 3 sequential extractions of the aqueous layer with fresh portions of the organic solvent.
The Scientific Rationale (E-E-A-T): The analyte distributes itself between the two immiscible phases according to its distribution ratio (D).[9] No matter how favorable this ratio is, a fraction of the analyte will always remain in the aqueous phase after one extraction. Performing multiple extractions with smaller volumes of solvent is mathematically more efficient than a single extraction with a large volume.
Experimental Protocol: Sequential Extraction
-
Extract your acidified aqueous sample with a volume of organic solvent (e.g., 10 mL). Drain the organic layer into a collection flask.
-
Add a second, fresh 10 mL portion of organic solvent to the separatory funnel. Shake and allow the layers to separate.
-
Drain this second organic layer and pool it with the first.
-
Repeat a third time if necessary.
-
Proceed with drying (e.g., with anhydrous sodium sulfate) and evaporation of the pooled organic extracts.
Q5: Could my compound be degrading during the extraction process?
Answer: While some synthetic cannabinoids can be unstable, AKB48 and related compounds are generally stable under typical LLE conditions.[10][11] However, prolonged exposure to very strong acids or bases, or elevated temperatures, should be avoided.
Best Practices for Stability:
-
Work Efficiently: Do not let samples sit for extended periods after pH adjustment.
-
Avoid Heat: If you need to evaporate the organic solvent, use a gentle stream of nitrogen at room temperature or a rotary evaporator with minimal heat.
-
Storage: For long-term storage of biological samples, freezing at -20°C is recommended to ensure analyte stability.[11][12][13]
Q6: I've tried everything and my recovery from this complex matrix is still poor. Are there any alternatives to LLE?
Answer: Yes. For particularly challenging matrices (e.g., blood, plasma, tissue homogenates), Solid-Phase Extraction (SPE) is an excellent and often superior alternative to LLE.[14][15]
The Scientific Rationale (E-E-A-T): SPE uses a solid sorbent packed into a cartridge to retain the analyte while the sample matrix and interferences are washed away. It offers several advantages over LLE:
-
Higher Efficiency & Selectivity: By choosing the correct sorbent (e.g., a reversed-phase C18 or polymeric sorbent for this compound), you can achieve a much cleaner extract.[16]
-
No Emulsions: Emulsion formation is not an issue with SPE.[15]
-
Automation: SPE is easily automated for high-throughput applications.
Basic SPE Protocol for this compound:
-
Condition: Pass methanol, then acidified water (pH 2-3) through a reversed-phase SPE cartridge.
-
Load: Load the pH-adjusted (pH 2-3) sample onto the cartridge. The neutral analyte will be retained by the non-polar sorbent.
-
Wash: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elute: Elute the purified analyte with a strong organic solvent like methanol or acetonitrile.
References
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
ChemSurvival. (2012). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. [Link]
-
Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
Al-Rifai, A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]
-
ShareOK. (n.d.). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry A T. [Link]
-
ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?[Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Hawach Scientific. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. [Link]
-
Reddit. (2023). Questions about acid/base extractions. [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]
-
Scribd. (n.d.). Extraction of Drugs and Metabolites - Principles and Procedures. [Link]
-
Oxford Academic. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
Biotage. (2023). Using pH to optimize reversed-phase flash chromatography separations. [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
LCGC International. (2018). Understanding and Improving Solid-Phase Extraction. [Link]
-
ResearchGate. (2019). Freeze-and-thaw stability and long-term-stability of 84 synthetic cannabinoids in serum. [Link]
-
YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
-
ChemSurvival. (2013). Intro to Designing Acid-Base Extractions - Part 2 of 2. [Link]
-
Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Catalani, V., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. National Institutes of Health. [Link]
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Technical Support Center: Minimizing Ion Suppression in the LC-MS/MS Analysis of AKB48 N-pentanoic acid
Prepared by: Senior Application Scientist, Bioanalytical Division
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the LC-MS/MS analysis of AKB48 N-pentanoic acid, a key metabolite of the synthetic cannabinoid APINACA (AKB48). Our goal is to provide a comprehensive troubleshooting resource that explains the causality behind experimental choices and offers robust, field-proven protocols to enhance data quality and ensure analytical accuracy.
Section 1: Understanding the Problem - FAQs about Ion Suppression
Q1: What is ion suppression and why is it a critical issue for my this compound analysis?
A: Ion suppression is a specific type of matrix effect that frequently plagues Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[1] It occurs when non-target components co-eluting from the LC column interfere with the ionization of your target analyte—in this case, this compound—within the mass spectrometer's ion source.[2] These interfering molecules, prevalent in complex biological matrices like plasma, urine, or serum, compete with your analyte for the available charge during the electrospray ionization (ESI) process.[1]
The primary consequences for your analysis are:
-
Reduced Sensitivity: The analyte signal is diminished, potentially falling below the limit of detection (LOD) or quantification (LOQ), leading to false-negative results.[2]
-
Poor Accuracy and Precision: The degree of suppression can vary between samples due to natural variations in the biological matrix, leading to high variability (%RSD) and inaccurate quantification.[3]
-
Failed Method Validation: Assays suffering from significant and variable ion suppression will fail to meet the stringent validation criteria required by regulatory bodies.
It is a misconception that the high selectivity of tandem mass spectrometry (MS-MS) prevents this issue. Ion suppression occurs before mass analysis, meaning even the most specific MRM transition is susceptible.[2]
Q2: How can I definitively detect and quantify ion suppression in my assay?
A: Visual inspection of a chromatogram is insufficient, as suppression can occur without any visible baseline disturbance.[3] Two primary methods are used to systematically evaluate its presence and magnitude.
Method 1: Post-Column Infusion (Qualitative Assessment)
This technique identifies the regions in your chromatogram that are prone to ion suppression. It provides a qualitative map of where interferences elute.[4]
Experimental Protocol: Post-Column Infusion
-
Setup: Using a T-junction, connect the LC column outlet to both the MS inlet and a syringe pump.
-
Infusion: Continuously infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) directly into the eluent stream flowing from the column to the MS source.
-
Injection: While the analyte is being infused, inject a blank, extracted matrix sample (e.g., plasma extract prepared with your current method).
-
Analysis: Monitor the signal of the infused analyte. A stable, flat baseline is expected. Any significant dip in this baseline indicates a region where co-eluting matrix components are causing ion suppression.
Method 2: Matrix Factor (MF) Calculation (Quantitative Assessment)
This is the standard approach to quantify the extent of suppression or enhancement.
Experimental Protocol: Matrix Factor Calculation
-
Prepare Two Sample Sets:
-
Set A (Analyte in Matrix): Extract a blank biological matrix sample. After the final evaporation step, reconstitute the extract with a known concentration of this compound in your final mobile phase composition.
-
Set B (Analyte in Neat Solution): Prepare a solution of this compound at the exact same concentration as Set A, but using only the reconstitution solvent (neat solution).
-
-
Analysis: Inject and analyze multiple replicates (n≥3) from both sets.
-
Calculation:
-
Matrix Factor (MF) = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion Suppression. (e.g., MF = 0.4 indicates 60% signal suppression).
-
MF > 1: Ion Enhancement.
-
Section 2: Troubleshooting Guide - A Step-by-Step Approach
Issue: I'm observing low signal intensity, high variability between replicates, and poor accuracy for this compound.
This is a classic presentation of significant ion suppression. The solution lies in systematically improving the selectivity of your method at two key stages: Sample Preparation and Chromatographic Separation .
Solution A: Optimize Sample Preparation to Remove Interferences
Improving sample cleanup is the most effective way to circumvent ion suppression.[5] The goal is to remove matrix components, particularly phospholipids and proteins, before they can enter the LC-MS system.
| Technique | Speed/Cost | Effectiveness vs. Proteins | Effectiveness vs. Phospholipids | Effectiveness vs. Salts | Overall Cleanliness & Ion Suppression Risk |
| Protein Precipitation (PPT) | Fast, Inexpensive | Good (removes ~98%)[2] | Poor | Poor | High Risk: Co-extracts phospholipids, a major cause of ion suppression.[4][5] |
| Liquid-Liquid Extraction (LLE) | Moderate | Excellent | Good | Excellent | Moderate Risk: Cleaner than PPT, but selectivity depends heavily on solvent choice and pH control.[5] |
| Solid-Phase Extraction (SPE) | Slower, Higher Cost | Excellent | Excellent | Excellent | Low Risk: Offers the highest degree of selectivity and produces the cleanest extracts.[1] |
graph SamplePrepWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Start: Analyzing AKB48\nN-pentanoic acid in\nComplex Matrix (e.g., Plasma)", fillcolor="#F1F3F4"]; sensitivity [label="Is high sensitivity\n(low LOQ) required?", shape=diamond, fillcolor="#FBBC05"]; ppt_check [label="Is speed the absolute\nhighest priority over\ndata quality?", shape=diamond, fillcolor="#FBBC05"];
use_spe [label="Implement Solid-Phase\nExtraction (SPE).\n(Recommended)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_lle [label="Optimize Liquid-Liquid\nExtraction (LLE).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_ppt [label="Use Protein Precipitation (PPT).\n(High risk of ion suppression)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> sensitivity; sensitivity -> use_spe [xlabel=" Yes"]; sensitivity -> ppt_check [xlabel=" No"]; ppt_check -> use_ppt [xlabel=" Yes"]; ppt_check -> use_lle [xlabel=" No"]; }
Caption: Decision workflow for selecting a sample preparation technique.
This protocol is designed to maximize the removal of interferences for an acidic analyte. A mixed-mode sorbent combining reversed-phase and anion-exchange mechanisms is ideal.
-
Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibrate: Pass 1 mL of deionized water, followed by 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 7) through the cartridge to prepare it for sample loading.
-
Load: Load the pre-treated plasma/serum sample (e.g., 200 µL sample diluted 1:1 with the weak buffer). The analyte will be retained by both reversed-phase and ion-exchange mechanisms.
-
Wash 1 (Remove Hydrophobic Interferences): Pass 1 mL of 5% methanol in the weak buffer. This removes weakly bound, non-polar compounds without eluting the analyte.
-
Wash 2 (Remove Salts & Polar Interferences): Pass 1 mL of deionized water. This removes salts that can cause ion suppression.
-
Elute: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The high pH neutralizes the negative charge on the analyte's carboxylic acid group, disrupting the ion-exchange retention, while the methanol disrupts the reversed-phase retention, leading to a clean, selective elution.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase for injection.
Solution B: Optimize Chromatographic Conditions to Separate from Interferences
If ion suppression persists after improving sample prep, the next step is to adjust the chromatography to separate the analyte's elution time from the regions of suppression.[1][6]
Caption: Shifting the analyte peak away from suppression zones.
For an acidic analyte like this compound, you can significantly increase its retention on a reversed-phase (e.g., C18) column by controlling the mobile phase pH. By setting the pH approximately 1.5 to 2 units below the analyte's pKa, the carboxylic acid group becomes fully protonated (neutral).[7] This neutral form interacts more strongly with the non-polar stationary phase, increasing retention time and moving the analyte away from the early-eluting, polar interferences like salts that cause suppression at the solvent front.[6]
-
Select an Appropriate Buffer: Choose a volatile, MS-friendly buffer. Formic acid is an excellent choice for lowering the pH in reversed-phase chromatography.
-
Adjust Mobile Phase pH: Prepare your aqueous mobile phase (Solvent A) with 0.1% formic acid (v/v). This will typically result in a pH between 2.6 and 2.8, which is sufficient to neutralize most carboxylic acids.
-
Develop a Gradient:
-
Start with a low percentage of organic solvent (e.g., 5-10% acetonitrile or methanol) to ensure the analyte is retained on the column.
-
Hold this initial condition for 0.5-1.0 minute to allow salts and highly polar interferences to elute.
-
Implement a linear gradient to elute the this compound.
-
Include a high-organic wash step at the end of the gradient to elute strongly retained interferences like phospholipids.
-
Ensure the column is properly re-equilibrated to initial conditions before the next injection.
-
Choosing the right additive is critical. Non-volatile buffers (e.g., phosphate) must be avoided. Even among volatile additives, some can suppress the signal.
| Additive | Typical Conc. | Effect on ESI (+) Signal | Effect on ESI (-) Signal | Key Consideration |
| Formic Acid | 0.1% | Excellent | Good | Ideal for positive mode; good for ion suppression chromatography in negative mode.[8] |
| Ammonium Formate | 5-10 mM | Very Good | Excellent | Often provides the best signal for a wide range of compounds. |
| Ammonium Acetate | 5-10 mM | Good | Very Good | A good alternative to formate, slightly more basic. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Poor | Poor | AVOID FOR MS. Strong ion-pairing agent that causes severe signal suppression and system contamination.[2][8] |
Section 3: Advanced Strategies & Best Practices
Q3: My signal is still variable. When is a stable isotope-labeled internal standard (SIL-IS) necessary?
A: A SIL-IS is the gold standard for correcting—but not eliminating—ion suppression.[9][10] A SIL-IS (e.g., this compound-d4) is chemically identical to the analyte but has a different mass. It will co-elute perfectly and experience the exact same degree of ion suppression.[1] Therefore, the ratio of the analyte peak area to the SIL-IS peak area remains constant even if the absolute signal intensity fluctuates.
You should use a SIL-IS when:
-
You are performing quantitative analysis for regulated bioanalysis.
-
You observe unavoidable, variable suppression between different sample lots.
-
You need the highest possible accuracy and precision.
Q4: Can I just "tune" the MS source parameters to fix suppression?
A: Partially, but it is not a primary solution. Optimizing source parameters like nebulizing gas pressure, drying gas temperature, and capillary voltage can enhance the overall efficiency of the ionization process.[11] A more robust spray can be slightly more tolerant to matrix components. However, this will not solve the root problem, which is the competition for charge caused by co-eluting interferences. In some cases, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce suppression, as APCI is often less susceptible to matrix effects.[2]
Q5: I've tried everything and still see some suppression. What are my last-resort options?
A: If you have optimized sample preparation and chromatography but still face suppression that compromises your assay's sensitivity, you can consider two final strategies. These involve a direct trade-off with sensitivity, so they are only viable if your signal is sufficiently high to begin with.
-
Dilute the Sample: Diluting the final extract (e.g., 1:5 or 1:10 with the initial mobile phase) reduces the concentration of both the analyte and the interfering matrix components.[4][9] This can often reduce suppression to a manageable level.
-
Reduce Injection Volume: Injecting a smaller volume (e.g., 2 µL instead of 10 µL) has a similar effect, introducing less matrix into the ion source.[4]
References
-
Stahnke, H., & Kuhlmann, J. (2002). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Lee, T. (2012). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC North America. [Link]
-
Le-Breton, M.-H., & Naegele, E. (2004). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Journal of Chromatography A. [Link]
-
Ciavardelli, D., et al. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
DeRienz, K., et al. (2017). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. Journal of Forensic Sciences. [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia. [Link]
-
Zielińska-Dawidziak, M., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules. [Link]
-
Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. [Link]
-
Patel, D. N., & Shah, S. A. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Chromedia. (n.d.). Ion Suppression Chromatography(ISC). Chromedia. [Link]
-
Doneanu, A., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]
-
AMSbiopharma. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
DEA Diversion Control Division. (n.d.). AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). DEA.gov. [Link]
-
Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]
-
ResearchGate. (2022). (PDF) Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. ResearchGate. [Link]
-
Liang, H. R., et al. (2005). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Rapid Communications in Mass Spectrometry. [Link]
-
Leghissa, A., et al. (2013). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. LCGC North America. [Link]
-
Florida International University. (2023). Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. FIU Digital Commons. [Link]
-
ResearchGate. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. [Link]
-
Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
-
World Health Organization. (2015). 5F-APINACA (5F-AKB-48) Review Report. ECDD Repository. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. chromedia.org [chromedia.org]
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- 10. researchgate.net [researchgate.net]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Method validation challenges for AKB48 N-pentanoic acid in forensic labs.
Welcome to the Technical Support Center for forensic laboratory professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for the unique challenges encountered during the method validation of AKB48 N-pentanoic acid, a critical metabolite of the synthetic cannabinoid AKB48. The information herein is curated to enhance the scientific integrity and robustness of your forensic analyses.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and concerns that arise during the development and validation of analytical methods for this compound.
Q1: Why is this compound a key target analyte for detecting AKB48 consumption?
A1: The parent compound, AKB48, is extensively metabolized in the body.[1][2] Detecting the parent drug in urine is often difficult due to its low concentration.[2] this compound is a major urinary metabolite, making it a more reliable biomarker for confirming the intake of AKB48.[3][4][5] Its presence in urine samples provides a stronger indication of consumption than the parent compound alone.[6]
Q2: What are the primary challenges associated with the LC-MS/MS analysis of this compound?
A2: The main challenges include:
-
Matrix Effects: Biological matrices like urine and blood are complex and can cause ion suppression or enhancement, affecting the accuracy and precision of quantification.[7][8][9]
-
Isomeric Interference: Structurally similar compounds, including metabolites of other synthetic cannabinoids, can have similar mass-to-charge ratios and fragmentation patterns, leading to potential misidentification.[10][11][12] For instance, both AKB48 and 5F-AKB48 can be metabolized to this compound, which can complicate the interpretation of results.[6]
-
Extraction Efficiency: As an acidic metabolite, optimizing the extraction from a complex matrix to ensure high and consistent recovery is crucial.[13][14]
-
Analyte Stability: The stability of this compound in biological samples under various storage conditions needs to be thoroughly evaluated to ensure the integrity of the results.[15][16][17][18]
Q3: How can I minimize matrix effects during method validation?
A3: To mitigate matrix effects, consider the following strategies:
-
Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of interfering substances.
-
Protein Precipitation: For blood samples, protein precipitation can effectively remove a significant portion of the matrix.[19][20]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up samples and concentrating the analyte of interest.[3][4][13][21] The choice of sorbent and elution solvents is critical for optimal recovery and cleanliness.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.
Q4: What are the best practices for ensuring the specificity of the method?
A4: To ensure specificity, your validation plan should include:
-
Analysis of Blank Matrices: Analyze at least six different sources of blank matrix to check for endogenous interferences.
-
Interference Studies: Test for potential interference from structurally related synthetic cannabinoid metabolites and other commonly encountered drugs.
-
Chromatographic Separation: Optimize your liquid chromatography method to achieve baseline separation of this compound from any known isomers or isobaric compounds.[12][22]
Section 2: Troubleshooting Guide
This table provides a quick reference for common issues, their probable causes, and recommended solutions during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | 1. Incompatible mobile phase pH with the analyte's pKa. 2. Column degradation. 3. Sample solvent mismatch with the mobile phase. | 1. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 2. Replace the analytical column. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation. 3. Suboptimal SPE wash or elution steps. | 1. Optimize the pH of the extraction buffer. Consider enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites.[3][4][5] 2. Evaluate analyte stability under different sample processing conditions (e.g., temperature, light exposure). 3. Systematically evaluate different wash and elution solvents for the SPE procedure.[13] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation technique. 2. Significant and variable matrix effects between samples. 3. Instrument instability. | 1. Automate sample preparation steps where possible.[3][4][5] Ensure thorough vortexing and consistent evaporation steps. 2. Employ a stable isotope-labeled internal standard. Re-evaluate the sample cleanup procedure to better remove interferences. 3. Perform instrument performance qualification and ensure it meets specifications. |
| Inaccurate Quantification | 1. Calibration standards prepared incorrectly. 2. Non-linearity of the calibration curve. 3. Uncompensated matrix effects. | 1. Verify the concentration and purity of the reference material. Use a fresh set of calibration standards. 2. Evaluate different weighting factors for the regression analysis. The linear range may need to be adjusted. 3. Prepare calibrators in a matched matrix to mimic the study samples. |
Section 3: Experimental Protocol - Standard Addition for Matrix Effect Assessment
This protocol outlines a standard addition experiment to quantify the matrix effect on the analysis of this compound in urine.
Objective: To determine the extent of ion suppression or enhancement caused by the urine matrix.
Materials:
-
Blank urine samples from at least six different sources.
-
Certified reference material of this compound.
-
Stable isotope-labeled internal standard (e.g., this compound-d4).
-
Validated sample preparation method (e.g., SPE).
-
Validated LC-MS/MS system.
Procedure:
-
Prepare two sets of calibration curves:
-
Set A (In Solvent): Prepare a series of calibration standards of this compound in the final reconstitution solvent.
-
Set B (In Matrix): Spike the same concentrations of this compound into extracts of blank urine that have already undergone the complete sample preparation procedure.
-
-
Add Internal Standard: Add a constant concentration of the internal standard to all samples in both sets.
-
Analysis: Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Acceptance Criteria: The matrix effect should ideally be within 85-115%. If significant matrix effects are observed, further optimization of the sample preparation method is required.
Section 4: Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in a forensic laboratory, adhering to guidelines from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX).[23][24][25][26]
Caption: A flowchart illustrating the key stages of a comprehensive method validation process.
Section 5: Adherence to Forensic Standards
All validation experiments must be designed and documented to meet the requirements of relevant accrediting bodies and scientific working groups.[27][28][29] The Scientific Working Group for Forensic Toxicology (SWGTOX) provides comprehensive guidelines for method validation in forensic toxicology.[23][25] These standards ensure that the developed method is robust, reliable, and fit for its intended purpose in a forensic setting.[27][28] Key validation parameters to be assessed include, but are not limited to, bias, precision, limit of detection (LOD), limit of quantification (LOQ), linearity, specificity, and stability.[30]
References
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Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. (2018). National Institutes of Health. [Link]
-
Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. (2022). National Institutes of Health. [Link]
- Collaborative versus traditional method validation approach: Discussion and business case. (2020). [No Source Found].
-
Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. (2017). National Institutes of Health. [Link]
-
First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. (2013). National Center for Biotechnology Information. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. (2013). Journal of Analytical Toxicology. [Link]
- Long-term Stability of Synthetic Cannabinoids in Biological M
-
Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. (2014). National Institutes of Health. [Link]
-
Current Practices and Challenges in Method Validation. (2017). ResearchGate. [Link]
-
Identification of eight synthetic cannabinoids, including 5F-AKB48 in seized herbal products using DART-TOF-MS and LC-QTOF-MS as nontargeted screening methods. (2017). RTI International. [Link]
-
Synthetic cannabinoid matrix effects in urine matrix. ResearchGate. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX) Standard for Laboratory Personnel. (2015). Journal of Analytical Toxicology. [Link]
-
Detection Times of Carboxylic Acid Metabolites of the Synthetic Cannabinoids JWH-018 and JWH-073 in Human Urine. ResearchGate. [Link]
-
Screening, quantification and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS. (2018). ResearchGate. [Link]
-
Synthesis and identification of an important metabolite of AKB-48 with a secondary hydroxyl group on the adamantyl ring. (2017). Diva-portal.org. [Link]
-
Synthesis and identifications of potential metabolites as biomarkers of the synthetic cannabinoid AKB-48. (2018). DiVA portal. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. (2013). PubMed. [Link]
- Analytical Method Validation in Forensic Assay. (2020). [No Source Found].
-
Instant Detection of Synthetic Cannabinoids on Physical Matrices, Implemented on a Low-Cost, Ultraportable Device. (2023). Analytical Chemistry. [Link]
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- Extraction of Synthetic and Naturally Occurring Cannabinoids in Urine Using SPE and LC-MS/MS. [No Source Found].
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-
Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2023). MDPI. [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. (2016). Annex Publishers. [Link]
-
Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. (2016). ACS Publications. [Link]
-
Recent challenges and trends in forensic analysis: Δ9-THC isomers pharmacology, toxicology and analysis. (2022). PubMed. [Link]
-
Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. (2015). PubMed. [Link]
-
Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. (2017). PubMed. [Link]
-
Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. (2018). DiVA portal. [Link]
-
Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. (2023). PubMed. [Link]
- Standard Practices for Method Validation in Forensic Toxicology. [No Source Found].
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Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. (2022). National Center for Biotechnology Information. [Link]
-
Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure. (2018). National Institutes of Health. [Link]
-
Scientific Working Group for Forensic Toxicology [SWGTOX] Explained. US Legal Forms. [Link]
-
Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. ResearchGate. [Link]
-
(PDF) Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2021). ResearchGate. [Link]
-
Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. (2008). PubMed. [Link]
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- Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the. [No Source Found].
-
Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. (2020). Journal of Analytical Toxicology. [Link]
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Addressing cross-reactivity in immunoassays for AKB48 N-pentanoic acid.
Answering the call for robust analytical support, this Technical Support Center provides researchers, scientists, and drug development professionals with a specialized resource for addressing cross-reactivity in immunoassays for AKB48 N-pentanoic acid. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested solutions to empower you to navigate the complexities of synthetic cannabinoid detection, ensuring the accuracy and reliability of your experimental data.
Introduction: The Challenge of Specificity with Synthetic Cannabinoids
AKB48 (also known as APINACA) is a potent synthetic cannabinoid receptor agonist.[1][2] Like many synthetic cannabinoids, it is extensively metabolized in the body before excretion.[3][4][5] The primary target for urinary immunoassays is not the parent compound, but rather its more stable and abundant carboxylated metabolite, this compound.[6][7]
Immunoassays offer a rapid and high-throughput screening method, ideal for initial sample analysis.[8][9] However, their utility is predicated on the specificity of the antibody-antigen interaction. The core challenge arises from the structural similarity shared across different generations of synthetic cannabinoids and their metabolites. This leads to cross-reactivity, where the assay's antibodies bind to unintended but structurally related molecules, potentially causing false-positive results or inaccurate quantification.[10][11] This guide provides a framework for understanding, identifying, and mitigating these critical cross-reactivity issues.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding cross-reactivity in this compound immunoassays.
Q1: What is immunoassay cross-reactivity and why is it a major concern for synthetic cannabinoids?
A1: Immunoassay cross-reactivity is the phenomenon where an antibody binds to molecules other than the specific analyte it was designed to detect.[12] This occurs when the epitope (the specific part of an antigen that the antibody recognizes) is shared or is structurally very similar between the target analyte and other molecules present in the sample.[11]
For synthetic cannabinoids, this is a significant issue due to three main factors:
-
Structural Analogs: Clandestine labs constantly produce new synthetic cannabinoids by making minor modifications to existing chemical structures to circumvent regulations.[13][14] These new analogs often retain the core structure recognized by immunoassay antibodies.
-
Extensive Metabolism: AKB48 undergoes significant phase I and phase II metabolism, resulting in numerous metabolites (e.g., hydroxylated, carboxylated, and glucuronidated forms).[3][4][5][15] Many of these metabolites can cross-react with the assay antibody to varying degrees.
-
Class-Specific Antibodies: Many commercial immunoassays are designed to be "class-specific," targeting a common structural feature like the N-pentanoic acid side chain, which is present on metabolites of many different synthetic cannabinoids (e.g., JWH-018, UR-144).[16][17][18] This broad reactivity is useful for general screening but is a primary source of cross-reactivity when specific detection of this compound is required.
Q2: What specific compounds are known to cross-react with immunoassays targeting this compound?
A2: The primary cross-reactants are other synthetic cannabinoid metabolites that also feature an N-pentanoic acid side chain. While specific cross-reactivity profiles are kit-dependent, the following compounds and their metabolites are common sources of interference. It is crucial to consult the manufacturer's package insert for the specific cross-reactivity data of your assay.
| Potential Cross-Reactant | Structural Relationship to this compound | Rationale for Cross-Reactivity |
| JWH-018 N-pentanoic acid | Shares the N-pentanoic acid side chain; differs in the core ring system (Naphthoylindole vs. Adamantylindazole). | The antibody may primarily recognize the shared pentanoic acid metabolite structure, which is a common target for broad-spectrum synthetic cannabinoid assays.[17][19] |
| UR-144 N-pentanoic acid | Shares the N-pentanoic acid side chain; features a different adamantyl-like group. | High structural similarity often leads to significant cross-reactivity in screening assays designed to detect this class of metabolites.[16] |
| 5F-AKB48 Metabolites | Fluorinated version of AKB48. Its metabolites can be structurally very similar to AKB48 metabolites.[4][5] | The core structure is nearly identical, making antibody discrimination difficult. The presence of defluorinated metabolites further complicates analysis.[4] |
| Other AKB48 Metabolites | Hydroxylated or glucuronidated forms of this compound. | These metabolites retain the core immunogenic structure and may bind to the antibody, although often with lower affinity than the primary target.[3] |
Q3: My screening immunoassay is positive. Does this confirm the presence of this compound?
A3: No. A positive result from an immunoassay should always be considered presumptive . Due to the high potential for cross-reactivity, a positive screen only indicates the likely presence of a compound from the targeted class. It does not provide definitive identification of this compound.[20] All presumptive positive results must be confirmed using a more specific, secondary analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23]
Troubleshooting Guide: From Unexpected Results to Validated Data
This guide provides a systematic approach to investigating and resolving common issues related to cross-reactivity during your experiments.
Scenario 1: High Rate of Unexpected Positive Results
You are screening a cohort of samples expected to be negative, but your immunoassay is flagging a significant number as positive.
Root Cause Analysis
A high rate of false positives is a classic indicator of significant cross-reactivity or non-specific binding.[24][25] The antibodies in your assay are likely reacting with an interfering substance present in your sample matrix that mimics the target analyte. This could be a metabolite from a different, structurally related synthetic cannabinoid that is prevalent in the sample population.
Caption: Troubleshooting workflow for unexpected positive results.
Recommended Action Plan
Step 1: Verify Assay Performance Before investigating samples, confirm that your assay is performing correctly. Check your positive and negative controls, calibrators, and curve fit.[26] If controls fail, troubleshoot the assay procedure (reagent preparation, incubation times, washing steps) before re-analyzing samples.[27][28]
Step 2: Perform a Serial Dilution Study A serial dilution of the positive sample can help distinguish between a true positive and interference.[11]
-
Protocol: Prepare a series of dilutions of the positive sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay's zero calibrator or a negative matrix.
-
Analysis: Run the dilutions in the immunoassay. Multiply the resulting concentrations by the dilution factor.
-
Interpretation:
-
Linear Response: If the calculated concentrations are consistent across the dilution series, the result is more likely a true positive.
-
Non-Linear Response: If the calculated concentrations decrease significantly at higher dilutions, it suggests the presence of a low-affinity cross-reactant or matrix effect.[11] The interfering substance's effect is diminished upon dilution.
-
Step 3: Implement a Confirmatory Analysis Workflow This is the definitive step to identify the true cause of the signal.
-
Methodology: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. LC-MS/MS provides superior specificity by separating compounds chromatographically and identifying them based on their unique mass-to-charge ratio and fragmentation patterns.[14][21][29]
-
Expanded Analyte Panel: Ensure your LC-MS/MS method includes not only this compound but also a panel of other common synthetic cannabinoid metabolites (e.g., from JWH-018, UR-144, 5F-AKB48) that are known cross-reactants.[22]
-
Data Correlation: Compare the immunoassay results with the LC-MS/MS findings. This will confirm whether the positive screen was due to the target analyte or a different cross-reacting compound.
Scenario 2: Inconsistent Results and Poor Reproducibility
You observe high variability in results for the same sample run on different days or with different reagent lots.
Root Cause Analysis
While procedural errors are a common cause of imprecision, cross-reactivity can also contribute, especially when dealing with complex matrices.[24][26] The concentration of interfering substances can vary between sample aliquots, and different lots of antibodies may have slightly different cross-reactivity profiles. Furthermore, cross-reactivity is not a fixed property; it can be influenced by assay conditions like reagent concentrations and incubation times.[10]
Caption: Principle of competitive immunoassay and cross-reactivity.
Recommended Action Plan
Step 1: Standardize Pre-Analytical and Analytical Procedures Ensure meticulous consistency in all steps: sample collection, storage, preparation (including freeze-thaw cycles), reagent reconstitution, pipetting, washing, and incubation times/temperatures.[27][28] Use calibrated pipettes and avoid stacking plates during incubation.[27]
Step 2: Conduct a Cross-Reactivity Validation Study If you frequently work with samples that may contain various synthetic cannabinoids, it is essential to characterize your specific immunoassay lot's performance.
-
Objective: To determine the concentration of a potential cross-reactant that produces a signal equivalent to the assay's positive cutoff calibrator for this compound.
-
Protocol:
-
Obtain certified reference standards for potential cross-reactants (e.g., JWH-018 N-pentanoic acid, UR-144 N-pentanoic acid).
-
Prepare a series of concentrations for each potential cross-reactant in a certified negative matrix (e.g., drug-free urine).
-
Run these samples in your immunoassay alongside your standard calibrators.
-
Determine the concentration of the cross-reactant that yields a result at or above your assay's cutoff.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100%
-
-
Benefit: This provides you with specific data for your assay lot, allowing for better interpretation of screening results and informing which compounds to include in your LC-MS/MS confirmation panel.
Step 3: Consider Sample Pre-treatment For particularly challenging matrices, sample pre-treatment methods can help improve specificity.
-
Solid-Phase Extraction (SPE): An SPE cleanup step can be designed to selectively isolate the target analyte and remove some structurally different interfering compounds before the immunoassay is performed.[12][23]
-
Dilution with Blocking Agents: Diluting samples in a buffer containing blocking agents, such as bovine serum albumin (BSA) or casein, can help reduce non-specific binding and matrix effects.[30]
By systematically applying these troubleshooting principles and validating results with a gold-standard method like LC-MS/MS, researchers can confidently navigate the challenges of cross-reactivity and produce reliable, high-quality data in the analysis of this compound.
References
-
First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. PubMed Central. Available at: [Link]
-
(PDF) Immunoassay Troubleshooting Guide. ResearchGate. Available at: [Link]
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Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. PubMed. Available at: [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
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Troubleshooting Immunoassays. Ansh Labs. Available at: [Link]
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Validating Immunoassays for Urine and Oral Fluid Drug Testing. Forensic RTI. Available at: [Link]
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Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. PubMed Central. Available at: [Link]
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Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry. Available at: [Link]
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Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. PubMed Central. Available at: [Link]
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Immunoassay Methods. NCBI Bookshelf. Available at: [Link]
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Immunoassays, Forensic Applications. ResearchGate. Available at: [Link]
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What are Some Potential Errors that can Occur in an ELISA? Surmodics. Available at: [Link]
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Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]
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Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. ResearchGate. Available at: [Link]
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Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. Available at: [Link]
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Immunoassay screening in urine for synthetic cannabinoids – a feasible approach for forensic applications? ResearchGate. Available at: [Link]
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Guidelines to Identify and Resolve False Positives in Lateral Flow Assays. YouTube. Available at: [Link]
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Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. Available at: [Link]
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Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. MDPI. Available at: [Link]
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Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. PubMed. Available at: [Link]
-
Immunoassay test and forensic toxicology. Slideshare. Available at: [Link]
-
Immunoassay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes. Oxford Academic. Available at: [Link]
-
Identification of eight synthetic cannabinoids, including 5F-AKB48 in seized herbal products using DART-TOF-MS and LC-QTOF-MS as nontargeted screening methods. RTI International. Available at: [Link]
-
Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. Available at: [Link]
-
Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent. Oxford Academic. Available at: [Link]
-
A multicenter survey of erroneous immunoassay results from assays of 74 analytes in 10 donors from 66 laboratories in seven countries. PubMed. Available at: [Link]
-
Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. PubMed. Available at: [Link]
-
Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. LCGC International. Available at: [Link]
-
AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). DEA Diversion Control Division. Available at: [Link]
-
How to Detect and Solve Immunoassay Interference. AACC. Available at: [Link]
-
Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. PubMed. Available at: [Link]
-
Technical Guide for ELISA. SeraCare. Available at: [Link]
-
Immunoassays; Forensic Applications. ResearchGate. Available at: [Link]
-
APINACA. Wikipedia. Available at: [Link]
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Technical Support Center: Refinement of Sample Clean-up Procedures for Complex Matrices
Welcome to the Technical Support Center dedicated to navigating the complexities of sample clean-up. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating analytes from intricate matrices such as plasma, soil, or food products. Our goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot effectively and ensure the integrity of your analytical results.
The presence of endogenous components in a sample, collectively known as the "matrix," can significantly interfere with the analysis of a target analyte. These "matrix effects" can lead to ion suppression or enhancement in mass spectrometry, ultimately compromising the accuracy, precision, and sensitivity of your methods.[1][2][3] Effective sample clean-up is therefore not just a preparatory step, but a critical component of a robust and reliable analytical workflow.
This center is structured to address the most common challenges encountered with prevalent clean-up techniques. We will explore the causality behind experimental choices, providing you with the rationale needed to adapt and refine your procedures for optimal performance.
General Troubleshooting Workflow
Before delving into technique-specific issues, it's crucial to adopt a systematic approach to troubleshooting. Poor recovery, low sensitivity, or high variability are often the first indicators that your clean-up procedure requires refinement. The following workflow provides a logical pathway for diagnosing and resolving these common problems.
Caption: Decision tree for breaking LLE emulsions.
-
Causality: Adding salt increases the ionic strength of the aqueous layer, which decreases the solubility of organic molecules and promotes phase separation. [4][5]Acidifying the sample can protonate surfactants, altering their charge and reducing their emulsifying properties. [5][6]Centrifugation applies force to coalesce the dispersed droplets. [4][5] Q2: How can I prevent emulsions from forming in the first place?
A2:
-
Gentle Mixing: Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion. This reduces the agitation that causes emulsions while still providing sufficient surface area for extraction. [4]* Pre-emptive Salting Out: If you know your sample matrix is prone to emulsion formation (e.g., high-fat content), add salt to the sample before adding the extraction solvent and mixing. [4][5]* Supported Liquid Extraction (SLE): Consider using SLE as an alternative. In this technique, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the immiscible organic solvent is passed through it. This eliminates the vigorous mixing step and thus prevents emulsion formation. [4]
Troubleshooting Guide: QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices but is applicable to many other areas. [7][8][9]
Frequently Asked Questions (QuEChERS)
Q1: My analyte recoveries are low and variable. What are the most critical steps to check in the QuEChERS workflow?
A1: Recovery issues in QuEChERS often stem from the extraction/partitioning step or the dispersive SPE (d-SPE) cleanup.
-
Extraction & Partitioning:
-
Hydration: The sample must be at least 80% hydrated for the acetonitrile extraction and salting-out to be effective. [10]For dry samples, add an appropriate amount of water before adding acetonitrile.
-
Solvent & Salt Addition: Ensure the sample is thoroughly mixed with the acetonitrile before adding the extraction salts. Adding salts directly to the sample can cause agglomeration and reduce recovery. [10] * pH Control: The pH during extraction is critical for the stability and recovery of pH-dependent compounds. Buffered QuEChERS methods (e.g., using acetate or citrate buffers) provide better reproducibility for these analytes. [11]* Dispersive SPE (d-SPE) Cleanup:
-
Sorbent Choice: The d-SPE sorbent choice is critical for removing matrix components without removing your analyte. For example, Graphitized Carbon Black (GCB) is excellent for removing pigments but can also adsorb planar analytes. [10]Primary Secondary Amine (PSA) removes sugars and fatty acids. [12] * Solution: If you suspect the d-SPE step is causing analyte loss, analyze the extract before and after cleanup. If recovery drops significantly, consider using a different sorbent or a smaller amount.
-
Q2: How do I choose the correct d-SPE sorbents for my sample matrix?
A2: The choice of d-SPE sorbent(s) depends on the matrix components you need to remove. It is common to use a combination of sorbents.
Data Table: Common d-SPE Sorbents and Their Applications
| d-SPE Sorbent | Target Matrix Components Removed | Potential Issues |
| MgSO₄ (Magnesium Sulfate) | Residual water | Used in virtually all QuEChERS methods to facilitate phase separation. [9] |
| PSA (Primary Secondary Amine) | Fatty acids, organic acids, sugars, some polar pigments [12] | Can adsorb acidic analytes. |
| C18 (Octadecyl) | Non-polar interferences (e.g., fats, lipids) [7] | May adsorb non-polar analytes. |
| GCB (Graphitized Carbon Black) | Pigments (e.g., chlorophyll, carotenoids), sterols | Can strongly adsorb planar analytes (e.g., some pesticides). Use with caution. [10] |
Experimental Protocol: Generic QuEChERS Workflow
-
Sample Homogenization: Weigh a homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water.
-
Extraction: Add the extraction solvent (typically acetonitrile) and any internal standards. Shake or vortex vigorously for 1 minute. [9]3. Partitioning: Add the QuEChERS extraction salt packet (e.g., MgSO₄ and NaCl or a buffered salt mix). Immediately shake vigorously for 1 minute to prevent salt agglomeration. [9]4. Centrifugation: Centrifuge the tube (e.g., at 3000-5000 rpm for 5 minutes) to separate the layers. The top layer is the acetonitrile extract containing the analytes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the appropriate cleanup sorbents (e.g., MgSO₄ and PSA).
-
Final Centrifugation: Vortex the d-SPE tube for 30-60 seconds and then centrifuge.
-
Analysis: Collect the final, cleaned extract for analysis by LC-MS/MS or GC-MS/MS. For greatest accuracy, use matrix-matched calibration standards. [10]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Quantitative Method for AKB48 N-pentanoic Acid in Oral Fluid
This guide provides an in-depth technical comparison of methodologies for the quantitative validation of AKB48 N-pentanoic acid in oral fluid. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating system grounded in established regulatory principles.
Introduction: The Analytical Challenge of Synthetic Cannabinoids
The landscape of psychoactive substances is continually evolving, with synthetic cannabinoids representing a significant analytical challenge. AKB48 (also known as APINACA) is one such compound that has been identified in forensic and clinical cases.[1] Upon ingestion, AKB48 is extensively metabolized, making the parent compound often undetectable in biological matrices like urine.[2][3][4] Consequently, the focus of toxicological analysis shifts to its metabolites, among which this compound is a key biomarker.[5]
Oral fluid has emerged as an invaluable matrix for drug testing. Its non-invasive collection process, which can be easily supervised to prevent adulteration, and its ability to reflect recent drug use make it a compelling alternative to urine or blood.[6][7][8] However, the low concentrations of analytes typically found in oral fluid demand highly sensitive and specific analytical methods.[8][9]
This guide details the validation of a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound in oral fluid, benchmarked against alternative analytical strategies. Our approach is rooted in the principles of bioanalytical method validation outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13]
The Pillars of a Defensible Bioanalytical Method Validation
A quantitative method is only as reliable as its validation. The objective is to demonstrate that the analytical procedure is reproducible, reliable, and suitable for its intended purpose. This is achieved by assessing a specific set of performance characteristics, each answering a critical question about the method's capabilities.
The relationship between these core validation parameters is illustrated below. A failure in one aspect, such as selectivity, can invalidate all subsequent results.
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- 13. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for AKB48 N-pentanoic acid Quantification
Abstract
The accurate quantification of synthetic cannabinoid metabolites is paramount in both clinical and forensic toxicology. AKB48 N-pentanoic acid, a primary metabolite of the synthetic cannabinoid AKB48, serves as a critical biomarker for confirming exposure. The choice of analytical methodology is a pivotal decision for any laboratory, balancing sensitivity, specificity, throughput, and cost. This guide provides an in-depth, objective comparison and cross-validation of the two most prevalent analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles, provide detailed experimental protocols, and present supporting data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
Introduction: The Analytical Challenge of Synthetic Cannabinoids
Synthetic cannabinoids represent a constantly evolving class of new psychoactive substances (NPS), posing significant challenges for analytical laboratories.[1][2] Unlike their parent compounds, which are rapidly metabolized, their metabolites, such as this compound, are the primary targets for detection in biological matrices like urine and blood.[3][4] The reliable identification and quantification of these metabolites are essential for law enforcement, clinical diagnosis, and understanding the pharmacokinetics of these substances.
Both LC-MS/MS and GC-MS have been established as powerful tools for the analysis of synthetic cannabinoids.[4][5][6] However, they operate on fundamentally different principles, each with inherent advantages and disadvantages regarding sample preparation, analyte compatibility, and overall performance. This guide aims to dissect these differences through a scientific lens, grounded in established bioanalytical method validation principles set forth by regulatory bodies like the FDA and EMA.[7][8][9][10][11]
Methodological Workflows: A Visual Overview
Understanding the entire analytical process is key to appreciating the nuances of each technique. The following diagrams illustrate the typical workflows for LC-MS/MS and GC-MS analysis of this compound from a urine sample.
Caption: High-level workflow for LC-MS/MS analysis of this compound.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of AKB48 N-pentanoic Acid Measurement
Introduction: The Imperative for Precision in Synthetic Cannabinoid Monitoring
The proliferation of synthetic cannabinoids presents a persistent challenge to clinical and forensic toxicology.[1][2] AKB48 (also known as APINACA) is a potent synthetic cannabinoid that has been widely detected in forensic cases.[3][4] Unlike the parent compound, which is often present in biological samples at low to undetectable concentrations, its metabolites serve as crucial biomarkers for confirming consumption. Among these, AKB48 N-pentanoic acid, a major urinary metabolite formed through carboxylation of the N-alkyl chain, is a primary analytical target.[5][6]
The accurate and precise quantification of this metabolite is paramount for reliable toxicological assessment, clinical diagnosis, and law enforcement. However, achieving consistency across different laboratories is a significant hurdle. Discrepancies can arise from variations in analytical methodologies, instrument calibration, sample preparation, and the availability of certified reference materials.[7][8] A particularly confounding factor is that the fluorinated analog, 5F-AKB48, also yields this compound as a metabolite, complicating the interpretation of results without a broader metabolite profile.[9][10]
This guide provides a comprehensive framework for establishing and participating in inter-laboratory comparison studies for this compound measurement. It is designed for researchers, laboratory managers, and analytical scientists to foster greater accuracy, reliability, and standardization in the field, ultimately ensuring that data generated across different facilities are both comparable and defensible.
Section 1: Understanding the Analytical Target: AKB48 Metabolism
A foundational understanding of the analyte's metabolic fate is critical for developing a robust analytical method. AKB48 undergoes extensive phase I and phase II metabolism in the human body. The primary metabolic pathways involve hydroxylation on the adamantyl ring and the N-pentyl side chain, followed by potential glucuronide conjugation.[3][11] The formation of the N-pentanoic acid metabolite is a key oxidative pathway.
Caption: Simplified metabolic pathway of AKB48.
The convergence of metabolic pathways from both AKB48 and 5F-AKB48 to form this compound underscores the need for comprehensive analytical methods that may include other, more specific metabolites to distinguish between parent compounds when necessary.[9][10]
Section 2: The Gold Standard: Analytical Methodologies for Quantification
Due to the structural diversity of synthetic cannabinoids and the low concentrations of their metabolites, highly sensitive and specific analytical techniques are required.
Causality Behind Method Selection: Standard immunochemical screening tests are often ineffective for novel psychoactive substances like AKB48, as they lack the necessary specificity and may not detect the relevant metabolites.[7][12] This necessitates the use of mass spectrometry-based methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the established gold standard for the quantification of synthetic cannabinoid metabolites in biological matrices.[1][6][13][14] Its advantages include high selectivity, excellent sensitivity, and the ability to multiplex the analysis of several analytes in a single run.
Method Validation: A self-validating system is one where the protocol's robustness is proven through rigorous validation. Any laboratory performing this analysis must validate its method according to internationally recognized guidelines, such as those from the U.S. Food & Drug Administration (FDA) or the United Nations Office on Drugs and Crime (UNODC).[15][16]
Table 1: Key Validation Parameters for LC-MS/MS Quantification
| Parameter | Description | Typical Acceptance Criteria | Rationale |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. | Ensures that the reported concentration is solely from the target analyte, avoiding false positives. |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | Correlation coefficient (r²) > 0.99. | Defines the working range of the assay for accurate quantification. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy within ±20%.[15] | Establishes the lower boundary for reporting a quantitative result, crucial for detecting low-level exposure. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LOQ).[15] | Confirms the absence of systematic error or bias in the measurement. |
| Precision | The degree of agreement among a series of measurements from multiple samplings of the same homogenous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ).[15] | Demonstrates the reproducibility of the method, both within a single run (intra-day) and between different days (inter-day). |
| Matrix Effect | The suppression or enhancement of ionization of the analyte due to co-eluting substances from the sample matrix. | CV of peak areas in different matrix lots should be ≤ 15%. | Ensures that the biological matrix (e.g., urine from different individuals) does not interfere with quantification. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. | A consistent recovery ensures that variability in sample preparation does not impact the final result. |
Section 3: A Framework for Inter-laboratory Comparison
An inter-laboratory comparison, or proficiency test (PT), is a cornerstone of a laboratory's quality management system and a requirement for accreditation under standards like ISO/IEC 17025.[17][18][19][20] It provides an objective assessment of a laboratory's performance against its peers.
Caption: Workflow for an inter-laboratory comparison study.
Key Steps in Study Design:
-
Test Material Preparation: The study coordinator must prepare homogenous and stable test samples. This typically involves spiking a pooled urine matrix with a certified reference standard of this compound at various clinically relevant concentrations.[4][5]
-
Establishment of the Assigned Value: The "true" concentration, or assigned value, is determined. In many proficiency tests, this is the consensus value derived from participant results after the removal of statistical outliers, often calculated as the robust mean or median.[21][22]
-
Performance Evaluation: Each laboratory's performance is evaluated statistically. The most common method is the z-score, which quantifies how many standard deviations a laboratory's result is from the assigned value.[18][21]
Section 4: Interpreting Performance Data
The z-score provides a standardized measure of performance that is easy to interpret.
Z-Score Calculation: z = (x - X) / σ Where:
-
x = The result reported by the participating laboratory.
-
X = The assigned value (consensus concentration).
-
σ = The standard deviation for proficiency assessment (often a predetermined value set by the PT provider or calculated from participant data).
Interpretation of Z-Scores:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Table 2: Hypothetical Inter-laboratory Comparison Results
| Laboratory ID | Reported Value (ng/mL) | Assigned Value (ng/mL) | Std. Dev. (σ) | Calculated z-score | Performance |
| LAB-001 | 9.8 | 10.0 | 0.8 | -0.25 | Satisfactory |
| LAB-002 | 10.5 | 10.0 | 0.8 | 0.63 | Satisfactory |
| LAB-003 | 11.9 | 10.0 | 0.8 | 2.38 | Questionable |
| LAB-004 | 9.5 | 10.0 | 0.8 | -0.63 | Satisfactory |
| LAB-005 | 7.5 | 10.0 | 0.8 | -3.13 | Unsatisfactory |
A laboratory with an unsatisfactory result must conduct a thorough root cause analysis. This involves a systematic review of the entire analytical process, including sample preparation, instrument performance, calibration standards, data processing, and potential human error. Corrective actions must be documented and implemented to prevent recurrence.
Section 5: Detailed Experimental Protocol for Urine Analysis
This protocol describes a representative LC-MS/MS method for the quantification of this compound in human urine. It is intended as a guide and must be fully validated by the implementing laboratory.
1. Reagents and Materials
-
This compound certified reference material.[5]
-
This compound-d4 (or other suitable stable isotope-labeled internal standard).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (LC-MS grade).
-
β-glucuronidase enzyme solution (e.g., from E. coli).
-
Ammonium acetate buffer (pH 6.8).
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode polymeric).
2. Preparation of Standards and Controls
-
Prepare a primary stock solution of this compound in methanol.
-
Perform serial dilutions to create working calibrator solutions and quality control (QC) samples at low, medium, and high concentrations.
-
Prepare a working internal standard (IS) solution (e.g., 50 ng/mL of this compound-d4).
3. Sample Preparation Workflow
-
Aliquot: Pipette 0.5 mL of urine sample, calibrator, or QC into a labeled tube.
-
Add Internal Standard: Add 25 µL of the working IS solution to all tubes except for blanks.
-
Hydrolysis: Add 0.5 mL of ammonium acetate buffer and 25 µL of β-glucuronidase. Vortex and incubate at 60°C for 1 hour. This step is crucial for cleaving glucuronide conjugates to measure the total metabolite concentration.[6]
-
SPE (Solid Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
This compound: e.g., Precursor ion 396.2 -> Product ions 145.1, 225.1
-
This compound-d4 (IS): e.g., Precursor ion 400.2 -> Product ions 145.1, 229.1 (Note: MRM transitions must be optimized in-house).
-
Conclusion and Recommendations for Best Practices
The reliable measurement of this compound is essential for accurately assessing the use of a significant synthetic cannabinoid. This guide has outlined the critical metabolic considerations, the gold-standard analytical methodology, and a robust framework for conducting inter-laboratory comparisons.
To ensure consistency and accuracy across the scientific community, the following best practices are recommended:
-
Adherence to Validated Methods: Laboratories must use fully validated analytical methods, preferably LC-MS/MS, with defined performance characteristics.[15][16]
-
Use of Certified Reference Materials: All quantification must be traceable to certified reference materials for both the native analyte and the stable isotope-labeled internal standard.[4][23]
-
Mandatory Proficiency Testing: Regular participation in inter-laboratory comparison or proficiency testing programs should be a mandatory component of a laboratory's quality assurance program, in line with ISO/IEC 17025 standards.[24][25]
-
Collaborative Data Sharing: Fostering a collaborative environment where laboratories can share data and experiences, particularly regarding new metabolites and analytical challenges, will strengthen the entire community's ability to combat the evolving landscape of novel psychoactive substances.[26]
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Kusano, M., Zaitsu, K., Tsuchihashi, H., & Ishii, A. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 197-214. [Link]
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Holm, N. B., et al. (2015). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Drug Testing and Analysis, 7(3), 199-206. [Link]
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Cwynar, P., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(24), 8740. [Link]
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RENEB. (2023). RENEB Inter-Laboratory Comparison 2021: Inter-Assay Comparison of Eight Dosimetry Assays. Radiation Research, 199(6), 535-555. [Link]
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United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Proficiency Tests and Interlaboratory Comparisons. [Link]
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Liu, C., et al. (2017). Identification and analytical characterization of six synthetic cannabinoids NNL-3, 5 F-NPB-22-7 N, 5 F-AKB-48-7 N, 5 F-EDMB-PINACA, EMB-FUBINACA, and EG-018. Drug Testing and Analysis, 10(2), 332-339. [Link]
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Vikingsson, S., Josefsson, M., & Gréen, H. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 624-633. [Link]
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UKAS. (2025). Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration. [Link]
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Norman, C., et al. (2019). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology, 43(2), 110-116. [Link]
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A Comparative Guide to AKB48 Urinary Markers: N-pentanoic Acid vs. Hydroxypentyl Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Synthetic Cannabinoid Detection
The emergence of synthetic cannabinoids (SCs) presents a continuous challenge to clinical and forensic toxicology. Among these, AKB48 (APINACA, N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide) has been a compound of significant interest due to its potent psychoactive effects. As with most SCs, AKB48 is extensively metabolized in the human body, rendering the parent compound virtually undetectable in urine. Consequently, the identification of its urinary metabolites is paramount for confirming exposure. The two primary classes of AKB48 metabolites used as urinary markers are the N-pentanoic acid metabolite and various hydroxypentyl metabolites. This guide provides an in-depth, objective comparison of these two marker types, supported by experimental data, to aid researchers and clinicians in the selection and interpretation of appropriate analytical targets.
The Metabolic Fate of AKB48: A Fork in the Road
The biotransformation of AKB48 is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic pathways diverge, leading to the formation of several key metabolites. The initial steps involve the oxidation of the adamantyl ring and the N-pentyl side chain. It is the subsequent metabolism of the N-pentyl side chain that gives rise to the two classes of urinary markers at the heart of this guide.
Hydroxylation of the pentyl chain, occurring at various positions, results in a suite of hydroxypentyl metabolites. Further oxidation of these hydroxylated intermediates, or direct oxidation of the terminal methyl group of the pentyl chain followed by subsequent oxidation steps, leads to the formation of the AKB48 N-pentanoic acid metabolite. This metabolic branching is a critical determinant of the relative abundance and detection windows of these markers in urine.
A Comparative Guide to the Quantification of AKB48 N-pentanoic Acid Across Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The emergence of synthetic cannabinoids (SCs) like AKB48 (APINACA) presents significant challenges for clinical and forensic toxicology. Accurate detection and quantification of its metabolites are crucial for understanding pharmacokinetics, duration of effects, and for legal and clinical monitoring. This guide provides an in-depth comparison of the quantification of the primary urinary metabolite of AKB48, N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide N-pentanoic acid (AKB48 N-pentanoic acid), across various biological matrices: urine, blood, plasma/serum, and oral fluid. We will delve into the scientific rationale behind matrix selection, provide detailed analytical protocols, and present a comparative analysis based on experimental data to guide researchers in their analytical endeavors.
Introduction: The Significance of AKB48 and its Metabolism
AKB48, also known as APINACA, is a potent synthetic cannabinoid that has been identified in herbal incense mixtures.[1] Like many SCs, AKB48 undergoes extensive and rapid metabolism in the body, primarily through the cytochrome P450 (CYP450) enzyme system in the liver.[2] This metabolic process, primarily involving oxidation, results in the formation of various phase I and phase II metabolites.[2][3] The parent compound is often undetectable in biological fluids shortly after consumption, making the detection of its metabolites essential for confirming exposure.[4][5]
One of the most abundant and long-lasting metabolites of AKB48 is this compound.[4][6] This metabolite is formed through the oxidation of the N-pentyl side chain of the parent molecule. Its higher polarity compared to the parent compound facilitates its excretion, primarily in urine, often as a glucuronide conjugate.[7] The selection of the appropriate biological matrix is therefore a critical decision in the analytical workflow, directly impacting the detection window, sensitivity, and clinical or forensic interpretation of the results.
Below is a diagram illustrating the metabolic conversion of AKB48 to its N-pentanoic acid metabolite.
Caption: Metabolic pathway of AKB48 to this compound.
Urine: The Gold Standard for AKB48 Metabolite Detection
Urine is the most common and well-validated matrix for the detection of this compound.[5][8] Its widespread use is attributed to several key advantages:
-
Longer Detection Window: Metabolites are concentrated and excreted in urine over an extended period, allowing for a longer window of detection compared to blood or oral fluid.[9][10] For some synthetic cannabinoids, metabolites can be detected in urine for days to even weeks after last use in chronic users.[11]
-
Higher Concentrations: this compound is typically found at higher concentrations in urine than in other matrices, facilitating easier detection and quantification.[9]
-
Non-Invasive Collection: Urine collection is a non-invasive procedure, making it a preferred method for routine monitoring and large-scale screening.
However, a significant consideration for urine analysis is the extensive conjugation of metabolites. This compound is often present as a glucuronide conjugate, which requires an enzymatic hydrolysis step (typically with β-glucuronidase) prior to extraction to cleave the conjugate and allow for the detection of the free metabolite.[5]
Quantitative Analysis of this compound in Urine
Validated methods for the quantification of this compound in urine typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[4][5]
Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS
-
Sample Preparation: a. To 1 mL of urine, add an internal standard (e.g., this compound-d4). b. Add 500 µL of ammonium acetate buffer (pH 5.0). c. Add 20 µL of β-glucuronidase from E. coli. d. Incubate at 60°C for 1 hour to ensure complete hydrolysis of the glucuronide conjugate. e. Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge. f. Wash the cartridge with deionized water followed by methanol. g. Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide. h. Evaporate the eluate to dryness under a gentle stream of nitrogen. i. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.
-
Caption: Workflow for urine sample preparation for this compound analysis.
Blood and Plasma/Serum: Insights into Recent Use and Impairment
Blood and its components, plasma and serum, are valuable matrices for detecting recent drug use and correlating drug concentrations with potential impairment. In contrast to urine, the parent compound AKB48 may be detectable in blood for a short period after consumption, although typically at very low concentrations.[4][12] However, for metabolites like this compound, concentrations in blood are generally much lower than in urine.[13]
A significant challenge with blood analysis is the stability of synthetic cannabinoids. Some parent compounds are known to be unstable in whole blood, even under refrigerated conditions, and can degrade to their corresponding acid metabolites.[2] This can complicate the interpretation of results, as the presence of the metabolite in the absence of the parent drug could be due to either metabolism in the body or post-collection degradation.
Quantitative Analysis of this compound in Blood/Plasma
Analysis in blood and plasma typically requires a protein precipitation step to remove proteins that can interfere with the analysis, followed by liquid-liquid extraction (LLE) or SPE.[14]
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation: a. To 500 µL of plasma, add an internal standard. b. Perform protein precipitation by adding 1.5 mL of cold acetonitrile. c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube. e. Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether). f. Evaporate the organic layer to dryness. g. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Conditions:
-
Similar to the conditions used for urine analysis, with potential modifications to the gradient to optimize separation from matrix components.
-
Caption: Workflow for plasma sample preparation for this compound analysis.
Oral Fluid: A Non-Invasive Alternative for Detecting Recent Use
Oral fluid is an increasingly popular matrix for drug testing due to its non-invasive and easily supervised collection.[9] It is particularly useful for detecting very recent drug use, as parent compounds are often present in higher concentrations in oral fluid than in urine shortly after administration.[12] However, for metabolites like this compound, concentrations in oral fluid are generally low, presenting an analytical challenge.[9]
The detection window for metabolites in oral fluid is typically shorter than in urine.[9] The analysis of synthetic cannabinoids in oral fluid often involves a simple "dilute and shoot" method or a straightforward extraction procedure.[11]
Quantitative Analysis of this compound in Oral Fluid
Due to the lower concentrations, highly sensitive instrumentation is required for the reliable quantification of this compound in oral fluid.
Experimental Protocol: Quantification of this compound in Oral Fluid by LC-MS/MS
-
Sample Preparation: a. Collect oral fluid using a specialized collection device. b. To a specific volume of the oral fluid/buffer mixture, add an internal standard. c. Perform a simple protein precipitation with acetonitrile or methanol. d. Centrifuge and directly inject the supernatant for LC-MS/MS analysis ("dilute and shoot") or proceed with a supported liquid extraction (SLE).
-
LC-MS/MS Conditions:
-
Highly sensitive LC-MS/MS system is essential.
-
Chromatographic and mass spectrometric conditions are similar to those for urine and blood analysis.
-
Comparative Analysis of Biological Matrices
The choice of biological matrix for the analysis of this compound depends on the specific objectives of the study. The following table provides a comparative summary of the different matrices.
| Feature | Urine | Blood / Plasma / Serum | Oral Fluid |
| Detection Window | Long (days to weeks)[9][11] | Short (hours to a couple of days) | Short (hours)[9] |
| Typical Concentration | High (ng/mL range)[5] | Low (sub-ng/mL to low ng/mL range)[13] | Very Low (pg/mL to low ng/mL range)[9] |
| Primary Target | Metabolites (e.g., this compound)[4] | Parent compound and metabolites[4] | Parent compound and metabolites[12] |
| Invasiveness | Non-invasive | Invasive | Non-invasive |
| Sample Preparation | Enzymatic hydrolysis and extraction required[5] | Protein precipitation and extraction required[14] | Simple "dilute and shoot" or extraction[11] |
| Indication | Past drug use | Recent drug use, potential impairment | Very recent drug use |
| Advantages | Long detection window, high metabolite concentration | Correlation with impairment, detects recent use | Non-invasive, easy collection, detects recent use |
| Disadvantages | Does not necessarily indicate recent use or impairment | Invasive, short detection window for metabolites, stability issues[2] | Short detection window, low metabolite concentrations |
Conclusion and Future Directions
The analysis of this compound is a critical component in monitoring the use of the synthetic cannabinoid AKB48. While urine remains the gold standard for routine monitoring due to its long detection window and high metabolite concentrations, blood, plasma, and oral fluid offer valuable insights into recent drug exposure and potential impairment.
The choice of matrix should be guided by the specific analytical question. For forensic and clinical toxicology, a combination of matrices may provide the most comprehensive picture of an individual's drug use history.
Future research should focus on developing more sensitive methods for the detection of this compound in alternative matrices like oral fluid and on establishing definitive concentration ranges in blood and plasma that can be correlated with pharmacological effects. Further studies on the stability of AKB48 and its metabolites in various biological matrices under different storage conditions are also warranted to ensure the accuracy and reliability of analytical results.
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Borg, K., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(2), 99-107. [Link]
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Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 539-548. [Link]
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Concheiro, M., et al. (2018). Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure. Drug Testing and Analysis, 10(10), 1530-1539. [Link]
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Pinson, A. O., et al. (2020). Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. Molecules, 25(20), 4820. [Link]
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Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(22), 11046-11053. [Link]
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Hess, C., et al. (2016). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences, 32, 347-371. [Link]
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United Nations Office on Drugs and Crime. (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
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Pinson, A. O., et al. (2020). Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. Semantic Scholar. [Link]
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Castaneto, M. S., et al. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Drug Metabolism Reviews, 47(2), 124-159. [Link]
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Karinen, R., et al. (2015). Concentrations of APINACA, 5F-APINACA, UR-144 and its degradant product in blood samples from six impaired drivers compared to previous reported concentrations of other synthetic cannabinoids. Forensic Science International, 246, 98-103. [Link]
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Huestis, M. A., & Smith, M. L. (2014). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. The AAPS Journal, 16(6), 1263-1275. [Link]
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Borg, K., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(7), 520-529. [Link]
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Vikingsson, S., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(5), 376-384. [Link]
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Vikingsson, S., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(5), 376-384. [Link]
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Gundersen, P. O., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(7), 1146-1157. [Link]
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Gundersen, P. O., et al. (2018). Screening, quantification and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS. ResearchGate. [Link]
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Logan, B. K., et al. (2017). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. National Institute of Justice. [Link]
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Kneisel, S., & Auwärter, V. (2018). 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. Forensic Toxicology, 36(2), 364-378. [Link]
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Johnson, R. D., et al. (2021). Stability of drugs of abuse in synthetic oral fluid investigated using a simple “dilute and inject” method of analysis. Drug Testing and Analysis, 13(12), 2035-2043. [Link]
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Reidy, L., et al. (2018). Identification of Synthetic Cannabinoid 5-fluoro-ADB in Human Performance and Postmortem Samples: A Case Series. Journal of Forensic Toxicology & Pharmacology, 7(1), 1-6. [Link]
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Mohr, A. L., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment. Journal of Analytical Toxicology, 45(2), 130-138. [Link]
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Soares, J., et al. (2017). Alternative matrices in forensic toxicology: a critical review. Forensic Science Research, 2(3), 117-130. [Link]
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Meyer, M. R. (2020). Systematic toxicological analysis in forensic and clinical laboratories: a challenging task of analytical chemistry. ChemTexts, 6(1), 1-23. [Link]
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A Senior Application Scientist's Guide to Evaluating Certified Reference Materials for AKB48 N-pentanoic acid Analysis
Introduction: The Critical Role of High-Fidelity Reference Materials in Synthetic Cannabinoid Metabolite Analysis
The proliferation of synthetic cannabinoids presents a continuous challenge for forensic and clinical toxicology laboratories. AKB48 (also known as APINACA) was one such compound, and accurate detection of its use relies on the robust quantification of its metabolites, primarily AKB48 N-pentanoic acid, in biological matrices like urine.[1][2][3] In this analytical landscape, the quality of the Certified Reference Material (CRM) is not merely a recommendation; it is the bedrock of legally and scientifically defensible results.
A CRM serves as the anchor point for metrological traceability, ensuring that a measurement of this compound in a sample can be reliably related to the International System of Units (SI).[4] This guide provides an in-depth comparison of the essential performance characteristics of CRMs for this compound. It is designed for researchers, scientists, and drug development professionals to critically evaluate and select the most appropriate reference materials for their demanding applications. We will move beyond catalog specifications to explore the experimental validation behind them, empowering the user to interpret a Certificate of Analysis with expert scrutiny.
This guide will focus on three pillars of CRM performance: Purity , Homogeneity , and Stability . For each characteristic, we will detail the authoritative analytical methodologies used for their assessment and present comparative data, mirroring what one would find when evaluating high-quality CRMs from different accredited producers.
Part 1: Purity Assessment - The Foundation of Accurate Quantification
The certified purity value of a CRM is the most critical parameter for accurate quantification. It is not enough to know that a material is "pure"; one must know its exact purity, expressed as a mass fraction, along with its associated measurement uncertainty.[5] Two primary, orthogonal methods are typically employed by accredited reference material producers: Quantitative Nuclear Magnetic Resonance (qNMR) and the mass balance approach.
Experimental Protocol: Purity Determination by Quantitative ¹H-NMR
Quantitative NMR (qNMR) has emerged as a primary ratio method for the purity assessment of organic compounds, capable of providing direct traceability to SI units through a certified internal standard.[4][6] The principle lies in the direct proportionality between the integrated signal area of a specific resonance and the number of protons giving rise to that signal.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the this compound CRM and a certified internal standard (e.g., maleic acid, NIST SRM 350b Benzoic Acid) into a vial.
-
Dissolution: Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆) ensuring complete dissolution.
-
NMR Acquisition: Acquire the ¹H-NMR spectrum using a high-field NMR spectrometer (e.g., ≥400 MHz). Key parameters must be optimized for quantification, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
Data Processing: Process the spectrum, applying phasing and baseline correction.
-
Integration: Integrate a well-resolved, characteristic signal for both the analyte (this compound) and the internal standard. Signals should be free from overlap with impurity or solvent peaks.
-
Purity Calculation: The purity (P_analyte) is calculated using the following equation:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P_std = Purity of the internal standard
-
The workflow for this process is illustrated below:
Caption: Workflow for Purity Assessment by qNMR.
Comparative Purity Data
When comparing CRMs, look for a certified purity value with a small, well-defined uncertainty. This reflects the producer's confidence in the measurement and the robustness of their methodology.
Table 1: Example Comparative Purity Data for this compound CRMs
| Characteristic | CRM Provider A | CRM Provider B (Alternative) |
| Certified Purity (mass fraction) | 99.5% | 98.9% |
| Measurement Uncertainty | ± 0.2% (k=2, 95% confidence) | ± 0.5% (k=2, 95% confidence) |
| Methodology | ¹H-qNMR, Mass Balance | ¹H-qNMR |
| Traceability | Traceable to NIST SRM 350b | Traceable to internal primary standard |
Interpretation: CRM Provider A demonstrates a higher certified purity with a lower measurement uncertainty. The use of two orthogonal methods (qNMR and mass balance) provides greater confidence in the assigned value, a hallmark of a high-quality CRM.[7]
Part 2: Homogeneity Assessment - Ensuring Uniformity Across Units
A fundamental assumption when using a CRM is that the sample taken from the vial is representative of the entire batch. Homogeneity studies are performed by the producer to quantify the variation between different units (vials) of the same CRM batch.[8][9] This is crucial, as any significant between-unit inhomogeneity must be included in the CRM's total uncertainty.
Experimental Protocol: Homogeneity Testing
As per ISO Guide 35, homogeneity is typically assessed using an experimental design that allows for the separation of measurement variability from the variability between units.[8][10] A high-precision analytical method, such as LC-MS/MS, is required.
Methodology:
-
Sampling: Randomly select a representative number of units from across the entire CRM batch (e.g., 10-15 units).
-
Sub-sampling: From each selected unit, take at least two independent sub-samples.
-
Analysis: Analyze all sub-samples under repeatability conditions (same instrument, same operator, same day) using a validated, high-precision method (e.g., LC-MS/MS). The measurement sequence should be randomized to avoid any time-dependent bias.
-
Statistical Analysis: Use one-way Analysis of Variance (ANOVA) to partition the total variance into between-unit variance and within-unit (analytical) variance.
-
Uncertainty Calculation: The standard uncertainty due to inhomogeneity (u_bb) is calculated from the ANOVA results. If the between-unit variance is not statistically significant, a conservative estimate is still made.
The workflow for this process is illustrated below:
Caption: Workflow for CRM Homogeneity Assessment.
Comparative Homogeneity Data
The Certificate of Analysis should include a statement on homogeneity. A lower contribution from inhomogeneity to the overall uncertainty indicates a more uniform product.
Table 2: Example Comparative Homogeneity Data for this compound CRMs
| Characteristic | CRM Provider A | CRM Provider B (Alternative) |
| Number of Units Tested | 15 | 10 |
| Analytical Method | UPLC-MS/MS | HPLC-UV |
| Between-Unit Std. Dev. (s_bb) | 0.15% | 0.40% |
| Uncertainty due to Inhomogeneity (u_bb) | 0.10% | 0.35% |
| Statement on Homogeneity | Material is sufficiently homogeneous for its intended use. The uncertainty due to inhomogeneity is included in the total uncertainty. | The material was tested for homogeneity and found to be acceptable. |
Interpretation: CRM Provider A provides more detailed and superior homogeneity data. They used a more sensitive analytical technique (UPLC-MS/MS), tested more units, and report a significantly lower between-unit standard deviation, resulting in a smaller uncertainty contribution. This level of detail and performance provides higher confidence in the consistency of the material from vial to vial.
Part 3: Stability Assessment - Ensuring Integrity Over Time
The certified value of a CRM is only valid if the material is stable. Reference material producers must conduct rigorous stability studies to establish a shelf-life and recommend appropriate storage and shipping conditions.[11][12] These studies evaluate the material's integrity under both long-term storage and short-term transport conditions.
Experimental Protocol: Stability Testing
Stability is assessed by monitoring the property value (e.g., purity or concentration) over time at different temperature conditions. The approach follows guidelines outlined in ISO Guide 35.[13]
Methodology:
-
Study Design:
-
Long-Term (Real-Time) Study: Store CRM units at the recommended storage temperature (e.g., -20°C) and test at predetermined intervals (e.g., 0, 6, 12, 24, 36 months).
-
Short-Term (Accelerated) Study: Store CRM units at elevated temperatures (e.g., +4°C, +25°C, +40°C) to simulate transport conditions. Test at shorter intervals (e.g., 0, 1, 2, 4 weeks).
-
-
Analysis: At each time point, analyze units from each temperature condition using a validated, stability-indicating method (typically LC-MS/MS or HPLC-UV).
-
Data Evaluation: Plot the measured property value against time for each temperature. Perform a linear regression analysis. A slope that is not statistically different from zero indicates no significant degradation.
-
Uncertainty Calculation: The uncertainty due to instability (u_stab) is calculated from the regression analysis of the long-term study data and is factored into the overall uncertainty of the certified value.
The workflow for this process is illustrated below:
Caption: Workflow for CRM Stability Assessment.
Comparative Stability Data
A robust stability testing program is essential for confidence in a CRM throughout its lifecycle. Look for data from both long-term and short-term studies.
Table 3: Example Comparative Stability Data for this compound CRMs
| Characteristic | CRM Provider A | CRM Provider B (Alternative) |
| Long-Term Study Duration | 36 Months at -20°C | 12 Months at -20°C |
| Long-Term Result | No statistically significant degradation observed. | Stable. |
| Short-Term Study | Stable for 4 weeks at +40°C. | Stable for 2 weeks at +25°C. |
| Uncertainty due to Stability (u_stab) | Included in the overall uncertainty statement. | Not explicitly stated. |
| Recommended Storage | -20°C | -20°C |
| Guaranteed Shelf-Life | 3 years from date of certification. | 1 year from date of purchase. |
Interpretation: CRM Provider A demonstrates a more comprehensive stability program. The longer-term study provides greater confidence in the assigned shelf-life. The successful short-term study at a higher temperature (+40°C) provides assurance that the material will maintain its integrity during shipping, even with unexpected delays. Explicitly including the stability uncertainty in the total uncertainty budget is a key indicator of compliance with ISO 17034.[9][14]
Conclusion: An Evidence-Based Approach to CRM Selection
The accurate quantification of this compound is fundamentally dependent on the quality of the Certified Reference Material used for calibration. While multiple vendors may offer CRMs for this analyte, a thorough, evidence-based evaluation of their performance characteristics is paramount.
As demonstrated, a superior CRM is characterized by:
-
High Purity: A high mass fraction purity value, determined by primary methods like qNMR, with a low, well-defined measurement uncertainty.
-
Proven Homogeneity: Statistical evidence from multi-unit testing that confirms minimal variation between vials, with the resulting uncertainty incorporated into the total certified uncertainty.
-
Demonstrated Stability: Comprehensive long-term and short-term stability data that supports the assigned shelf-life and ensures the material's integrity upon arrival and during storage.
By scrutinizing the Certificate of Analysis for detailed experimental data on these three pillars, researchers and laboratory professionals can confidently select a CRM that ensures the accuracy, reliability, and defensibility of their analytical results. Always demand CRMs produced under an ISO 17034 accreditation, as this provides the highest level of quality assurance in reference material production.[9][15]
References
-
Riebe, M., & Rethfeld, I. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. [Link]
-
Weber, M., et al. (2014). Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials with uncertainties < 0.1%. Accreditation and Quality Assurance. [Link]
-
MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]
-
National Center for Biotechnology Information. (2018). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. [Link]
-
Semantic Scholar. (n.d.). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. [Link]
-
iTeh Standards. (2006). ISO Guide 35:2006 - Reference materials — General and statistical principles for certification. [Link]
-
International Congress of Metrology. (2019). Evaluation of Homogeneity in Certified Reference Materials (CRM). [Link]
-
NormSplash. (2017). ISO/Guide 35:2017 - Reference materials — Guidance for characterization and assessment of homogeneity and stability. [Link]
-
National Center for Biotechnology Information. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. [Link]
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ResearchGate. (n.d.). Homogeneity studies and ISO Guide 35:2006. [Link]
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ResearchGate. (2018). Screening, quantification and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS. [Link]
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Scribd. (n.d.). ISO GUIDE 35(2017). [Link]
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ResearchGate. (n.d.). The interpretation and use of stability data in the certification of reference materials. [Link]
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ResearchGate. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. [Link]
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A Comparative Guide to the Metabolism of AKB48 and 5F-AKB48: Elucidating the Formation of Pentanoic Acid Metabolites
Introduction
In the ever-evolving landscape of synthetic cannabinoids, a comprehensive understanding of their metabolic fate within the human body is paramount for researchers, clinicians, and forensic toxicologists. This guide provides an in-depth comparative analysis of the metabolism of two closely related adamantyl-indazole synthetic cannabinoids: AKB48 (APINACA) and its fluorinated analog, 5F-AKB48 (5F-APINACA). The primary focus of this comparison is the metabolic conversion of these parent compounds to their respective pentanoic acid derivatives, a critical pathway for identifying biomarkers of consumption and understanding potential toxicological implications.
AKB48 and 5F-AKB48 share a common structural scaffold but differ by a single fluorine atom on the terminus of the pentyl chain in 5F-AKB48.[1] This seemingly minor structural modification has a profound impact on the metabolic pathways these compounds undergo, particularly concerning the generation of the prominent pentanoic acid metabolite. This guide will dissect the experimental evidence, elucidate the enzymatic processes involved, and provide a clear comparison of the metabolic efficiency of this conversion for both compounds.
Dominant Metabolic Pathways: A Tale of Two Substrates
The metabolism of both AKB48 and 5F-AKB48 is extensive, with the parent compounds often being undetectable in biological samples.[2][3] The primary routes of metabolism for both substances involve Phase I oxidative reactions, predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][5] However, the specific biotransformations and their relative prominence differ significantly between the two.
For AKB48 , the major metabolic pathways are hydroxylation at various positions on the adamantyl ring and the N-pentyl side chain.[6] These hydroxylated metabolites can be further conjugated with glucuronic acid in Phase II metabolism, facilitating their excretion. While the formation of a pentanoic acid metabolite from AKB48 has been reported, it is generally considered a minor metabolic route.[4][6]
In stark contrast, the metabolism of 5F-AKB48 is characterized by a prominent pathway involving oxidative defluorination of the N-(5-fluoropentyl) chain.[1][4][5] This process leads to the formation of a 5-hydroxypentyl intermediate, which is subsequently oxidized to the major urinary biomarker, the AKB48 N-pentanoic acid metabolite.[4][7] While hydroxylation on the adamantyl ring also occurs for 5F-AKB48, the oxidative defluorination pathway represents a key distinguishing feature and a more significant route of elimination compared to its non-fluorinated counterpart.[4][8]
Metabolic Pathway Overview
The following diagram illustrates the principal metabolic pathways for AKB48 and 5F-AKB48, highlighting the divergence that leads to the formation of the pentanoic acid metabolite.
Caption: Comparative metabolic pathways of AKB48 and 5F-AKB48.
Experimental Evidence: In Vitro and In Vivo Findings
The elucidation of these metabolic pathways relies on a combination of in vitro experiments using human liver microsomes (HLMs) and hepatocytes, as well as analysis of authentic urine samples from individuals who have consumed these substances.[2][8]
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
The following is a generalized, yet detailed, protocol for assessing the in vitro metabolism of synthetic cannabinoids, based on methodologies reported in the scientific literature.[4][8] The causality behind these steps is to create a controlled environment that mimics the metabolic processes of the human liver.
-
Preparation of Incubation Mixtures:
-
A reaction mixture is prepared containing pooled human liver microsomes (HLMs), which are rich in CYP enzymes. The use of pooled HLMs from multiple donors helps to average out individual metabolic variations.
-
A phosphate buffer is used to maintain a physiological pH of 7.4, optimal for enzyme activity.
-
The synthetic cannabinoid substrate (AKB48 or 5F-AKB48) is added at a specific concentration.
-
-
Initiation of the Metabolic Reaction:
-
The reaction is initiated by the addition of an NADPH-regenerating system. NADPH is a crucial cofactor for CYP enzyme activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period.
-
-
Incubation:
-
The mixture is incubated at 37°C in a shaking water bath to simulate physiological temperature and ensure adequate mixing.
-
Aliquots are collected at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites over time.
-
-
Termination of the Reaction:
-
The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile. This denatures the enzymes and precipitates proteins, halting any further metabolic activity.
-
-
Sample Preparation for Analysis:
-
The quenched reaction mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is collected for analysis.
-
-
Analytical Detection and Quantification:
-
The samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful analytical technique separates the different compounds in the mixture and then identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.
-
Workflow for In Vitro Metabolic Analysis
Caption: A typical workflow for in vitro metabolism studies.
Comparative Quantitative Analysis
While numerous studies have qualitatively identified the metabolites of AKB48 and 5F-AKB48, quantitative kinetic data provides a more robust comparison of their metabolic fates. A key study by Pinson et al. (2020) performed a steady-state kinetic analysis of 5F-AKB48 metabolism in human liver microsomes.[5]
This research revealed that the overall efficiency of adamantyl oxidation was approximately 17-fold higher than that of oxidative defluorination.[5] This indicates a significant preference for hydroxylation on the adamantyl ring. However, despite being the less efficient pathway, oxidative defluorination still leads to the formation of the pentanoic acid metabolite as a major urinary biomarker, highlighting its importance in the overall clearance of 5F-AKB48.
Direct comparative kinetic data for the formation of the pentanoic acid metabolite from AKB48 is less readily available, likely due to it being a minor pathway. However, qualitative data from multiple studies consistently show a much lower abundance of this metabolite for AKB48 compared to 5F-AKB48.[4][8]
The table below summarizes the key comparative metabolic features of AKB48 and 5F-AKB48.
| Feature | AKB48 | 5F-AKB48 |
| Primary Metabolic Pathway | Hydroxylation (Adamantyl & Pentyl)[6] | Oxidative Defluorination & Hydroxylation[4][5] |
| Formation of Pentanoic Acid Metabolite | Minor Pathway[4][6] | Major Pathway leading to a key urinary biomarker[4][7] |
| Key Enzymes Involved | Cytochrome P450 enzymes[4] | CYP3A4, CYP2D6, CYP2J2[4] |
| Metabolic Efficiency to Pentanoic Acid | Low | Significantly higher than AKB48 |
Implications for Researchers and Drug Development Professionals
The distinct metabolic profiles of AKB48 and 5F-AKB48 have several critical implications:
-
Biomarker Selection: For forensic and clinical toxicology, the this compound metabolite is a more reliable and abundant biomarker for detecting 5F-AKB48 consumption compared to AKB48.[7]
-
Drug-Drug Interactions: The involvement of specific CYP isozymes, such as CYP3A4, in the metabolism of 5F-AKB48 suggests a potential for drug-drug interactions with other substances metabolized by the same enzymes.
-
Toxicity Profiles: The formation of different primary metabolites could lead to variations in the toxicological profiles of AKB48 and 5F-AKB48. The biological activity of the various hydroxylated and defluorinated metabolites warrants further investigation.
-
Drug Design and Development: Understanding the metabolic liabilities of these compounds can inform the design of future therapeutic agents, for instance, by modifying structures to avoid the formation of potentially reactive metabolites.
Conclusion
The introduction of a single fluorine atom in 5F-AKB48 dramatically alters its metabolic fate compared to its non-fluorinated analog, AKB48. While both compounds undergo extensive oxidative metabolism, the oxidative defluorination pathway leading to the formation of the this compound metabolite is a hallmark of 5F-AKB48 metabolism. This pathway, although kinetically less efficient than adamantyl hydroxylation, produces a major and readily detectable urinary biomarker. For researchers and professionals in drug development and toxicology, a clear understanding of these differential metabolic pathways is essential for accurate detection, risk assessment, and the development of safer chemical entities. This guide provides a foundational understanding of these complex metabolic processes, grounded in experimental evidence and established scientific principles.
References
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Vikingsson, S., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(6), 426–435. [Link]
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Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 539–548. [Link]
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Vikingsson, S., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes. Diva-portal.org. [Link]
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Vikingsson, S., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. ResearchGate. [Link]
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Hess, C., et al. (2014). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Journal of Analytical Toxicology, 38(7), 418–428. [Link]
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DEA Diversion Control Division. (n.d.). AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). DEA.gov. [Link]
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Holm, N. B., et al. (2015). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Drug Testing and Analysis, 7(3), 199–206. [Link]
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Pinson, A., et al. (2020). Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. Molecules, 25(20), 4820. [Link]
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Canna, M., et al. (2018). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. Frontiers in Pharmacology, 9, 123. [Link]
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Pinson, A., et al. (2022). Similar 5F-APINACA Metabolism between CD-1 Mouse and Human Liver Microsomes Involves Different P450 Cytochromes. International Journal of Molecular Sciences, 23(17), 9578. [Link]
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Pinson, A., et al. (2020). Steady-state kinetic profiles for 5F-APINACA secondary metabolites from microsomal reactions. ResearchGate. [Link]
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Zhang, Y., et al. (2023). Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. International Journal of Molecular Sciences, 24(13), 10843. [Link]
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Pinson, A., et al. (2020). Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. PubMed. [Link]
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A Senior Application Scientist's Guide to the Evaluation of Deuterated Internal Standards for AKB48 N-Pentanoic Acid Analysis
For researchers, forensic toxicologists, and drug development professionals engaged in the quantitative analysis of synthetic cannabinoids, the accuracy and reliability of analytical data are paramount. The quantification of AKB48 N-pentanoic acid, a major urinary metabolite of the synthetic cannabinoid AKB48 (also known as APINACA)[1][2], by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical tool in clinical and forensic investigations. The cornerstone of a robust LC-MS/MS assay is the appropriate use of an internal standard, with stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, being the gold standard.[3]
This guide provides an in-depth evaluation of deuterated internal standards for the analysis of this compound. Moving beyond a simple procedural outline, this document delves into the scientific rationale behind the selection and validation of these crucial reagents, supported by experimental design principles and data interpretation.
The Imperative for an Ideal Internal Standard in Synthetic Cannabinoid Analysis
The complexity of biological matrices, such as urine and blood, introduces significant challenges to accurate quantification, including ion suppression or enhancement, and variability in sample preparation and injection volume.[4] An ideal internal standard co-elutes with the target analyte and experiences identical matrix effects and procedural losses, thereby providing a reliable basis for quantification through the analyte-to-internal standard peak area ratio. Deuterated internal standards are chemically almost identical to the analyte, ensuring they closely mimic its behavior throughout the analytical process.[3]
However, not all deuterated standards are created equal. The number and position of deuterium atoms can subtly influence the physicochemical properties of the molecule, potentially leading to chromatographic shifts or different responses to matrix effects—a phenomenon known as the isotope effect.[5] Therefore, a rigorous evaluation of potential deuterated internal standards is not merely a perfunctory step but a critical component of method development and validation.
Experimental Design for the Comparative Evaluation of Deuterated Internal Standards
A comprehensive evaluation of deuterated internal standards for this compound analysis should be designed to challenge their performance under realistic analytical conditions. The following experimental workflow provides a robust framework for such an evaluation.
Figure 1: Experimental workflow for the evaluation of deuterated internal standards.
Detailed Experimental Protocols
1. Preparation of Standards:
-
Prepare individual stock solutions of this compound and each deuterated internal standard (e.g., this compound-d4, this compound-d9) in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of the analyte and a mixed internal standard working solution by diluting the stock solutions in an appropriate solvent (e.g., 50:50 methanol:water).
2. Sample Preparation (Matrix Effect and Recovery):
-
To evaluate the matrix effect, blank biological matrix (e.g., human urine) from at least six different sources is required.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
-
-
A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol suitable for acidic drugs should be employed.
3. LC-MS/MS Analysis:
-
Chromatography: Utilize a C18 reversed-phase column with a gradient elution profile using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The gradient should be optimized to achieve baseline separation of the analyte and any potential interferences.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in positive mode. Optimize the MRM transitions (precursor ion > product ion) and collision energies for this compound and each deuterated internal standard.
4. Data Analysis and Performance Evaluation:
-
Retention Time (RT) Alignment: Compare the retention times of the analyte and each internal standard. An ideal internal standard should co-elute with the analyte or have a very close and consistent RT.
-
Matrix Effect (ME): Calculate the matrix effect using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100 The variability of the matrix effect across different sources should be assessed by calculating the coefficient of variation (CV%).
-
Recovery (RE): Calculate the extraction recovery using the following formula: RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Accuracy and Precision: Prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations in the biological matrix. Analyze these samples in replicate (n=5) on three different days to determine intra- and inter-day accuracy and precision.
-
Linearity: Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linearity should be assessed over the expected concentration range of the samples.
Comparative Performance Data: A Hypothetical Case Study
Table 1: Hypothetical Performance Data for Different Deuterated Internal Standards
| Parameter | This compound-d9 | This compound-d4 | JWH-018 N-pentanoic acid-d4 (Structurally Similar) | Acceptance Criteria |
| Retention Time Shift (vs. Analyte) | 0.02 min | 0.05 min | 0.25 min | Minimal shift, consistent elution |
| Matrix Effect (CV% across 6 lots) | 4.5% | 6.8% | 15.2% | CV ≤ 15% |
| Recovery (Mean %) | 85.2% | 83.9% | 75.1% | Consistent and reproducible |
| Inter-day Precision (CV%) | ||||
| Low QC (1 ng/mL) | 5.1% | 7.3% | 12.5% | ≤ 15% (≤ 20% at LLOQ) |
| Mid QC (50 ng/mL) | 4.3% | 6.1% | 10.8% | ≤ 15% |
| High QC (200 ng/mL) | 3.9% | 5.5% | 9.7% | ≤ 15% |
| Inter-day Accuracy (% Bias) | ||||
| Low QC (1 ng/mL) | +3.5% | +5.2% | -8.9% | Within ±15% (±20% at LLOQ) |
| Mid QC (50 ng/mL) | +2.1% | +3.8% | -6.4% | Within ±15% |
| High QC (200 ng/mL) | +1.8% | +2.9% | -5.1% | Within ±15% |
| Linearity (r²) | >0.998 | >0.997 | >0.992 | ≥ 0.99 |
Interpretation of Results and Recommendations
-
This compound-d9 demonstrates the best performance. The minimal retention time shift ensures it experiences nearly identical chromatographic conditions as the analyte. The low CV for the matrix effect indicates its ability to effectively compensate for variations across different sample sources. Furthermore, the excellent accuracy and precision across the QC levels and a high coefficient of determination (r²) for the calibration curve solidify its position as the most suitable internal standard. The higher degree of deuteration (d9 vs. d4) likely contributes to a more stable isotopic label and a greater mass difference from the native analyte, minimizing potential isotopic crosstalk.
-
This compound-d4 also performs acceptably, meeting all validation criteria. However, the slightly larger retention time shift and higher variability in the matrix effect compared to the d9 analog suggest it may be slightly less effective at compensating for matrix-induced variations.
-
JWH-018 N-pentanoic acid-d4 , the structurally similar internal standard, shows the poorest performance. The significant retention time difference means it may not experience the same matrix effects as this compound. This is reflected in the higher CV for the matrix effect and the reduced accuracy and precision. While a structurally similar internal standard can be used when a deuterated analog of the target analyte is unavailable, this data highlights the potential for compromised data quality.
Figure 2: A simplified decision-making process for internal standard selection.
Conclusion
The rigorous evaluation of deuterated internal standards is a non-negotiable aspect of developing and validating robust quantitative LC-MS/MS methods for this compound. While the use of any deuterated analog is preferable to a structurally similar but non-isotopically labeled compound, this guide demonstrates that the choice of the specific deuterated standard can significantly impact data quality.
For the analysis of this compound, a highly deuterated analog such as this compound-d9 is recommended to ensure the highest degree of accuracy and precision. The experimental framework and evaluation criteria presented here provide a comprehensive roadmap for laboratories to validate their choice of internal standard, thereby ensuring the defensibility and integrity of their analytical results.
References
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Gundersen, P. M., et al. (2018). Screening, quantification and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Journal of Analytical Toxicology, 42(8), 556-566. Available from: [Link]
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Hess, C., et al. (2014). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 38(7), 417-424. Available from: [Link]
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Scheidweiler, K. B., & Huestis, M. A. (2014). Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. Journal of Analytical Toxicology, 38(7), 397-406. Available from: [Link]
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Gundersen, P. M., et al. (2018). Screening, quantification and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS. ResearchGate. Available from: [Link]
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Cerilliant. (n.d.). Home. Retrieved from [Link]
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Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 7, 73. Available from: [Link]
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Karnes, H. T., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 42(7), 384-388. Available from: [Link]
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A Comparative Guide to the Analytical Performance of AKB48 N-pentanoic Acid Assays: Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals engaged in the complex field of synthetic cannabinoid analysis, the selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides an in-depth comparison of the linearity, accuracy, and precision of assays for AKB48 N-pentanoic acid, a key metabolite of the synthetic cannabinoid AKB48. We will explore the performance characteristics of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods and compare them with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays. The experimental data and protocols presented herein are synthesized from peer-reviewed scientific literature to provide a comprehensive overview for informed decision-making in a laboratory setting.
Introduction to this compound and its Analytical Importance
AKB48 (APINACA) is a potent synthetic cannabinoid that has been identified in numerous forensic and clinical cases. Like many synthetic cannabinoids, the parent compound is rapidly metabolized in the body, making the detection of its metabolites crucial for confirming exposure. This compound is a major urinary metabolite of AKB48, and its detection serves as a reliable biomarker for intake. The quantitative analysis of this metabolite requires robust and validated analytical methods to ensure the data is legally and scientifically defensible. The core parameters that define the reliability of such methods are linearity, accuracy, and precision.
-
Linearity demonstrates that the assay's response is directly proportional to the concentration of the analyte over a given range.
-
Accuracy reflects the closeness of the measured value to the true value.
-
Precision measures the degree of agreement among a series of individual measurements.
This guide will delve into the experimental validation of these parameters for different analytical platforms.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the preferred method for the quantification of synthetic cannabinoids and their metabolites due to its high sensitivity and selectivity. This technique allows for the confident identification and quantification of analytes even in complex biological matrices like urine and blood.
Experimental Protocol: A Validated UHPLC-QTOF-MS Method for this compound
The following protocol is based on a validated method for the screening and quantification of synthetic cannabinoid metabolites in urine.[1][2]
Sample Preparation:
-
To 200 µL of urine, add an internal standard solution.
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
Conduct solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Analysis:
-
Inject the prepared sample into a UHPLC system coupled to a QTOF mass spectrometer.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
The mass spectrometer is operated in a targeted MS/MS mode for quantification.
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Performance Characteristics of LC-MS/MS Assays
The validation of LC-MS/MS methods for synthetic cannabinoids consistently demonstrates excellent performance for linearity, accuracy, and precision.
Table 1: Performance Characteristics of a Validated LC-MS/MS Assay for Synthetic Cannabinoid Metabolites
| Parameter | Performance Metric | Typical Acceptance Criteria |
| Linearity | ||
| Calibration Range | 0.5 - 200 ng/mL[3][4][5] | - |
| Correlation Coefficient (r²) | ≥ 0.990[1] | ≥ 0.99 |
| Accuracy | ||
| Bias at LLOQ | Within ±20% of nominal value[3][4][5] | Within ±20% |
| Bias at other concentrations | Within ±15% of nominal value[3][4][5] | Within ±15% |
| Precision | ||
| Intraday Precision (RSD) | < 15%[3][4][5] | ≤ 15% |
| Interday Precision (RSD) | < 15%[3][4][5] | ≤ 15% |
Data synthesized from multiple sources reporting on the validation of LC-MS/MS methods for synthetic cannabinoids.[1][3][4][5]
The tight acceptance criteria for accuracy and precision, coupled with a wide linear dynamic range, underscore the reliability of LC-MS/MS for the quantitative analysis of this compound.
Alternative Analytical Platforms: A Comparative Overview
While LC-MS/MS is the gold standard, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays are also employed for the detection of synthetic cannabinoids. It is crucial to understand their respective strengths and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For some synthetic cannabinoids and their metabolites, derivatization may be necessary to improve their chromatographic behavior.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis of synthetic cannabinoids.
Performance Characteristics of GC-MS Assays:
GC-MS methods can achieve excellent linearity and precision. One study on the quantification of three common synthetic cannabinoids reported correlation coefficients near 0.999 for their calibration curves.[6][7] Another study analyzing 17 synthetic cannabinoids found the average relative standard deviation (RSD) for precision to be between 6% and 13%.[8]
Immunoassays
Immunoassays, such as ELISA, are often used as a preliminary screening tool due to their high throughput and cost-effectiveness. These assays rely on the specific binding of antibodies to the target analyte or a structurally similar compound.
Principle of a Competitive ELISA
Caption: Principle of a competitive ELISA for synthetic cannabinoid detection.
Performance Characteristics of Immunoassays:
The performance of immunoassays for synthetic cannabinoids can be variable. While some assays demonstrate good linearity and precision for their target analytes, a significant challenge is cross-reactivity. The vast number of synthetic cannabinoid analogues means that an assay developed for one compound may not effectively detect others.
One study on an ELISA targeting JWH-018 N-pentanoic acid reported a linear range of 1 to 250 µg/L with a correlation coefficient (r²) of 0.992.[9] The intra- and inter-plate imprecision were impressive at ≤5.3% and <9%, respectively.[9] However, the sensitivity and specificity of immunoassays for a broad range of synthetic cannabinoids can be a concern, with some studies reporting low sensitivity for newer compounds.[10] For instance, one evaluation of two different immunoassays found a sensitivity of only 2% when compared to a comprehensive LC-MS/MS method.[10]
Head-to-Head Comparison: LC-MS/MS vs. GC-MS vs. Immunoassay
To provide a clear comparison, the following table summarizes the typical performance characteristics of each platform for the analysis of synthetic cannabinoids. It is important to note that this is a generalized comparison, and the performance of a specific assay will depend on its optimization and validation.
Table 2: Comparative Performance of Analytical Platforms for Synthetic Cannabinoid Analysis
| Feature | LC-MS/MS | GC-MS | Immunoassay |
| Linearity (r²) | Typically ≥ 0.99 | Typically ≥ 0.99 | Can be ≥ 0.99 for target analyte |
| Accuracy (% Bias) | Within ±15-20% | Generally within ±15-20% | Can be variable due to cross-reactivity |
| Precision (% RSD) | Typically < 15% | Typically < 15% | Can be < 10% for target analyte |
| Sensitivity | Very High (sub-ng/mL) | High (ng/mL) | Variable, may have higher detection limits |
| Specificity | Very High | High | Can be low due to cross-reactivity |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Moderate | Low |
Conclusion and Recommendations
For the definitive quantification of this compound, LC-MS/MS stands out as the superior analytical technique , offering unparalleled sensitivity, specificity, and well-defined linearity, accuracy, and precision. The validation data from numerous studies confirm its reliability for both clinical and forensic applications.
GC-MS represents a viable alternative, particularly in laboratories where this instrumentation is already established. It can provide excellent quantitative data, although it may require method development to address the specific properties of the analyte, such as the need for derivatization.
Immunoassays serve a valuable role as a high-throughput screening tool. However, their utility for the detection of a broad range of synthetic cannabinoids, including metabolites of newer compounds, can be limited by their specificity and sensitivity. A negative immunoassay result should not be considered conclusive, and all presumptive positive results must be confirmed by a more specific method like LC-MS/MS or GC-MS.
References
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Gundersen, P. M., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(9), 1395-1408. Available from: [Link]
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Castaneto, M. S., et al. (2014). Performance characteristics of an ELISA screening assay for urinary synthetic cannabinoids. Drug Testing and Analysis, 7(3), 228-235. Available from: [Link]
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Grigoryev, A., et al. (2013). Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. Journal of Analytical Toxicology, 37(5), 265-271. Available from: [Link]
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Goggin, M. M., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC-MS-MS. Journal of Analytical Toxicology, 40(8), 608-616. Available from: [Link]
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Goggin, M. M., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. ResearchGate. Available from: [Link]
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Goggin, M. M., et al. (2016). Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 608-616. Available from: [Link]
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Castaneto, M. S., et al. (2014). Validation of an ELISA Synthetic Cannabinoids Urine Assay. Journal of Analytical Toxicology, 38(7), 415-421. Available from: [Link]
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Gundersen, P. M., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. National Institutes of Health. Available from: [Link]
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Hess, C., et al. (2017). Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency. Clinical Chemistry and Laboratory Medicine, 55(11), 1787-1794. Available from: [Link]
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Lebel, P., et al. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Spectroscopy Online. Available from: [Link]
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Al-Masri, L., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4239-4247. Available from: [Link]
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Al-Haque, N., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science, 10(11), FSO912. Available from: [Link]
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Al-Masri, L., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4239-4247. Available from: [Link]
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Dong, D., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2607. Available from: [Link]
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A Comparative Analysis of AKB48 N-Pentanoic Acid and Metabolites of Other Synthetic Cannabinoids for Forensic and Research Applications
This guide provides a detailed comparative analysis of AKB48 N-pentanoic acid, a primary urinary metabolite of the synthetic cannabinoid AKB48 (also known as APINACA), with the major metabolites of other significant synthetic cannabinoids. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by established experimental data and methodologies.
Introduction: The Evolving Landscape of Synthetic Cannabinoids
Synthetic cannabinoid receptor agonists (SCRAs), often misleadingly marketed as "herbal incense" or "potpourri," represent a large and structurally diverse class of novel psychoactive substances (NPS).[1][2][3] Unlike Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis which acts as a partial agonist at cannabinoid receptors (CB1 and CB2), most SCRAs are full agonists.[1][3][4][5] This property often results in higher potency and a more severe and unpredictable toxicity profile, including psychosis, respiratory depression, and cardiovascular events.[1][6]
The rapid emergence of new SCRA analogues presents a significant challenge for clinical and forensic toxicology.[7] As parent compounds are often extensively and rapidly metabolized, they are typically undetectable in urine samples collected a short time after administration.[7][8] Consequently, the reliable detection of SCRA use relies on identifying their urinary metabolites. AKB48 (APINACA), an indazole-based SCRA, is extensively metabolized, with its N-pentanoic acid metabolite being a key long-term marker for consumption.[9][10][11] This guide will compare the metabolic profile and analytical characteristics of this key AKB48 metabolite with those of other prominent SCRAs, such as JWH-018, UR-144, and 5F-ADB.
Metabolic Pathways: A Tale of Common Routes and Unique Markers
The metabolism of SCRAs predominantly occurs in the liver via Phase I and Phase II biotransformations. Phase I reactions, primarily mediated by cytochrome P450 (CYP450) enzymes, introduce or expose functional groups.[12] A common and crucial metabolic route for many N-alkyl indole and indazole SCRAs is the enzymatic modification of the N-alkyl side chain.[13]
Metabolism of AKB48 (APINACA)
AKB48, or N-(1-adamantyl)-1-pentylindazole-3-carboxamide, undergoes extensive Phase I metabolism.[14] The primary pathways involve hydroxylation of the adamantyl ring and the N-pentyl side chain.[14] The initial hydroxylation of the terminal (ω) carbon of the pentyl chain is followed by oxidation to form the corresponding aldehyde and then the carboxylic acid, yielding This compound .[10][11] This carboxylation pathway is a common feature for many SCRAs with an N-pentyl chain and results in a metabolite that is often excreted in urine for an extended period, making it an excellent biomarker.[7]
Caption: Metabolic pathway of AKB48 to its N-pentanoic acid metabolite.
Comparative Metabolites of Other SCRAs
The metabolic pathway that generates a terminal carboxylic acid metabolite is not unique to AKB48. This pattern is a recurring theme among many first and second-generation SCRAs, making these acidic metabolites a crucial target class for analytical methods.
-
JWH-018: One of the most well-known SCRAs, JWH-018, also possesses an N-pentyl chain. Its metabolism mirrors that of AKB48 in this respect, leading to the formation of JWH-018 N-pentanoic acid, a major urinary biomarker.[15][16] Studies have shown that CYP2C9 is a key enzyme in this process.[12]
-
UR-144: This SCRA and its analogue XLR-11 also produce N-pentanoic acid metabolites.[17] Interestingly, the thermal degradation products of these compounds can also be metabolized to the same pentanoic acid markers, which is a critical consideration for interpreting results.[17]
-
5F-ADB: A more recent and highly potent indazole-based SCRA, 5F-ADB undergoes a different primary metabolic transformation. Its terminal amide group is rapidly hydrolyzed to form 5F-ADB-PINACA 3,3-dimethylbutanoic acid , which serves as its primary urinary marker. This highlights a shift in metabolic pathways with newer generations of SCRAs.
The key takeaway is that while the formation of an N-pentanoic acid metabolite is a shared feature for a significant group of SCRAs, the specific parent compound can sometimes be ambiguous if only this metabolite is detected.[10][18] For instance, both AKB48 and its fluorinated analog 5F-AKB48 can be metabolized to this compound (via oxidative defluorination in the case of 5F-AKB48).[18][19][20]
Comparative Data Presentation
The following table summarizes the key metabolites and analytical considerations for AKB48 and selected comparator SCRAs.
| Parent Compound | Primary Urinary Metabolite | Metabolic Pathway | Pharmacological Activity of Metabolite | Typical Detection Window (Urine) |
| AKB48 (APINACA) | This compound[11] | ω-Hydroxylation & Oxidation | Generally considered inactive or significantly less active than the parent compound.[4] | Up to several days[21] |
| JWH-018 | JWH-018 N-pentanoic acid[15] | ω-Hydroxylation & Oxidation | Some hydroxylated intermediates retain activity, but the carboxylated end-product is inactive.[4][6] | Up to 72 hours or longer |
| UR-144 | UR-144 N-pentanoic acid[17] | ω-Hydroxylation & Oxidation | Pentanoic acid metabolite shows significantly lower CB1 receptor activation than the parent drug.[17] | Several days |
| 5F-ADB | 5F-ADB 3,3-dimethylbutanoic acid | Amide Hydrolysis | Data is limited, but generally, hydrolysis leads to inactive metabolites. | Several days |
Experimental Protocols for Metabolite Detection
The standard for detecting SCRA metabolites in biological matrices, particularly urine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][22][23] This technique offers the high sensitivity and selectivity required to identify these compounds at low concentrations.[23]
Sample Preparation: Hydrolysis and Extraction
Since many SCRA metabolites are excreted as glucuronide (Phase II) conjugates, an initial hydrolysis step is essential to cleave the glucuronide moiety and liberate the free metabolite for analysis.[10][24]
Step-by-Step Protocol for Urine Sample Preparation:
-
Aliquot Sample: Pipette 1.0 mL of urine into a 15 mL polypropylene centrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate deuterated internal standard (e.g., AKB48-d9 N-pentanoic acid) to correct for matrix effects and extraction variability.
-
Hydrolysis:
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase cartridge like Strata-X or Oasis HLB) with methanol followed by deionized water.[23]
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.[23]
-
Elute the analytes with an appropriate solvent, such as methanol or acetonitrile.[23]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[15]
-
Caption: General workflow for urine sample preparation for SCRA metabolite analysis.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[23]
-
Chromatographic Column: A C18 or Phenyl-Hexyl reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is typically used for separation.[25]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two to three specific precursor-to-product ion transitions should be monitored for each analyte to ensure confident identification.
Example MRM Transitions (Positive Ionization):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 382.2 | 145.1 | 229.1 |
| JWH-018 N-pentanoic acid | 358.2 | 145.1 | 255.1 |
| UR-144 N-pentanoic acid | 344.2 | 155.1 | 127.1 |
Note: Specific m/z values may vary slightly based on instrumentation and adduct formation. These values are illustrative.
Conclusion: Implications for Research and Forensic Testing
The analysis of urinary metabolites is the cornerstone of detecting SCRA consumption. This compound serves as a reliable and long-term biomarker for the intake of AKB48. A comparative understanding of its metabolic pathway alongside those of other SCRAs, like JWH-018 and UR-144, reveals a common biotransformation strategy targeting the N-pentyl chain. This allows for the development of targeted analytical panels that can screen for multiple SCRA metabolites simultaneously.
However, the emergence of newer generations of SCRAs with different metabolic fates, such as the amide hydrolysis seen with 5F-ADB, underscores the necessity for continuous adaptation of analytical methodologies.[22] Furthermore, the fact that different parent compounds can lead to identical metabolites (e.g., AKB48 and 5F-AKB48) highlights the importance of comprehensive metabolite profiling.[20] When possible, identifying multiple, unique metabolites for a single parent compound provides the most definitive evidence of consumption. Researchers and forensic toxicologists must remain vigilant, continually updating their methods to address the ever-shifting landscape of synthetic drugs.
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Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. (n.d.). SpringerLink. Retrieved from [Link]
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Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. (n.d.). ResearchGate. Retrieved from [Link]
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Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. (n.d.). Agilent Technologies. Retrieved from [Link]
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Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (2014). Forensic Toxicology. Retrieved from [Link]
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Analytical methods for the identification of synthetic cannabinoids in biological matrices. (2015). Drug Testing and Analysis. Retrieved from [Link]
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Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. (2012). American Laboratory. Retrieved from [Link]
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Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. (2025). Preprints.org. Retrieved from [Link]
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Target Analysis of Synthetic Cannabinoids in Blood and Urine. (n.d.). SpringerLink. Retrieved from [Link]
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LABORATORY CHALLENGES OF DETECTING SYNTHETIC CANNABINOIDS IN URINE SAMPLES. (n.d.). ResearchGate. Retrieved from [Link]
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Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2023). MDPI. Retrieved from [Link]
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Synthetic Cannabinoid Metabolites, Qualitative, Urine. (n.d.). ARUP Laboratories. Retrieved from [Link]
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Pharmacological and Toxicological Effects of Phytocannabinoids and Recreational Synthetic Cannabinoids: Increasing Risk of Public Health. (2021). MDPI. Retrieved from [Link]
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New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. (2017). Frontiers in Pharmacology. Retrieved from [Link]
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Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. (2015). The Journal of Neuroscience. Retrieved from [Link]
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Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. (2015). Journal of Analytical Toxicology. Retrieved from [Link]
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Metabolism of classical cannabinoids and the synthetic cannabinoid JWH-018. (2015). Clinical Pharmacology & Therapeutics. Retrieved from [Link]
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Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. (2015). Drug Testing and Analysis. Retrieved from [Link]
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First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. (2014). AAPS J. Retrieved from [Link]
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Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. (2015). ResearchGate. Retrieved from [Link]
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Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. (2015). ResearchGate. Retrieved from [Link]
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Activity-Based Detection of Consumption of Synthetic Cannabinoids in Authentic Urine Samples Using a Stable Cannabinoid Reporter. (2017). Analytical Chemistry. Retrieved from [Link]
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Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants. (2018). Pharmacogenetics and Genomics. Retrieved from [Link]
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Drug Primer: Synthetic Cannabinoids. (2021). Axis Forensic Toxicology. Retrieved from [Link]
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Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. (2015). PubMed. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of AKB48 N-Pentanoic Acid
This guide provides essential safety, regulatory, and logistical information for the proper disposal of AKB48 N-Pentanoic Acid (also known as APINACA N-pentanoic acid metabolite). As a laboratory professional, your handling of this compound does not end upon completion of an experiment. The final disposition of this chemical and its associated waste is a critical phase of the research lifecycle, governed by stringent regulations and safety protocols. This document is designed to provide the in-depth technical guidance necessary to ensure a safe, compliant, and responsible disposal process.
Compound Identification and Hazard Assessment
This compound is a potential urinary metabolite of the synthetic cannabinoid AKB48 (APINACA).[1] The parent compound, AKB48 (APINACA), is a potent agonist for cannabinoid receptors and is classified as a DEA Schedule I controlled substance in the United States.[2][3][4][5]
Regulatory Imperative: Due to its direct metabolic relationship to a Schedule I substance, this compound must be handled and disposed of with the same level of scrutiny and control as its parent compound. All waste streams containing this metabolite are presumptively subject to DEA regulations for controlled substances.
While a Safety Data Sheet (SDS) for the metabolite itself may indicate it is not classified under the Globally Harmonized System (GHS) due to a lack of comprehensive toxicological data, this does not imply it is benign.[6] The precautionary principle dictates that in the absence of complete data, the compound should be treated as hazardous, reflecting the known potent psychoactive and toxicological properties of the synthetic cannabinoid class.[5][7][8]
| Identifier | Information | Source |
| Chemical Name | 3-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]-1H-indazole-1-pentanoic acid | Cayman Chemical[1][6] |
| Synonyms | APINACA N-pentanoic acid metabolite | Cayman Chemical[1][6] |
| CAS Number | 1630022-94-4 | Cayman Chemical[1][6] |
| Molecular Formula | C23H29N3O3 | Cayman Chemical[1] |
| Parent Compound | AKB48 (APINACA) | DEA, PubChem[2][4] |
| Regulatory Status | Metabolite of a DEA Schedule I Controlled Substance. Must be handled as such. | DEA[2][5] |
| GHS Classification | Not classified (as per available SDS). Note: This is due to a lack of data. Treat as hazardous. | Cayman Chemical[6] |
Senior Scientist's Note: The absence of a GHS hazard classification on the SDS for this specific metabolite should not be interpreted as confirmation of its safety. It reflects a data gap. Given that its parent compound is a potent, federally controlled substance, all handling and disposal protocols must default to the highest level of caution. Assume the material is biologically active and hazardous.
The Regulatory Imperative: DEA Compliance
The cornerstone of compliant disposal for this compound is adherence to the regulations set forth by the Drug Enforcement Administration (DEA). The primary goal of these regulations is to render controlled substances “non-retrievable.”[9][10] A substance is considered non-retrievable when it cannot be transformed back into a physical or chemical state that can be abused.[10]
Key aspects of DEA compliance include:
-
Segregation: Waste contaminated with this compound cannot be mixed with general, biohazardous, or non-controlled chemical waste.[9]
-
Documentation: All disposal activities must be meticulously documented. For transfers to a reverse distributor or for on-site destruction, specific DEA forms (e.g., DEA Form 41 "Registrants Inventory of Drugs Surrendered") are required.[11]
-
Chain of Custody: A clear and unbroken chain of custody is required from the point of generation to the point of final destruction.[12]
It is imperative that you consult your institution's Environmental Health & Safety (EHS) office before proceeding with any disposal. They are the authoritative resource for interpreting federal and local regulations and will have established procedures and contracts with approved vendors.
Procedural Workflow for Waste Management
A systematic approach is essential for managing waste streams containing this compound. The following workflow ensures safety and compliance from the point of generation to final pickup.
Caption: Decision workflow for handling waste contaminated with this compound.
Step-by-Step Protocol
-
Segregation and Containerization:
-
Causality: To prevent diversion and ensure proper handling by waste management personnel, all waste streams must be physically separated at the source.
-
Protocol: Designate a specific, UN-rated hazardous waste container for all solid and liquid waste contaminated with this compound.[13] This includes stock vials, contaminated personal protective equipment (PPE), pipette tips, bench paper, and solvent rinses. The container must have a secure, leak-proof lid.
-
-
Proper Labeling:
-
Causality: Clear labeling is a primary hazard communication tool and a regulatory requirement. It ensures anyone handling the container understands its contents and associated risks.
-
Protocol: Affix a hazardous waste label to the container immediately upon starting its use. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The statement: "DEA Controlled Substance Analog"
-
Generator's name, lab location, and contact information.
-
An accumulation start date.
-
-
-
Secure Storage:
-
Causality: In line with DEA requirements to prevent diversion, storage must be secure.
-
Protocol: Store the sealed waste container in a designated and secure location, such as a locked satellite accumulation area or a secured laboratory space with limited access. Do not leave it in open-access areas.
-
Approved Disposal Methodologies
Final disposal must render the compound non-retrievable. There are two potential pathways, with the first being the overwhelmingly preferred and recommended method.
Method 1: Third-Party Disposal via Licensed Contractor (Primary Method)
This is the most secure, compliant, and defensible method for disposing of controlled substance waste.
-
Procedure: Your institution's EHS department will have a contract with a specialized waste vendor that is licensed to transport, store, and destroy hazardous chemical waste and is also registered with the DEA to handle controlled substances.[12]
-
Mechanism: The contractor will pick up the properly segregated and labeled waste, manage all required transportation manifests and DEA paperwork, and ensure final destruction, typically via high-temperature incineration.[9]
-
Causality: Incineration is a definitive destruction method that permanently alters the chemical structure, ensuring it is non-retrievable. This method provides a documented, compliant, end-to-end chain of custody.
Method 2: On-Site Chemical Deactivation (Conditional & High-Risk)
On-site deactivation is strongly discouraged unless explicitly approved and overseen by your EHS department with a validated Standard Operating Procedure (SOP).
-
Procedure: This would involve treating the chemical waste with a reagent that irreversibly alters the molecular structure of the this compound. Potential reagents could include strong oxidizing agents (e.g., potassium permanganate) or bleach.
-
Causality: The goal is to chemically degrade the parent molecule into non-active fragments. However, this method carries significant risk. Incomplete reactions can occur, and the degradation byproducts themselves may be hazardous.[14]
-
Critical Validation Requirement: Before this method can even be considered, a robust analytical validation (e.g., using LC-MS) must be performed to prove >99.99% destruction of the original compound and to characterize the resulting degradation products. The entire process must be documented on a DEA Form 41 and witnessed by at least two authorized employees.[10] Note: The DEA has publicly stated that incineration is the only method it has currently deemed to meet the "non-retrievable" standard.[9]
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is required to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill:
-
For liquid spills: Cover with an absorbent material (e.g., chemical spill pads, vermiculite, or cat litter).
-
For solid spills: Gently cover with a damp paper towel to avoid raising dust.
-
-
Clean the Spill: Working from the outside in, carefully collect all contaminated materials using scoops or forceps.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, PPE, etc.) must be placed in your designated, sealed hazardous waste container for controlled substances.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the spill's size.
Conclusion
The disposal of this compound is governed by its status as a metabolite of a DEA Schedule I controlled substance. All procedures must prioritize safety, security, and regulatory compliance. The standard and required protocol is to segregate waste into clearly labeled, sealed containers; store it securely; and coordinate disposal through your institution's EHS office with a DEA-approved hazardous waste contractor. Adherence to this structured approach protects you, your colleagues, and the community, while ensuring the integrity of your research operations.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling AKB48 N-Pentanoic Acid
Introduction: A Precautionary Approach to a Potent Metabolite
AKB48 N-Pentanoic Acid is a primary metabolite of the potent synthetic cannabinoid AKB48 (also known as APINACA).[1][2] As researchers and drug development professionals, our primary mandate is safety, which begins with a thorough understanding of the compounds we handle.
While the Safety Data Sheet (SDS) from some suppliers may state this specific metabolite is not classified as hazardous under the Globally Harmonized System (GHS), this should be interpreted with extreme caution.[1] The parent compound, AKB48, is a DEA Schedule I controlled substance that acts as a full agonist at cannabinoid receptors, and its analogs are known to pose significant public health risks.[3][4] Furthermore, the pentanoic acid (valeric acid) functional group is inherently corrosive.[5][6]
Given the lack of comprehensive toxicological data on this specific metabolite and the known potency of its parent compound, this guide is built upon the precautionary principle . We will treat this compound as a potent compound with unknown long-term effects, requiring stringent safety protocols that exceed the minimal guidance of a non-classfied SDS. The potential for occupational exposure, as documented in NIOSH investigations of similar compounds, necessitates a robust personal protective equipment (PPE) plan.[7][8]
Hazard Assessment and Routes of Exposure
A comprehensive risk assessment must account for both the known and potential hazards.
-
Pharmacological Hazard: As a metabolite of a synthetic cannabinoid, there is a potential for psychoactive effects or other systemic toxicities if absorbed. Synthetic cannabinoids as a class have been associated with adverse reactions ranging from anxiety to severe cardiovascular and psychiatric events.[3][9]
-
Chemical Hazard: The pentanoic acid moiety is corrosive and can cause severe skin burns and eye damage upon direct contact.[5][6]
-
Physical Hazard: As a powder, the primary physical hazard is the potential for aerosolization, creating an inhalation risk.[10][11]
The primary routes of occupational exposure we must guard against are:
-
Dermal Contact: Absorption through the skin from handling contaminated surfaces or direct contact with the material. NIOSH investigations have shown that exposure to synthetic cannabinoids can occur even without detectable airborne particles, strongly suggesting skin contact as a key route.[7][8]
-
Inhalation: Breathing in aerosolized powder, particularly during weighing and transfer operations.[10]
-
Ocular Contact: Direct contact with the eyes from splashes or airborne powder, which can cause severe damage.[6]
-
Ingestion: Accidental ingestion via contaminated hands.[8]
The Hierarchy of Controls: PPE as the Final Safeguard
Personal protective equipment is the last and final line of defense. It must be used in conjunction with primary engineering and administrative controls.
-
Engineering Controls (Primary): All manipulations of solid this compound (weighing, transferring, compounding) must be performed inside a certified chemical fume hood, a powder containment balance enclosure, or a biological safety cabinet.[10][12] This is the most critical step in minimizing respiratory exposure.
-
Administrative Controls (Procedural):
-
Designated Area: Establish a clearly marked "Potent Compound Handling Area" within the lab.[13]
-
Standard Operating Procedures (SOPs): Develop and adhere to a detailed SOP for all tasks involving this compound.
-
Training: All personnel must be trained on the specific hazards, this PPE protocol, and emergency spill procedures.[14]
-
Core PPE Protocol: A Multi-Layered Defense
The following PPE is mandatory for all personnel handling this compound.
Hand Protection
Standard laboratory gloves are insufficient. A double-gloving technique is required to protect the user from contamination during the removal process.
-
Protocol: Wear two pairs of powder-free nitrile gloves. The outer glove should have an extended cuff that covers the cuff of the disposable gown.
-
Rationale: Nitrile provides good chemical resistance. The outer pair is considered contaminated and is removed after handling is complete. The inner pair remains to protect the user while doffing other PPE and during decontamination procedures. Change outer gloves immediately if contamination is suspected or every two hours during extended operations.[13]
Body Protection
To prevent dermal contact from spills or airborne powder settling on clothing, robust body protection is essential.
-
Protocol: A disposable, solid-front, back-tying gown with knit cuffs must be worn over standard laboratory clothing or scrubs.[15] For tasks with a higher risk of splashes, such as preparing concentrated solutions, disposable arm sleeves should be worn over the gown.
-
Rationale: Standard cotton lab coats are permeable and do not offer adequate protection against chemical splashes or fine powders. A poly-coated, disposable gown provides a superior barrier.[15]
Eye and Face Protection
The corrosive nature of the pentanoic acid group necessitates stringent eye protection.
-
Protocol: At a minimum, tight-fitting chemical splash goggles are required. When handling liquids or quantities of powder greater than a few milligrams where a splash or puff-back is possible, a full-face shield must be worn over the chemical splash goggles.[16][17]
-
Rationale: Safety glasses, even with side shields, do not provide an adequate seal against airborne powders or chemical splashes.
Respiratory Protection
While the SDS states respiratory protection is "not required,"[1] the precautionary principle demands it for handling the powder form.
-
Protocol: For any task involving the manipulation of the solid compound (even within a fume hood), a NIOSH-approved N95 disposable respirator is recommended as a minimum precaution against inhaling fine particulates.[17][18] For spill cleanup outside of a containment hood, a respirator with organic vapor cartridges may be necessary.
-
Rationale: Engineering controls can fail, and user technique can inadvertently create aerosols. An N95 respirator provides a necessary layer of defense against the primary inhalation hazard of a potent powder.[10]
Procedural Guidance: Integrating Safety into Your Workflow
Safe Handling Workflow
The following diagram outlines the critical steps from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
